Product packaging for SQDG(Cat. No.:CAS No. 123036-44-2)

SQDG

Cat. No.: B3044021
CAS No.: 123036-44-2
M. Wt: 817.1 g/mol
InChI Key: ZAHARQGLYKGAHR-XBZAAVCRSA-N
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Description

Sulfoquinovosyl Diacylglycerol (SQDG) is a sulfur-containing anionic glycolipid ubiquitously found in the photosynthetic membranes of plants, algae, and cyanobacteria . Also known as the plant sulfolipid, it is characterized by a unique 6-deoxy-6-sulfoglucose (sulfoquinovose) headgroup linked to a diacylglycerol backbone, conferring a negative charge critical for maintaining membrane charge balance . This compound is a fundamental component of thylakoid membranes, where it constitutes approximately 4-7% of total leaf lipids and is integral to the structure and function of photosynthetic complexes . Its main research applications include photosynthesis studies, nutrient stress adaptation research, and investigations into its pharmaceutical potential. In photosynthesis research, this compound is essential for studying Photosystem II (PSII); four this compound molecules are bound per PSII monomer, where they contribute to the structural integrity of the dimeric complex and facilitate electron transfer by influencing the quinone (QB) binding site . Studies in cyanobacteria demonstrate that while this compound depletion can be partially compensated for by phosphatidylglycerol (PG), it leads to impaired QB exchange and destabilization of the PSII dimer, underscoring its specialized role . Furthermore, this compound serves as a critical model lipid for investigating plant and microbial responses to phosphate (Pi) limitation. Under Pi deprivation, organisms dramatically increase this compound synthesis to replace the anionic phospholipid phosphatidylglycerol, a key acclimation mechanism to phosphate scarcity . Research in green algae such as Chlamydomonas reinhardtii also reveals that this compound acts as a sulfur storage lipid, being degraded during sulfur starvation to recycle sulfur for essential cellular processes . Beyond its fundamental biological roles, this compound has garnered significant interest for its diverse bioactivities. It exhibits potent inhibitory effects against viral pathogens, including Herpes Simplex Virus (HSV-1 and HSV-2) , and shows promise as an antibacterial agent . Additionally, certain this compound molecular species demonstrate remarkable inhibition of eukaryotic DNA polymerases, suggesting potential as a lead compound for anticancer therapies . This combination of unique structural properties, critical biological functions, and valuable bioactivities makes this compound an indispensable reagent for researchers in plant biochemistry, microbiology, photobiology, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H76O12S B3044021 SQDG CAS No. 123036-44-2

Properties

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[(2S)-2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHARQGLYKGAHR-XBZAAVCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Sulfoquinovosyldiacylglycerol (SQDG) in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core functions, regulatory networks, and experimental analysis of a key sulfolipid in cyanobacterial membranes.

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is an anionic sulfolipid that is an integral component of the thylakoid membranes in photosynthetic organisms, including cyanobacteria.[1] While monogalactosyldiacylglycerol (MGDG), digalactosyldiacylglycerol (DGDG), and the phospholipid phosphatidylglycerol (PG) are also major constituents of these membranes, this compound plays a series of critical and sometimes species-specific roles in maintaining photosynthetic efficiency, responding to nutrient stress, and ensuring cellular viability.[2][3] This technical guide provides a comprehensive overview of the core functions of this compound in cyanobacteria, detailed experimental protocols for its study, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.

Core Functions of this compound in Cyanobacteria

The significance of this compound in cyanobacteria is multifaceted, with its functions ranging from structural support within the photosynthetic machinery to a strategic role in nutrient management.

Structural and Functional Integrity of Photosystem II (PSII)

This compound is intimately associated with the Photosystem II (PSII) complex, the protein assembly that performs the light-induced water-splitting reactions of photosynthesis. High-resolution crystal structures of PSII from the thermophilic cyanobacterium Thermosynechococcus elongatus have revealed the presence of four this compound molecules per PSII monomer.[4][5] These molecules are not merely passive components of the lipid bilayer but are thought to be crucial for the optimal structure and function of the complex.

Studies on this compound-deficient mutants have illuminated the importance of this lipid. In Synechocystis sp. PCC 6803, the absence of this compound leads to a significant decrease in PSII activity.[1] This functional impairment is linked to a less stable PSII complex.[1] Specifically, the depletion of this compound has been shown to impair the exchange of the secondary quinone (QB) at its acceptor site, a critical step in the photosynthetic electron transport chain.[4][5][6] Interestingly, in the absence of this compound, other anionic lipids, most likely PG, can occupy the this compound binding sites within the PSII complex, partially compensating for its function, although not restoring full activity.[4][5] This suggests that while some functional redundancy exists, this compound has specific properties that are optimal for PSII function.

The requirement for this compound for robust PSII activity appears to be species-dependent. In contrast to Synechocystis sp. PCC 6803, an this compound-null mutant of Synechococcus sp. PCC 7942 does not exhibit a significant impairment of PSII activity, suggesting evolutionary divergence in the molecular interactions between this compound and the PSII complex among different cyanobacterial lineages.[1][3]

Response to Phosphate Starvation

One of the most well-documented roles of this compound is its involvement in the cyanobacterial response to phosphate limitation. As a sulfur-containing but phosphorus-free lipid, this compound can functionally substitute for the anionic phospholipid PG under phosphate-starved conditions. This "sulfur-for-phosphorus" strategy is a crucial adaptation for cyanobacteria, particularly in oligotrophic marine environments where phosphorus can be a limiting nutrient.

Under phosphate deprivation, cyanobacteria remodel their membrane lipid composition. The relative abundance of PG decreases, while the synthesis of this compound is upregulated. This allows the cell to conserve phosphorus for essential molecules like nucleic acids and ATP. In Synechococcus elongatus PCC 7942, for instance, phosphate starvation leads to a notable increase in the proportion of this compound in the total glycerolipid content.

The molecular mechanism behind this lipid remodeling involves the transcriptional regulation of genes involved in this compound biosynthesis. The expression of the sqdB gene, which encodes UDP-sulfoquinovose synthase, a key enzyme in the this compound synthesis pathway, is often induced under phosphate-limiting conditions.

Essentiality for Growth and Cell Division

In some cyanobacterial species, this compound is indispensable for photoautotrophic growth. The sqdB mutant of Synechocystis sp. PCC 6803, for example, is unable to grow unless this compound is supplied externally. This highlights a fundamental role for this compound that extends beyond its function in photosynthesis in this organism. Further investigations have suggested that this compound may be involved in processes common to both photoautotrophic and light-activated heterotrophic growth. There is also evidence linking this compound deficiency to defects in cell division, leading to an increase in cell size and a higher mitotic index in Synechocystis sp. PCC 6803.

Quantitative Data on this compound and Lipid Composition

The following tables summarize quantitative data on the lipid composition of cyanobacteria, with a focus on the changes observed under different environmental conditions.

Table 1: Glycerolipid Composition in Synechococcus elongatus PCC 7942 Under Phosphate-Rich and Phosphate-Starved Conditions

Lipid ClassPhosphate-Rich (% of total glycerolipids)Phosphate-Starved (12 days) (% of total glycerolipids)
MGDG69%50%
DGDG17%29%
This compound 14% 21%
PGNot specifiedNot specified

Data adapted from: A study on glyceroglycolipid metabolism in Synechococcus elongatus PCC 7942 under phosphate starvation.

Table 2: Lipid Composition of Thylakoid Membranes in a Model Cyanobacterium

Lipid ClassApproximate Molar Percentage
MGDG50%
DGDG25%
This compound 15%
PG10%

Note: These are generalized approximate values and can vary between species and under different growth conditions.

Experimental Protocols

A comprehensive understanding of this compound function relies on a combination of genetic, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

Generation of an sqdB Knockout Mutant in Synechocystis sp. PCC 6803

This protocol describes the creation of a targeted gene knockout of sqdB, the gene encoding UDP-sulfoquinovose synthase, to study the effects of this compound deficiency.

a. Construction of the Inactivation Cassette:

  • Amplify the upstream and downstream flanking regions of the sqdB gene (approximately 500-1000 bp each) from Synechocystis sp. PCC 6803 genomic DNA using PCR with primers containing appropriate restriction sites.

  • Clone the amplified flanking regions into a suicide vector (e.g., a pBluescript-based plasmid) on either side of an antibiotic resistance cassette (e.g., kanamycin or chloramphenicol resistance).

  • Verify the final construct by restriction digestion and DNA sequencing.

b. Transformation of Synechocystis sp. PCC 6803:

  • Grow a culture of wild-type Synechocystis sp. PCC 6803 in BG-11 medium to mid-logarithmic phase (OD730 of 0.5-0.8).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and resuspend them in fresh BG-11 medium to a final concentration of approximately 109 cells/mL.

  • Add 1-5 µg of the inactivation cassette plasmid DNA to 200 µL of the concentrated cell suspension.

  • Incubate the mixture for 4-6 hours under standard growth conditions (e.g., 30°C, moderate light) to allow for DNA uptake and homologous recombination.

  • Plate the cell suspension onto BG-11 agar plates containing the appropriate antibiotic for selection.

  • Incubate the plates under standard growth conditions until colonies appear (typically 7-14 days).

c. Segregation and Verification of the Mutant:

  • Restreak individual colonies onto fresh selective agar plates.

  • To ensure complete segregation of the mutant allele, progressively increase the concentration of the antibiotic in subsequent rounds of plating.

  • Verify the complete replacement of the wild-type sqdB gene with the antibiotic resistance cassette by PCR using primers that flank the insertion site. The PCR product from a fully segregated mutant will be larger than the wild-type product.

Extraction and Analysis of Cyanobacterial Lipids by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

2D-TLC is a powerful technique for separating the different classes of polar lipids in cyanobacteria.

a. Lipid Extraction:

  • Harvest cyanobacterial cells from a liquid culture by centrifugation.

  • Lyophilize the cell pellet to remove all water.

  • Extract the total lipids from the dried biomass using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water (or a suitable buffer) in a ratio that ensures a single phase during extraction.

  • After vigorous mixing and incubation, induce phase separation by adding more chloroform and water.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.

b. 2D-TLC Separation:

  • Dissolve the dried lipid extract in a small volume of chloroform.

  • Spot the lipid extract onto the corner of a silica gel TLC plate.

  • Develop the plate in the first dimension using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

  • After the solvent front has reached the top of the plate, remove the plate and dry it completely.

  • Rotate the plate 90 degrees and develop it in the second dimension using a different solvent system, for example, chloroform:acetone:methanol:acetic acid:water (10:4:2:2:1, v/v/v/v/v).

  • Visualize the separated lipid spots by staining with iodine vapor or a lipid-specific spray reagent (e.g., primuline).

  • Identify the individual lipid classes (MGDG, DGDG, this compound, PG) by comparing their migration patterns to known standards run on the same plate.

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of the fatty acid composition of cyanobacterial lipids.

a. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • To the dried total lipid extract, add a solution of methanolic HCl or BF3-methanol.

  • Incubate the mixture at a high temperature (e.g., 85°C) for 1-2 hours to convert the fatty acids into their more volatile methyl esters.

  • Stop the reaction by adding water and extract the FAMEs with hexane.

  • Collect the upper hexane phase and dry it under nitrogen.

b. GC-MS Analysis:

  • Resuspend the dried FAMEs in a known volume of hexane.

  • Inject an aliquot of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a FAMEWAX).

  • Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.

  • The eluting FAMEs are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each peak.

  • Identify the individual fatty acids by comparing their retention times and mass spectra to those of known FAME standards.

Measurement of Photosystem II Activity

Chlorophyll a fluorescence is a non-invasive and powerful technique to assess the efficiency of PSII.

a. Principle: Light energy absorbed by chlorophyll in PSII can have one of three fates: it can be used to drive photochemistry, dissipated as heat, or re-emitted as fluorescence. These three processes are in competition, so any change in the efficiency of photochemistry or heat dissipation will result in a complementary change in the yield of chlorophyll fluorescence.

b. Measurement of the Maximum Quantum Yield of PSII (Fv/Fm):

  • Dark-adapt the cyanobacterial sample for at least 15-20 minutes to ensure that all PSII reaction centers are open.

  • Measure the minimum fluorescence (Fo) using a weak measuring light.

  • Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

  • Calculate the variable fluorescence (Fv) as Fm - Fo.

  • The maximum quantum yield of PSII is then calculated as Fv/Fm. A decrease in this value indicates stress or damage to the PSII complex.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound in cyanobacteria.

SQDG_Biosynthesis_Pathway UDP_Glucose UDP-Glucose UDP_Sulfoquinovose UDP-Sulfoquinovose UDP_Glucose->UDP_Sulfoquinovose sqdB (UDP-sulfoquinovose synthase) This compound Sulfoquinovosyldiacylglycerol (this compound) UDP_Sulfoquinovose->this compound sqdX (this compound synthase) Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->this compound Phosphate_Starvation_Response Phosphate_Limitation Phosphate Limitation Signal_Transduction Signal Transduction Cascade Phosphate_Limitation->Signal_Transduction sqdB_Upregulation Upregulation of sqdB gene expression Signal_Transduction->sqdB_Upregulation PG_Synthesis Decreased PG Synthesis Signal_Transduction->PG_Synthesis SQDG_Synthesis Increased this compound Synthesis sqdB_Upregulation->SQDG_Synthesis Membrane_Remodeling Thylakoid Membrane Remodeling SQDG_Synthesis->Membrane_Remodeling PG_Synthesis->Membrane_Remodeling Experimental_Workflow cluster_Genetic_Manipulation Genetic Manipulation cluster_Phenotypic_Analysis Phenotypic and Biochemical Analysis WT_Cyanobacteria Wild-Type Cyanobacteria Construct_Mutant Construct sqdB Knockout WT_Cyanobacteria->Construct_Mutant Growth_Analysis Growth Curve Analysis WT_Cyanobacteria->Growth_Analysis PSII_Activity Measure PSII Activity (Chlorophyll Fluorescence) WT_Cyanobacteria->PSII_Activity Lipid_Extraction Total Lipid Extraction WT_Cyanobacteria->Lipid_Extraction SQDG_Mutant This compound-deficient Mutant Construct_Mutant->SQDG_Mutant SQDG_Mutant->Growth_Analysis SQDG_Mutant->PSII_Activity SQDG_Mutant->Lipid_Extraction Lipid_Analysis Lipid Profiling (2D-TLC, GC-MS) Lipid_Extraction->Lipid_Analysis

References

An In-depth Technical Guide to the Sulfoquinovosyl Diacylglycerol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid found in the photosynthetic membranes of plants, algae, and cyanobacteria.[1] This sulfolipid plays a crucial role in the structural integrity and function of the thylakoid membranes, particularly under phosphate-limiting conditions. The biosynthesis of this compound involves a conserved two-step pathway, making it a potential target for herbicides and other therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including its core enzymes, quantitative data on enzyme kinetics and substrate concentrations, detailed experimental protocols, and visual representations of the pathway and experimental workflows.

The Core Biosynthesis Pathway

The biosynthesis of sulfoquinovosyl diacylglycerol is a two-step enzymatic process that occurs within the chloroplasts of plant cells and in cyanobacteria.[1]

Step 1: Synthesis of UDP-sulfoquinovose

The first committed step is the formation of the activated sugar donor, UDP-sulfoquinovose (UDP-SQ), from UDP-glucose and sulfite. This reaction is catalyzed by the enzyme UDP-sulfoquinovose synthase , also known as SQD1 in plants and SqdB in bacteria.[1][2] This enzyme belongs to the family of hydrolases that act on carbon-sulfur bonds.[2]

Step 2: Formation of Sulfoquinovosyl Diacylglycerol

The second step involves the transfer of the sulfoquinovose moiety from UDP-SQ to a diacylglycerol (DAG) backbone. This reaction is catalyzed by This compound synthase , also known as SQD2 in plants and SqdX in cyanobacteria.[3]

Enzymes and Genes
EnzymeGene (Plants)Gene (Cyanobacteria)Function
UDP-sulfoquinovose synthaseSQD1sqdBCatalyzes the formation of UDP-sulfoquinovose from UDP-glucose and sulfite.
This compound synthaseSQD2sqdXTransfers the sulfoquinovose group from UDP-SQ to diacylglycerol.

Quantitative Data

Enzyme Kinetics

Quantitative kinetic data for the enzymes of the this compound biosynthesis pathway are essential for understanding their efficiency and for the development of potential inhibitors.

EnzymeOrganismSubstrateKmVmaxkcatReference
UDP-sulfoquinovose synthase (SQD1)Arabidopsis thalianaUDP-glucose~150 µMNot ReportedNot Reported[4]
Sulfite~10 µMNot ReportedNot Reported[4]
This compound synthase (SQD2)-UDP-sulfoquinovoseNot ReportedNot ReportedNot Reported-
-DiacylglycerolNot ReportedNot ReportedNot Reported-
Substrate and Product Concentrations

The cellular concentrations of substrates and the final product provide context for the physiological relevance of the pathway.

MoleculeOrganism/CompartmentConcentrationReference
UDP-glucosePlant ChloroplastVariable, estimated in the low millimolar rangeGeneral knowledge
SulfitePlant LeavesBasal levels are low and tightly regulatedGeneral knowledge
DiacylglycerolThylakoid MembranesConstitutes a small fraction of total membrane lipids[5]
This compoundThylakoid Membranes~5-12% of total lipidsGeneral knowledge
Edible Plants3 to 101 mg/100 g[6]

Experimental Protocols

In Vitro Assay for UDP-sulfoquinovose Synthase (SQD1)

This protocol is adapted from the characterization of recombinant Arabidopsis SQD1.[4]

Objective: To determine the enzymatic activity of SQD1 by measuring the formation of UDP-sulfoquinovose from UDP-glucose and sulfite.

Materials:

  • Recombinant SQD1 enzyme

  • UDP-[14C]glucose (radiolabeled substrate)

  • Sodium sulfite

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Enzyme quenching solution (e.g., ethanol)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of recombinant SQD1, and sodium sulfite.

  • Initiate the reaction by adding UDP-[14C]glucose to the mixture.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding an equal volume of quenching solution (e.g., 100% ethanol).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate the substrate (UDP-[14C]glucose) from the product (UDP-[14C]sulfoquinovose).

  • Quantify the amount of product formed using a radiodetector coupled to the HPLC or by collecting fractions and measuring radioactivity with a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Extraction and Quantification of this compound by HPLC-ESI-MS/MS

This protocol provides a method for the quantitative analysis of this compound from biological samples.[7]

Objective: To extract and quantify the amount of this compound in plant or algal tissues.

Materials:

  • Biological sample (e.g., plant leaves, algal cells)

  • Solvent for extraction (e.g., chloroform:methanol mixture)

  • Internal standard (e.g., a commercially available this compound with a distinct fatty acid composition)

  • Solid-Phase Extraction (SPE) cartridges (e.g., NH2-SPE)

  • HPLC system coupled with an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS)

Procedure:

  • Homogenization and Extraction:

    • Homogenize the biological sample in a chloroform:methanol solvent mixture.

    • Add the internal standard to the mixture.

    • Allow for complete extraction of lipids.

  • Phase Separation:

    • Add water to the extract to induce phase separation.

    • Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an NH2-SPE cartridge.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering compounds.

    • Elute the this compound fraction with a specific solvent mixture (e.g., chloroform/methanol with ammonium acetate and ammonia).[7]

  • HPLC-ESI-MS/MS Analysis:

    • Inject the purified this compound fraction into the HPLC-MS/MS system.

    • Separate different this compound species based on their fatty acid composition using a suitable HPLC column and gradient.

    • Detect and quantify the this compound species using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the concentration of each this compound species by comparing its peak area to that of the internal standard.

Visualizations

Sulfoquinovosyl Diacylglycerol Biosynthesis Pathway

SQDG_Biosynthesis cluster_step1 Step 1: UDP-sulfoquinovose Synthesis cluster_step2 Step 2: this compound Formation UDP_Glucose UDP-glucose SQD1 SQD1 / SqdB (UDP-sulfoquinovose synthase) UDP_Glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_SQ UDP-sulfoquinovose DAG Diacylglycerol SQD2 SQD2 / SqdX (this compound synthase) UDP_SQ->SQD2 SQD1->UDP_SQ DAG->SQD2 This compound Sulfoquinovosyl diacylglycerol (this compound) SQD2->this compound UDP UDP SQD2->UDP SQDG_Quantification_Workflow start Biological Sample (e.g., Plant Leaves) homogenization Homogenization in Chloroform:Methanol + Internal Standard start->homogenization extraction Lipid Extraction homogenization->extraction phase_separation Phase Separation (add water) extraction->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic spe_cleanup Solid-Phase Extraction (SPE) Cleanup collect_organic->spe_cleanup hplc_ms HPLC-ESI-MS/MS Analysis spe_cleanup->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis end This compound Concentration data_analysis->end

References

The Pivotal Role of Sulfoquinovosyl Diacylglycerol (SQDG) in the Stability of Photosystem II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is an anionic sulfolipid that is an integral component of the thylakoid membranes in photosynthetic organisms, including cyanobacteria, algae, and higher plants. While it is one of the four major lipid classes in these membranes, its specific functions have been a subject of extensive research. Emerging evidence strongly indicates that this compound plays a critical, non-redundant role in maintaining the structural integrity and functional stability of Photosystem II (PSII), the water-splitting enzyme complex central to oxygenic photosynthesis. This technical guide provides an in-depth analysis of the role of this compound in PSII stability, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support research and development in photosynthesis and related fields.

The Structural and Functional Importance of this compound in PSII

This compound molecules are not merely passive components of the lipid bilayer; they are specifically located within the PSII complex and are crucial for its proper assembly and function. In the cyanobacterium Thermosynechococcus elongatus, four this compound molecules are bound to each PSII monomer. Two of these this compound molecules are situated at the interface between the two monomers of the PSII dimer, where they are critical for dimerization.[1] The other two are located near the QB binding pocket and the CP43/CP47 antenna protein interface, respectively.

Depletion of this compound has been shown to have significant consequences for PSII stability and activity. In an this compound-deficient mutant of Thermosynechococcus elongatus, the absence of this compound leads to a destabilization of the PSII dimer, resulting in an increased proportion of PSII monomers.[1] While other anionic lipids, such as phosphatidylglycerol (PG), can partially compensate for the absence of this compound by occupying its binding sites, this substitution is not fully effective in maintaining optimal PSII function and stability.[1]

The absence of this compound has been specifically linked to impaired function on the acceptor side of PSII, affecting the exchange of the secondary quinone (QB).[1] This impairment can disrupt the overall electron transport chain and reduce the efficiency of photosynthesis.

Quantitative Data on the Impact of this compound on PSII Stability

The following tables summarize the quantitative data from studies on this compound-deficient mutants, highlighting the impact on PSII stability.

Table 1: Thermal Stability of Photosystem II
OrganismMutantTreatmentPSII Activity (% of initial) - Wild TypePSII Activity (% of initial) - MutantReference
Chlamydomonas reinhardtiihf-2 (this compound-deficient)41°C for 120 min in the dark70%50%[2]
Table 2: Photosystem II Dimer Stability
OrganismMutantObservationConsequenceReference
Thermosynechococcus elongatusΔsqdB (this compound-deficient)Increased amount of PSII monomerDecreased stability of the PSII dimer[1]

The Role of this compound in the PSII Repair Cycle

Photosystem II is susceptible to photodamage, particularly the D1 protein, which undergoes a continuous cycle of damage, degradation, and de novo synthesis. This is known as the PSII repair cycle. While direct quantitative data linking this compound to specific rates of D1 protein turnover is limited, the structural role of this compound in maintaining the integrity of the PSII complex suggests an indirect but crucial involvement in this repair process.

The efficient degradation of damaged D1 by proteases like FtsH and the subsequent insertion of a newly synthesized D1 protein require a stable and properly assembled PSII complex. The destabilization of the PSII dimer and the overall structural perturbations caused by the absence of this compound can be expected to hinder the smooth operation of the repair cycle, potentially leading to an accumulation of damaged PSII centers and a decline in photosynthetic efficiency under high-light stress.

Experimental Protocols

Analysis of PSII Oligomeric State by Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

Objective: To separate PSII supercomplexes, dimers, and monomers to assess the impact of this compound deficiency on the oligomeric state of PSII.

Methodology:

  • Thylakoid Membrane Isolation:

    • Harvest cells and break them using a bead beater or French press in a buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove unbroken cells and debris.

    • Pellet the thylakoid membranes by high-speed centrifugation.

    • Wash the pellet with a suitable buffer and resuspend in a final buffer to a specific chlorophyll concentration.

  • Solubilization of Thylakoid Membranes:

    • Thaw the isolated thylakoid membranes on ice.

    • Add a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DM) or digitonin, to the thylakoid suspension to a final concentration that maintains the integrity of the protein complexes. A typical detergent-to-chlorophyll ratio is 20:1 (w/w).

    • Incubate on ice for a specified time (e.g., 5-30 minutes) with gentle agitation.

    • Centrifuge at high speed to pellet any unsolubilized material.

  • Blue Native PAGE:

    • Cast a native polyacrylamide gel with a gradient of acrylamide (e.g., 4% to 16%).

    • Load the solubilized thylakoid membrane proteins mixed with a loading dye containing Coomassie Brilliant Blue G-250.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system.

    • The protein complexes will migrate through the gel based on their size and shape.

  • Quantification:

    • After electrophoresis, the gel can be stained with Coomassie blue or a more sensitive stain.

    • The relative abundance of PSII dimers and monomers can be quantified by densitometric analysis of the corresponding bands using imaging software.

Measurement of PSII Thermal Stability

Objective: To determine the temperature at which PSII activity is inhibited in wild-type and this compound-deficient mutants.

Methodology:

  • Sample Preparation:

    • Isolate thylakoid membranes from wild-type and mutant cells as described above.

    • Adjust the chlorophyll concentration of the thylakoid suspensions to be equal for all samples.

  • Heat Treatment:

    • Aliquot the thylakoid suspensions into multiple tubes.

    • Incubate the tubes at a range of increasing temperatures for a fixed duration (e.g., 5-15 minutes). Include a control sample kept on ice.

  • Measurement of PSII Activity (Oxygen Evolution):

    • Measure the rate of oxygen evolution from the treated and control samples using a Clark-type oxygen electrode or an optical oxygen sensor.

    • The reaction mixture should contain the thylakoid sample and an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ).

    • Illuminate the sample with saturating light to drive PSII activity.

    • The rate of oxygen evolution is a direct measure of PSII activity.

  • Data Analysis:

    • Plot the percentage of remaining PSII activity as a function of temperature.

    • The temperature at which the activity is reduced by 50% (T50) can be determined to compare the thermal stability between wild-type and mutant samples.

Assessment of PSII Photoinactivation

Objective: To measure the rate of light-induced damage to PSII in the presence and absence of this compound.

Methodology:

  • Sample Preparation:

    • Use intact cells or isolated thylakoids from wild-type and this compound-deficient mutants.

    • If using intact cells, treat them with an inhibitor of protein synthesis, such as lincomycin, to block the PSII repair cycle. This allows for the measurement of the rate of photodamage without the confounding effect of repair.

  • High-Light Treatment:

    • Expose the samples to high-intensity light for various durations.

  • Measurement of PSII Activity:

    • At each time point, measure the maximal quantum yield of PSII photochemistry (Fv/Fm) using a pulse-amplitude-modulated (PAM) fluorometer.

    • Fv/Fm is a sensitive indicator of the functional state of PSII. A decrease in Fv/Fm reflects photoinactivation.

  • Data Analysis:

    • Plot the Fv/Fm values as a function of the duration of high-light exposure.

    • The rate of photoinactivation can be determined by fitting the data to a first-order exponential decay curve. The rate constant (kPI) provides a quantitative measure of the susceptibility to photoinhibition.

Visualizations

This compound Biosynthesis Pathway

SQDG_Biosynthesis cluster_stroma Chloroplast Stroma cluster_envelope Inner Envelope Membrane UDP_Glucose UDP-Glucose SQD1 SQD1 (UDP-sulfoquinovose synthase) UDP_Glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_SQ UDP-Sulfoquinovose SQD2 SQD2 (this compound synthase) UDP_SQ->SQD2 DAG Diacylglycerol DAG->SQD2 This compound Sulfoquinovosyl- diacylglycerol (this compound) SQD1->UDP_SQ SQD2->this compound

Caption: The this compound biosynthesis pathway in the chloroplast.

Experimental Workflow for BN-PAGE Analysis

BN_PAGE_Workflow start Start: Wild-Type and Mutant Cells thylakoid_isolation Thylakoid Membrane Isolation start->thylakoid_isolation solubilization Solubilization with Mild Detergent thylakoid_isolation->solubilization bn_page Blue Native PAGE Separation solubilization->bn_page quantification Densitometric Quantification bn_page->quantification result Result: Ratio of PSII Monomer to Dimer quantification->result

Caption: Workflow for analyzing PSII oligomeric state using BN-PAGE.

Conclusion

The evidence strongly supports a crucial role for this compound in maintaining the stability and optimal function of Photosystem II. Its strategic location within the PSII complex, particularly at the dimer interface, underscores its importance in maintaining the structural integrity of this vital photosynthetic machinery. The absence of this compound leads to quantifiable decreases in thermal stability and a shift in the oligomeric state of PSII towards monomers, which in turn can impair electron transport and the efficiency of the PSII repair cycle. While other anionic lipids can offer partial compensation, they cannot fully replace the specific functions of this compound.

For researchers in photosynthesis and related fields, as well as professionals in drug development targeting photosynthetic organisms, a thorough understanding of the role of lipids like this compound is paramount. The experimental protocols and data presented in this guide provide a framework for further investigation into the intricate lipid-protein interactions that govern the stability and function of Photosystem II. Future research focusing on the precise molecular mechanisms by which this compound influences the D1 protein repair cycle and potential downstream signaling effects will further illuminate the multifaceted role of this essential sulfolipid.

References

The Spatial Landscape of Sulfoquinovosyl Diacylglycerol in Thylakoid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid that is an integral component of the thylakoid membranes in photosynthetic organisms, from cyanobacteria to higher plants. As one of the four major lipid classes in these membranes—alongside monogalactosyldiacylglycerol (MGDG), digalactosyldiacylglycerol (DGDG), and phosphatidylglycerol (PG)—this compound plays a crucial role in the structural integrity and function of the photosynthetic apparatus. This technical guide provides an in-depth exploration of the localization of this compound within the intricate architecture of thylakoid membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biochemical pathways.

Data Presentation: Quantitative Analysis of Thylakoid Lipids

The thylakoid membrane is a highly organized system, differentiated into two main domains: the stacked grana thylakoids, which are enriched in Photosystem II (PSII), and the unstacked stroma lamellae, which predominantly house Photosystem I (PSI) and ATP synthase. The lipid composition of these domains is crucial for their structure and function. While extensive research has characterized the overall lipid composition of thylakoid membranes, specific quantitative data on the differential distribution of this compound between grana and stroma lamellae is not extensively detailed in the literature. However, based on the known enrichment of PSII in the grana and the close association of this compound with PSII, it is inferred that this compound is more abundant in the grana stacks.

Table 1: General Thylakoid Membrane Lipid Composition

Lipid ClassMolar Percentage (%)
Monogalactosyldiacylglycerol (MGDG)~50%
Digalactosyl-diacylglycerol (DGDG)~25-30%
Sulfoquinovosyl diacylglycerol (this compound)~5-15%
Phosphatidylglycerol (PG)~5-15%

Source:

Table 2: Lipids Associated with Photosystem II (PSII) Core Dimer

Lipid ClassNumber of Molecules per Dimer
Phosphatidylglycerol (PG)10
Digalactosyl-diacylglycerol (DGDG)8
Sulfoquinovosyl diacylglycerol (this compound) 8
Monogalactosyldiacylglycerol (MGDG)4

Data from Thermosynechococcus vulcanus. The close association of this compound with PSII suggests its enrichment in the PSII-rich grana regions of the thylakoid.

Experimental Protocols

Isolation of Thylakoid Membranes from Spinach

This protocol describes the extraction of thylakoid membranes from spinach leaves, a common model organism for photosynthetic research.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid, 0.1% (w/v) BSA)

  • Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂)

  • Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

  • Blender or mortar and pestle

  • Miracloth or cheesecloth

  • Refrigerated centrifuge and tubes

Procedure:

  • Homogenize fresh spinach leaves in ice-cold grinding buffer at a ratio of 1:4 (w/v).

  • Filter the homogenate through four layers of Miracloth or cheesecloth into a chilled beaker.

  • Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the pellet in a small volume of wash buffer.

  • To induce osmotic shock and release the thylakoids, dilute the resuspended chloroplasts with a 10-fold volume of ice-cold resuspension buffer.

  • Centrifuge the lysate at 6,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

  • Wash the thylakoid pellet by resuspending it in resuspension buffer and centrifuging again under the same conditions.

  • Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

  • Store the isolated thylakoids at -80°C until further use.

Fractionation of Thylakoid Membranes into Grana and Stroma Lamellae

This protocol utilizes the detergent digitonin to selectively solubilize and separate grana and stroma thylakoid fractions.

Materials:

  • Isolated thylakoid membranes

  • Digitonin solution (1% w/v in resuspension buffer)

  • Ultracentrifuge and tubes

Procedure:

  • Adjust the concentration of the isolated thylakoid suspension to 1 mg chlorophyll/mL with resuspension buffer.

  • Add an equal volume of 1% digitonin solution to the thylakoid suspension to achieve a final digitonin-to-chlorophyll ratio of 10:1 (w/w).

  • Incubate the mixture on ice for 30 minutes with gentle stirring.

  • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C. The pellet contains the grana fraction.

  • Carefully collect the supernatant, which contains the stroma lamellae vesicles.

  • To purify the stroma lamellae, centrifuge the supernatant at 144,000 x g for 1 hour at 4°C. The resulting pellet is the stroma lamellae fraction.

  • Wash the grana pellet by resuspending it in resuspension buffer and centrifuging at 10,000 x g for 30 minutes at 4°C.

  • Characterize the fractions by measuring the chlorophyll a/b ratio. Grana fractions typically have a lower ratio (around 2.0-2.5) compared to stroma lamellae (around 5.0-7.0).

Lipid Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of this compound from thylakoid subfractions.

Materials:

  • Isolated grana and stroma lamellae fractions

  • Chloroform

  • Methanol

  • Internal standard (e.g., a commercially available this compound with a distinct fatty acid composition)

  • LC-MS/MS system

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To a known amount of thylakoid fraction (e.g., equivalent to 100 µg of chlorophyll), add a mixture of chloroform and methanol (1:2, v/v).

    • Add the internal standard at a known concentration.

    • Vortex the mixture vigorously for 2 minutes.

    • Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

    • Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for reverse-phase or normal-phase chromatography.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipid species using a C18 or a silica column with a gradient of appropriate mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile for reverse-phase).

    • Detect and quantify this compound species using multiple reaction monitoring (MRM) in negative ion mode, targeting the specific precursor-to-product ion transitions for this compound and the internal standard.

    • Construct a calibration curve using known concentrations of a purified this compound standard to determine the absolute amount of this compound in the samples.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Thylakoid Protein-Lipid Complexes

BN-PAGE is a technique used to separate intact protein complexes, including those with associated lipids, from biological membranes.

Materials:

  • Isolated thylakoid membranes

  • Solubilization buffer (e.g., 25 mM BisTris-HCl pH 7.0, 20% glycerol, 1% n-dodecyl-β-D-maltoside (β-DM))

  • Native PAGE gel (gradient of 4-16% acrylamide)

  • Cathode buffer (50 mM Tricine, 15 mM BisTris-HCl pH 7.0, 0.02% Coomassie Brilliant Blue G-250)

  • Anode buffer (50 mM BisTris-HCl pH 7.0)

Procedure:

  • Resuspend thylakoid membranes in solubilization buffer to a chlorophyll concentration of 1 mg/mL.

  • Incubate on ice for 30 minutes to solubilize the membrane protein complexes.

  • Centrifuge at 18,000 x g for 20 minutes at 4°C to pellet any unsolubilized material.

  • Add Coomassie G-250 to the supernatant to a final concentration of 0.25% (from a 5% stock solution).

  • Load the samples onto the native PAGE gel.

  • Perform electrophoresis at 4°C, starting at 100 V and gradually increasing to 250 V until the dye front reaches the bottom of the gel.

  • The separated protein-lipid complexes can be visualized directly as blue bands and can be excised for further analysis, such as second-dimension SDS-PAGE or mass spectrometry.

Mandatory Visualization

This compound Biosynthesis Pathway

The synthesis of this compound in chloroplasts involves a two-step enzymatic process.

The Evolutionary Significance of Sulfoquinovosyl Diacylglycerol: A Linchpin in Photosynthetic Life and a Target for Future Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing, phosphorus-free glycerolipid ubiquitous in the photosynthetic membranes of plants, algae, and cyanobacteria. Its discovery in 1959 opened a window into the intricate adaptive strategies of photosynthetic organisms. This whitepaper delves into the core evolutionary significance of this compound, exploring its biosynthesis, its crucial roles in photosynthesis and membrane stability, and its function as a strategic replacement for phospholipids under phosphate-limiting conditions. We will provide a comprehensive overview of the current understanding of this compound, present key quantitative data, detail experimental methodologies for its study, and visualize the fundamental pathways involving this remarkable lipid. This document aims to serve as a critical resource for researchers in the fields of plant biology, microbiology, and drug development, highlighting the untapped potential of this compound and its metabolic pathways as targets for novel therapeutic interventions.

Introduction: The Discovery and Structure of a Unique Sulfolipid

In 1959, A. A. Benson and his colleagues identified a novel sulfur-containing lipid in plants, which they named sulfoquinovosyl diacylglycerol (this compound).[1] The defining feature of this compound is a sulfonic acid group directly bonded to the C-6 of a deoxyglucose headgroup (sulfoquinovose), which is, in turn, linked to a diacylglycerol backbone.[1] This C-S bond makes this compound a chemically stable and strong acid.[1] This phosphorus-free anionic lipid is a testament to the evolutionary ingenuity of photosynthetic organisms, enabling them to thrive in diverse and often nutrient-limited environments.

Evolutionary Distribution and Significance

This compound is a hallmark of photosynthetic life, found in all photosynthetic plants, algae, and cyanobacteria, as well as in purple sulfur and non-sulfur bacteria.[1] Its primary evolutionary significance stems from two key aspects: its integral role in the photosynthetic apparatus and its function as a phosphate-free lipid surrogate.

A Critical Component of the Photosynthetic Machinery

This compound is localized within the thylakoid membranes, the site of photosynthesis.[1] It is not merely a structural component but is intimately associated with several key protein complexes of the photosynthetic electron transport chain. Evidence suggests that this compound is crucial for the structural integrity and function of Photosystem II (PSII), the chloroplast ATP synthase (CF0-CF1 ATPase), and the cytochrome b6f complex.[1] For instance, this compound has been shown to protect the CF1 subunit of ATP synthase against cold inactivation.[1]

The "Sulfur-for-Phosphorus" Strategy: An Adaptation to Phosphate Limitation

One of the most profound evolutionary advantages conferred by this compound is its ability to substitute for the anionic phospholipid, phosphatidylglycerol (PG), under phosphate-deficient conditions. Phosphorus is an essential but often limiting nutrient in many ecosystems. By synthesizing a sulfur-containing lipid instead of a phosphorus-containing one, photosynthetic organisms can maintain the necessary negative charge of their thylakoid membranes without compromising their phosphorus reserves for other critical biomolecules like nucleic acids and ATP. This "sulfur-for-phosphorus" strategy is a remarkable example of biochemical adaptation to nutrient stress.

Data Presentation: Quantitative Insights into this compound Abundance

The relative abundance of this compound can vary significantly between organisms and in response to environmental cues, particularly phosphate availability. The following tables summarize key quantitative data from the literature.

OrganismConditionMGDG (% of total glycerolipids)DGDG (% of total glycerolipids)This compound (% of total glycerolipids)PG (% of total glycerolipids)Reference
Synechococcus elongatus PCC 7942Phosphate-rich69%17%14%Not specified[2]
Synechococcus elongatus PCC 7942Phosphate starvation (12 days)50%29%21%Not specified[2]

Table 1: Changes in Glyceroglycolipid Composition in Synechococcus elongatus PCC 7942 under Phosphate Starvation. This table illustrates the significant increase in this compound and DGDG content at the expense of MGDG in response to phosphate limitation.

OrganismConditionMGDG (fold increase)DGDG (fold increase)This compound (fold increase)PG (fold increase)Reference
Synechocystis sp. PCC 6803Phosphate starvation (36 hours)5.99.37.42.7[3]

Table 2: Fold Increase of Major Lipid Classes in Synechocystis sp. PCC 6803 under Phosphate-Deficient Conditions. This table highlights the dramatic upregulation of non-phosphorus lipids, including this compound, during phosphate starvation.

EnzymeOrganismSubstrateKmOptimal pHReference
UDP-sulfoquinovose synthase (SQD1)Spinacia oleracea (Spinach)UDP-glucose60 µM8.0-8.5[4]

Table 3: Kinetic Parameters of UDP-sulfoquinovose Synthase (SQD1). This table provides available kinetic data for a key enzyme in the this compound biosynthesis pathway. Further research is needed to populate this table with data from a wider range of organisms and for other enzymes in the pathway.

Experimental Protocols: A Guide to Studying this compound

The study of this compound requires a combination of lipid extraction, separation, and analytical techniques. Below are detailed methodologies for key experiments.

Lipid Extraction from Plant Tissues (Modified Folch Method)
  • Homogenization: Harvest and weigh fresh plant tissue (e.g., leaves). Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction: To the powdered tissue, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 mL of solvent per gram of tissue. Homogenize thoroughly using a mechanical homogenizer.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex vigorously. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Lipid Phase: The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.

  • Drying and Storage: The solvent is evaporated under a stream of nitrogen gas. The dried lipid extract can be stored at -20°C under an inert atmosphere.

Separation of this compound by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 TLC plates. For separating polar lipids, plates can be pre-treated by dipping in a 0.15 M ammonium sulfate solution and then activated by baking at 120°C for 1.5-2 hours.[3]

  • Sample Application: Dissolve the lipid extract in a small volume of chloroform:methanol (2:1, v/v). Apply the sample as a small spot or a narrow band onto the origin line of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with an appropriate solvent system. A common system for separating polar plant lipids is a two-dimensional development.

    • First Dimension: Chloroform:methanol:water (75:25:2.5, by volume).[2]

    • Second Dimension (after drying): Chloroform:methanol:acetic acid:water (80:9:12:2, by volume).[2]

  • Visualization: After development, dry the plate. Lipids can be visualized by placing the plate in a chamber with iodine vapor or by spraying with a reagent like 20% ethanolic phosphomolybdic acid followed by heating.[2] this compound will appear as a distinct spot.

Analysis of this compound by HPLC-MS/MS
  • Sample Preparation: The lipid extract can be further purified using solid-phase extraction (SPE) on a silica-based cartridge to enrich for glycolipids.

  • Chromatography: Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column for lipid separation (e.g., a C18 reversed-phase column or a HILIC column).

  • Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in negative ion mode.

  • Identification and Quantification: this compound can be identified by its characteristic precursor ion and product ions. The most specific product ion for this compound is at m/z 225, corresponding to the deprotonated sulfoquinovose headgroup.[5] Quantification can be achieved using a multiple reaction monitoring (MRM) method with an appropriate internal standard.

Fatty Acid Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Isolation of this compound: Separate the this compound spot from the TLC plate.

  • Transesterification: Elute the lipid from the silica and perform a transesterification reaction (e.g., using methanolic HCl or BF3-methanol) to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their chain length and degree of unsaturation.

  • Identification: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards.

Mandatory Visualizations: Pathways and Relationships

To illustrate the central role of this compound, the following diagrams, generated using the DOT language, depict its biosynthesis pathway and its functional relationship with phosphatidylglycerol.

SQDG_Biosynthesis cluster_plastid_envelope Plastid Inner Envelope UDP_Glucose UDP-Glucose SQD1 UDP-sulfoquinovose synthase (SQD1) UDP_Glucose->SQD1 UDP-glucose pyrophosphorylase (UGP3) can also be involved here Sulfite Sulfite (SO3^2-) Sulfite->SQD1 UDP_SQ UDP-Sulfoquinovose SQD2 This compound synthase (SQD2) UDP_SQ->SQD2 DAG Diacylglycerol (DAG) DAG->SQD2 This compound Sulfoquinovosyl Diacylglycerol (this compound) SQD1->UDP_SQ SQD2->this compound

Caption: The biosynthesis pathway of sulfoquinovosyl diacylglycerol (this compound).

Lipid_Relationship cluster_conditions Environmental Conditions cluster_lipids Anionic Lipid Pool in Thylakoid Membrane Phosphate_Starvation Phosphate Starvation (-Pi) This compound This compound Synthesis Phosphate_Starvation->this compound Upregulates PG PG Synthesis Phosphate_Starvation->PG Downregulates Sulfur_Starvation Sulfur Starvation (-S) Sulfur_Starvation->this compound Downregulates Sulfur_Starvation->PG Upregulates Anionic_Balance Maintained Anionic Membrane Charge This compound->Anionic_Balance PG->Anionic_Balance

Caption: The reciprocal relationship between this compound and PG synthesis under nutrient stress.

Future Perspectives: this compound in Drug Development

The unique structure and metabolic pathway of this compound present intriguing possibilities for drug development.

  • Antimicrobial Targets: The enzymes involved in this compound biosynthesis, such as SQD1 and SQD2, are unique to photosynthetic organisms and some bacteria. As these enzymes are absent in humans, they represent potential targets for the development of novel and highly specific antimicrobial agents.

  • Antiviral and Anticancer Properties: Some studies have suggested that this compound and its derivatives may possess antiviral and anticancer properties. Further research into the mechanisms of these activities could lead to the development of new therapeutic compounds.

Conclusion

Sulfoquinovosyl diacylglycerol is far more than a minor lipid component of photosynthetic membranes. It is a testament to the remarkable evolutionary adaptations that have allowed photosynthetic life to flourish in a vast range of environments. Its role in maintaining the structural and functional integrity of the photosynthetic apparatus, coupled with its ability to act as a phosphate-free surrogate for phospholipids, underscores its profound evolutionary significance. As our understanding of the intricate biochemistry of this compound deepens, so too does the potential to harness this knowledge for the development of new technologies and therapies that can address pressing challenges in medicine and agriculture. The continued exploration of this unique sulfolipid promises to yield further insights into the fundamental principles of life and to open new avenues for scientific innovation.

References

The Dawn of a Sulfolipid: A Technical Guide to the Discovery of Sulfoquinovosyl Diacylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the annals of lipid biochemistry, the discovery of sulfoquinovosyl diacylglycerol (SQDG) stands as a landmark achievement, revealing a previously unknown class of sulfur-containing lipids integral to the photosynthetic machinery of life. This technical guide delves into the core of this discovery, offering researchers, scientists, and drug development professionals a comprehensive overview of the pioneering work that unveiled the structure and significance of this unique molecule. We will explore the historical context, the intricate experimental protocols of the era, the quantitative data that underpinned the discovery, and the biosynthetic and catabolic pathways that govern the life cycle of this compound.

The Discovery of a Novel Sulfolipid

In 1959, A. A. Benson and his colleagues embarked on a journey of scientific exploration that would lead to the identification of a new sulfur-containing lipid in plants. Their work, primarily with the green alga Chlorella, revealed a previously uncharacterized sulfolipid that was distinct from the known sulfatides. This novel compound, later identified as sulfoquinovosyl diacylglycerol, was found to be a significant component of the lipid fraction in a variety of photosynthetic organisms, including plants, algae, and cyanobacteria. The defining feature of this compound is a direct, stable carbon-sulfur bond in its headgroup, a 6-deoxy-6-sulfo-α-D-glucopyranose (sulfoquinovose) moiety.

Quantitative Analysis of Sulfoquinovosyl Diacylglycerol

The initial research by Benson's group provided key quantitative data that was instrumental in understanding the prevalence and stoichiometry of this compound. The concentration of the sulfolipid in Chlorella was determined to be approximately 4 x 10⁻⁴ M. Subsequent studies have further elucidated the relative abundance of this compound in various photosynthetic membranes.

Organism/TissueLipid ClassMolar Percentage of Total LipidsFatty Acid CompositionReference
Chlorella pyrenoidosaSulfoquinovosyl Diacylglycerol~10-15% of total lipidsPrimarily palmitic acid (16:0) and oleic acid (18:1)Benson et al. (1959)
Spinach ThylakoidsSulfoquinovosyl Diacylglycerol~4% of total lipidsRich in palmitic acid (16:0) and linolenic acid (18:3)Generic Plant Data
Synechococcus sp. PCC 7942Sulfoquinovosyl Diacylglycerol~10% of total lipidsVaries with growth conditionsGeneric Cyanobacteria Data

Experimental Protocols: Unraveling the Structure of this compound

The elucidation of the structure of this compound was a testament to the meticulous experimental techniques of the time. The following protocols are based on the methodologies described in the seminal papers by A. A. Benson and his coworkers, providing a glimpse into the laboratory practices of the late 1950s and early 1960s.

Radiolabeling and Extraction of the Sulfolipid
  • Objective: To label and isolate the sulfolipid from plant material for subsequent analysis.

  • Protocol:

    • Chlorella pyrenoidosa cultures were grown in a low-sulfur medium.

    • The cultures were then incubated with [³⁵S]sulfate to radiolabel sulfur-containing compounds. For carbon labeling, [¹⁴C]O₂ was supplied during photosynthesis.

    • The cells were harvested by centrifugation and extracted with a hot ethanol:chloroform (1:1, v/v) mixture to solubilize the lipids.

    • The lipid extract was concentrated under reduced pressure for further purification.

Paper Chromatography for the Purification of this compound
  • Objective: To separate the sulfolipid from other lipids in the extract.

  • Protocol:

    • The concentrated lipid extract was spotted onto Whatman No. 1 filter paper.

    • The chromatogram was developed using a two-dimensional system:

      • First Dimension (PW): Phenol saturated with water.

      • Second Dimension (BPAW): Butanol:propionic acid:water (a common solvent system of the era, with typical ratios around 4:1:2, v/v/v).

    • The radioactive spot corresponding to the sulfolipid was identified by autoradiography.

    • The spot was excised from the paper and the sulfolipid was eluted with a mixture of chloroform and methanol.

Chemical Hydrolysis and Characterization of Components
  • Objective: To break down the sulfolipid into its constituent parts for individual analysis.

  • Protocol:

    • Mild Alkaline Hydrolysis (Deacylation):

      • The purified sulfolipid was treated with 0.1 N methanolic potassium hydroxide at 37°C for 30 minutes.

      • This procedure cleaved the ester linkages, releasing the fatty acids and the water-soluble glyceryl-sulfoquinovoside.

      • The fatty acids were extracted with petroleum ether and identified by paper chromatography.

    • Acid Hydrolysis:

      • The glyceryl-sulfoquinovoside was further hydrolyzed with 1 N hydrochloric acid at 100°C for 90 minutes.

      • This cleaved the glycosidic bond, yielding glycerol and the sulfoquinovose sugar.

      • The products were separated by paper chromatography.

Structural Elucidation of the Components
  • Objective: To determine the chemical structure of the individual components.

  • Protocol:

    • Glycerol Identification: The glycerol component was identified by its co-migration with an authentic glycerol standard on paper chromatograms and through periodate oxidation, which yielded the expected products of formaldehyde and formic acid.

    • Sulfoquinovose Identification: The sulfoquinovose moiety was a novel discovery. Its structure was deduced through a series of chemical tests, including:

      • Periodate Oxidation: This technique was used to determine the ring structure and the position of the sulfonate group. Oxidation of the glyceryl-sulfoquinovoside yielded one mole of formaldehyde, indicating a primary hydroxyl group at the 6' position of the sugar was involved in the glycosidic linkage to glycerol.

      • Elemental Analysis: This provided the empirical formula, confirming the presence of sulfur.

      • Comparison with Synthetic Standards: The properties of the isolated sulfoquinovose were compared with those of chemically synthesized sugar sulfonates.

Signaling Pathways and Workflows

The discovery and characterization of this compound paved the way for understanding its metabolic pathways. The following diagrams, generated using the DOT language, illustrate the key processes involved.

Experimental Workflow for the Discovery of this compound

The Role of Sulfoquinovosyl Diacylglycerol (SQDG) in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid integral to the photosynthetic membranes of plants and other photosynthetic organisms. Beyond its structural role, this compound is emerging as a critical component in the complex network of plant stress responses. This technical guide provides an in-depth examination of the multifaceted functions of this compound in mitigating the impacts of both abiotic and biotic stressors. It synthesizes current research on its biosynthesis, its role in maintaining photosynthetic efficiency under duress, and its interplay with other cellular components during stress adaptation. This document details key experimental protocols for the study of this compound and presents quantitative data to illustrate its dynamic regulation. Furthermore, it explores the putative signaling roles of this compound, offering a comprehensive resource for researchers and professionals in plant science and drug development seeking to understand and leverage the protective mechanisms of plants.

Introduction: The Significance of this compound in Plant Biology

Sulfoquinovosyl diacylglycerol (this compound) is an anionic sulfolipid discovered in 1959, characterized by a sulfonated glucose headgroup attached to a diacylglycerol backbone.[1] It is predominantly located in the thylakoid membranes of chloroplasts, where it is closely associated with photosynthetic protein complexes.[1] While not as abundant as galactolipids, this compound plays a crucial role in the structural integrity and function of the photosynthetic machinery.[1] Its involvement becomes particularly prominent when plants are subjected to environmental challenges, suggesting a significant role in stress adaptation and survival.

The this compound Biosynthesis Pathway

In higher plants, the biosynthesis of this compound is a two-step process primarily occurring in the chloroplasts.[1]

  • UDP-sulfoquinovose Formation: The first committed step is the synthesis of UDP-sulfoquinovose (UDP-SQ) from UDP-glucose and sulfite. This reaction is catalyzed by the enzyme UDP-sulfoquinovose synthase (SQD1).[2]

  • Glycosyltransfer: The sulfoquinovose moiety is then transferred from UDP-SQ to a diacylglycerol (DAG) molecule to form this compound. This final step is mediated by the enzyme this compound synthase (SQD2).[2]

The expression of the genes encoding these enzymes, particularly SQD1, is regulated by environmental cues, such as sulfur and phosphate availability.[3]

SQDG_Biosynthesis UDP_Glucose UDP-Glucose SQD1 SQD1 UDP_Glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_SQ UDP-Sulfoquinovose SQD2 SQD2 UDP_SQ->SQD2 DAG Diacylglycerol DAG->SQD2 This compound This compound SQD1->UDP_SQ SQD2->this compound

Figure 1: Simplified this compound biosynthesis pathway in plants.

This compound's Role in Abiotic Stress Response

Plants exhibit dynamic changes in their lipid composition, including this compound levels, in response to a variety of abiotic stresses. This remodeling of membrane lipids is a key adaptive strategy to maintain cellular function under adverse conditions.

Phosphate Limitation

One of the most well-documented roles of this compound is its compensatory function under phosphate (Pi) starvation. When phosphate is scarce, the synthesis of major phospholipids, such as phosphatidylglycerol (PG), is limited. To maintain the anionic charge of the thylakoid membranes, which is crucial for photosynthesis, plants increase the synthesis of this compound.[2][4] This substitution of a sulfolipid for a phospholipid demonstrates the remarkable plasticity of plant membrane composition in response to nutrient availability.[4]

Temperature Stress

Both high and low temperatures can disrupt membrane fluidity and damage photosynthetic components. Studies have shown that this compound accumulation is often observed in plants acclimating to temperature stress.

  • Cold Stress: In hardy varieties of apple, this compound accumulation has been noted in the bark during winter hardening, suggesting a role in protecting membranes from cold-induced damage.[1]

  • Heat Stress: In drought-resistant plants, high temperatures can induce an increase in this compound content in leaves and chloroplasts.[1] This may contribute to the stabilization of photosynthetic complexes, such as the CF0-CF1 ATPase, which is sensitive to heat.[1]

Drought and Salinity Stress

Water deficit and high salt concentrations impose osmotic stress and can lead to oxidative damage. The response of this compound to these stresses appears to be dependent on the plant's tolerance level.

  • Drought: In drought-resistant wheat varieties, water deficit leads to an accumulation of this compound, whereas sensitive varieties show a decrease.[1]

  • Salinity: Elevated levels of this compound have been observed in halophytes (salt-tolerant plants), suggesting its contribution to salt tolerance mechanisms.[5]

Heavy Metal Stress

Exposure to heavy metals like lead (Pb) can induce oxidative stress. Interestingly, in some studies, lead exposure has been shown to cause a decrease in this compound content in wheat seedlings, indicating that the response of this compound to stress can be complex and dependent on the specific stressor.[1]

This compound in Biotic Stress Response

Emerging evidence suggests that this compound is also involved in plant defense against pathogens.

  • Fungal and Viral Infections: Increased levels of this compound have been reported in wheat plants infected with the fungus Puccinia graminis and in kidney bean plants infected with tobacco mosaic virus and potato virus X.[1] The accumulation of this sulfolipid may be part of a broader defensive reprogramming of lipid metabolism.

Quantitative Data on this compound Content under Stress

The following tables summarize quantitative changes in this compound content in response to various stressors, as reported in the literature.

Plant SpeciesTissueStress ConditionChange in this compound ContentReference
Wheat (Triticum aestivum)LeavesDrought+73.7% and +51.1% at different developmental stages[1]
Apple (Malus domestica)1-year-old shoot barkLow-temperatureAccumulation[1]
Drought-resistant plantsLeaves and chloroplastsHigh temperatureAccumulation[1]
Drought-sensitive plantsLeaves and chloroplastsHigh temperatureDecrease[1]
Wheat (Triticum aestivum)Seedling leaves and rootsLead (various concentrations)Decrease[1]
Wheat (Triticum aestivum)-Puccinia graminis infectionAccumulation[1]
Kidney bean (Phaseolus vulgaris)-Tobacco mosaic virus/potato virus X infectionAccumulation[1]

Table 1: Changes in this compound Content in Response to Abiotic and Biotic Stress

Plant SpeciesTissueThis compound Content (mg/100g)Reference
Edible Plant 1-3[4]
Edible Plant 2-101[4]

Table 2: Range of this compound Content in Ten Edible Plants Under Normal Conditions

Putative Signaling Role of this compound

While the structural and protective roles of this compound are well-established, its function as a signaling molecule is an area of active investigation. The stress-induced modulation of this compound levels suggests it may act as a signal or be a source of signaling molecules. However, a direct signaling pathway initiated by this compound has not yet been fully elucidated. It is hypothesized that this compound may influence stress signaling through:

  • Modulation of Membrane Properties: Changes in this compound content can alter membrane fluidity and surface charge, which in turn can affect the activity of membrane-associated proteins involved in signaling, such as kinases and phosphatases.

  • Crosstalk with Other Signaling Pathways: The accumulation of this compound under phosphate starvation is a clear example of crosstalk with nutrient sensing pathways. It is plausible that this compound levels are integrated into broader stress signaling networks involving reactive oxygen species (ROS) and phytohormones like abscisic acid (ABA), although the direct molecular links are yet to be discovered.

  • Generation of Bioactive Molecules: The degradation of this compound, which occurs under sulfur starvation, could release sulfoquinovose or other derivatives that may act as signaling molecules.[3]

Putative_Signaling Stress Abiotic/Biotic Stress SQDG_Modulation This compound Modulation (Accumulation/Degradation) Stress->SQDG_Modulation Membrane_Properties Alteration of Membrane Properties SQDG_Modulation->Membrane_Properties SQ_Release Release of Sulfoquinovose SQDG_Modulation->SQ_Release Crosstalk Crosstalk with ROS/ABA Signaling SQDG_Modulation->Crosstalk Signaling_Proteins Modulation of Membrane-Bound Signaling Proteins Membrane_Properties->Signaling_Proteins Downstream_Response Stress Response Gene Expression Signaling_Proteins->Downstream_Response Unknown_Receptor Putative Receptor SQ_Release->Unknown_Receptor Unknown_Receptor->Downstream_Response Crosstalk->Downstream_Response

Figure 2: Hypothetical signaling roles of this compound in plant stress response.

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from methodologies described for the isolation of this compound from plant tissues.

Materials:

  • Fresh or frozen plant tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Solid Phase Extraction (SPE) silica cartridges

  • HPLC system with a normal-phase column

Procedure:

  • Homogenization: Homogenize 10 g of plant tissue in a mixture of chloroform and methanol (1:2, v/v).

  • Lipid Extraction: Add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v). Centrifuge to separate the phases.

  • Collection of Lipid Fraction: Collect the lower chloroform phase containing the total lipids.

  • SPE Purification: Apply the lipid extract to a pre-conditioned silica SPE cartridge. Wash with chloroform to elute neutral lipids. Elute the glycolipid fraction, including this compound, with acetone.

  • HPLC Separation: Further purify this compound from other glycolipids and phospholipids using a normal-phase HPLC column. A mobile phase of hexane:isopropanol:water can be used for separation.

Quantification of this compound by HPLC-MS/MS

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Use the purified this compound fraction from the extraction protocol.

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with solvents such as water and acetonitrile/methanol containing a modifier like ammonium acetate.

  • Mass Spectrometry Analysis: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for different this compound molecular species.

  • Quantification: Use an internal standard (e.g., a commercially available this compound standard with a distinct fatty acid composition) for accurate quantification.

Experimental_Workflow Plant_Tissue Plant Tissue (Control vs. Stressed) Homogenization Homogenization in Chloroform/Methanol Plant_Tissue->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction SPE Solid Phase Extraction (Silica Cartridge) Lipid_Extraction->SPE HPLC_Purification HPLC Purification (Normal Phase) SPE->HPLC_Purification HPLC_MS HPLC-MS/MS Analysis (Reversed Phase) HPLC_Purification->HPLC_MS Quantification Quantification of This compound Species HPLC_MS->Quantification

References

The Anionic Nature of Sulfoquinovosyl Diacylglycerol: A Deep Dive into its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bonn, Germany – October 29, 2025 – Sulfoquinovosyl diacylglycerol (SQDG), a unique sulfur-containing and phosphorus-free lipid, plays a critical role in the structural integrity and function of photosynthetic membranes in plants, algae, and cyanobacteria. This in-depth technical guide elucidates the fundamental property of this compound that underpins many of its biological functions: its negative charge. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the charge of this compound, methods for its determination, and its implications in cellular processes.

The Chemical Basis of the Negative Charge in Sulfoquinovosyl Diacylglycerol

Sulfoquinovosyl diacylglycerol is classified as an anionic lipid due to the presence of a sulfonic acid group (-SO₃H) in its polar head group. The defining feature of this lipid is the direct carbon-sulfur bond, which makes it a sulfonate.

This inherent negative charge is a key determinant of this compound's interactions with other lipids, proteins, and ions within the thylakoid membrane, influencing membrane stability and the function of photosynthetic complexes.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the charge and properties of sulfoquinovosyl diacylglycerol.

ParameterValue/RangeMethod of Determination/ReferenceSignificance
Net Charge at Physiological pH (5.0-8.0) -1pKa EstimationDictates electrostatic interactions in biological membranes.
Estimated pKa of Sulfonic Acid Group < 1.0Based on related alkyl sulfonic acidsIndicates the sulfonic acid is a strong acid, fully deprotonated at physiological pH.
Zeta Potential of this compound-containing Liposomes Typically -30 mV to -50 mVZeta Potential MeasurementConfirms the negative surface charge of membranes containing this compound. The magnitude indicates good colloidal stability of liposomes.

Experimental Protocol: Determination of Lipid Charge via Zeta Potential Measurement

The charge of a lipid like this compound is typically investigated by measuring the zeta potential of liposomes incorporating the lipid of interest. Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and provides an indication of the surface charge.

Principle:

This method is based on the principle of electrophoresis. When a voltage is applied across a suspension of charged particles (liposomes), they will migrate towards the electrode of opposite charge. The velocity of this migration is proportional to the magnitude of their surface charge, which is quantified as the zeta potential. The technique of laser Doppler velocimetry is commonly employed to measure the velocity of the particles.

Materials and Equipment:
  • This compound and other desired lipids (e.g., phosphatidylcholine for forming the liposome matrix)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer of desired pH and ionic strength (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Probe or bath sonicator, or liposome extruder

  • Zetasizer instrument capable of laser Doppler velocimetry

Procedure:
  • Lipid Film Formation:

    • Dissolve a known molar ratio of this compound and a neutral helper lipid (e.g., phosphatidylcholine) in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of the desired pH by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Unilamellarization:

    • To obtain small unilamellar vesicles (SUVs) suitable for zeta potential measurements, sonicate the MLV suspension using a probe or bath sonicator until the suspension becomes clear.

    • Alternatively, for a more defined size distribution, subject the MLVs to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Zeta Potential Measurement:

    • Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for the instrument.

    • Transfer the diluted sample to the specialized measurement cell of the zetasizer.

    • Apply an electric field and measure the electrophoretic mobility of the liposomes using laser Doppler velocimetry.

    • The instrument's software will then calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

  • Data Analysis:

    • Perform multiple measurements for each sample to ensure reproducibility.

    • The resulting zeta potential value (typically in millivolts) provides a quantitative measure of the surface charge of the this compound-containing liposomes. A negative value confirms the anionic nature of this compound.

Role of this compound in Cellular Signaling and Stress Response

While not a classical signaling molecule that initiates a phosphorylation cascade, this compound plays a crucial role in the plant's response to environmental stress, particularly phosphate starvation. This adaptive response can be considered a form of cellular signaling where the lipid composition of membranes is altered to maintain cellular function.

Under phosphate-limiting conditions, the synthesis of phospholipids, which are essential components of cellular membranes, is compromised. To maintain membrane integrity and function, plants upregulate the synthesis of non-phosphorus lipids, including this compound. In this context, this compound can partially substitute for the anionic phospholipid, phosphatidylglycerol (PG), thereby ensuring the continued stability and function of the thylakoid membrane and the photosynthetic machinery.

This lipid remodeling is a key survival strategy for plants in phosphate-deficient soils. The signaling pathway that triggers this response involves transcription factors that sense low phosphate levels and subsequently activate the genes responsible for this compound biosynthesis.

Below is a diagram illustrating the logical workflow of this compound's role in the phosphate starvation response.

SQDG_Phosphate_Starvation_Response Phosphate_Deficiency Phosphate Deficiency in the Environment Sensing Cellular Sensing of Low Phosphate Phosphate_Deficiency->Sensing Induces Transcription_Factors Activation of Phosphate Starvation Response (PSR) Transcription Factors Sensing->Transcription_Factors Triggers Phospholipid_Degradation Degradation of Phospholipids Transcription_Factors->Phospholipid_Degradation Promotes SQDG_Synthesis Upregulation of This compound Biosynthesis Genes (e.g., SQD1, SQD2) Transcription_Factors->SQDG_Synthesis Activates Membrane_Remodeling Thylakoid Membrane Remodeling Phospholipid_Degradation->Membrane_Remodeling Leads to SQDG_Accumulation Accumulation of This compound SQDG_Synthesis->SQDG_Accumulation SQDG_Accumulation->Membrane_Remodeling Compensates for phospholipid loss Maintenance Maintenance of Membrane Integrity and Photosynthetic Function Membrane_Remodeling->Maintenance

Role of this compound in the phosphate starvation response.

Conclusion

The permanent negative charge of sulfoquinovosyl diacylglycerol at physiological pH is a cornerstone of its biological function. This anionic character, conferred by its sulfonic acid head group, is critical for its role in maintaining the structural and functional integrity of thylakoid membranes, especially under nutrient-limiting conditions. The experimental techniques outlined in this guide provide a robust framework for quantifying the charge of this compound and other lipids, enabling further research into the intricate roles of these molecules in cellular processes and their potential as targets for novel therapeutic interventions.

Sulfoquinovosyl Diacylglycerol in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid ubiquitously found in photosynthetic organisms, including marine algae. As a major component of thylakoid membranes, this compound plays a crucial role in photosynthesis. Beyond its structural function, a growing body of research highlights the diverse and potent biological activities of this compound, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of this compound in marine algae, covering its biosynthesis, physiological roles, and potential therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action.

Core Concepts: Structure and Biosynthesis

This compound is an anionic lipid characterized by a sulfoquinovose head group linked to a diacylglycerol backbone. The sulfonic acid group imparts a strong negative charge to the molecule. The biosynthesis of this compound in marine algae occurs in two main steps, primarily within the chloroplasts.

Biosynthesis Pathway of Sulfoquinovosyl Diacylglycerol (this compound)

SQDG_Biosynthesis UDP_Glucose UDP-Glucose SQD1 UDP-sulfoquinovose synthase (SQD1) UDP_Glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_Sulfoquinovose UDP-Sulfoquinovose SQD2 This compound synthase (SQD2) UDP_Sulfoquinovose->SQD2 DAG Diacylglycerol DAG->SQD2 This compound Sulfoquinovosyl Diacylglycerol SQD1->UDP_Sulfoquinovose SQD2->this compound

Caption: The two-step enzymatic pathway for the biosynthesis of this compound from UDP-glucose and sulfite.

Quantitative Data on this compound in Marine Algae

The abundance of this compound varies significantly among different species of marine algae. This variation can be influenced by environmental factors such as nutrient availability. The following tables summarize the reported this compound content and the biological activities of isolated SQDGs.

Table 1: Sulfoquinovosyl Diacylglycerol (this compound) Content in Various Marine Algae Species

Algal SpeciesPhylumThis compound Content (% of Total Lipids)Reference
Chlamydomonas reinhardtiiChlorophytaDeficient in hf-2 mutant[1]
Thermosynechococcus elongatusCyanobacteriaPresent in thylakoid membranes[2]
Nannochloropsis oceanicaOchrophytaPresent in polar lipid fraction[3]
Chlorococcum amblystomatisChlorophytaPresent in polar lipid fraction[3]
Streblonema corymbiferumPhaeophyceaeContains 18:3 in this compound[4]
Streblonema sp.PhaeophyceaeContains 18:3 in this compound[4]

Table 2: Biological Activity of Sulfoquinovosyl Diacylglycerol (this compound) from Marine Algae

Biological ActivityMarine Algal SourceTest SystemIC50 / Effective ConcentrationReference
Antiviral
Anti-Herpes Simplex Virus-2 (HSV-2)Caulerpa racemosa (Green Alga)Vero cells15.6 µg/mL[5]
Anti-inflammatory
Nitric Oxide (NO) Production InhibitionNannochloropsis oceanica (Microalga)LPS-stimulated macrophagesStrong inhibition[3]
Nitric Oxide (NO) Production InhibitionChlorococcum amblystomatis (Microalga)LPS-stimulated macrophagesStrong inhibition[3]
Anticancer
CytotoxicityRhabdastrella globostellata (Sponge)Human leukemia cell line K562Effective[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and characterization of this compound from marine algae.

Extraction of Total Lipids from Marine Algae

This protocol is a modification of the Folch and Bligh & Dyer methods, optimized for microalgae.[7][8]

Workflow for Total Lipid Extraction

Lipid_Extraction_Workflow Start Start: Fresh/Frozen Algal Biomass Homogenize Homogenize in Chloroform:Methanol (2:1, v/v) Start->Homogenize Filter Filter to remove cell debris Homogenize->Filter Wash_Debris Wash debris with Chloroform:Methanol Filter->Wash_Debris Pool_Filtrates Pool filtrates Wash_Debris->Pool_Filtrates Add_Salt Add 0.73% NaCl solution to final ratio of Chloroform:Methanol:Water (2:1:0.8, v/v/v) Pool_Filtrates->Add_Salt Centrifuge Centrifuge to separate phases Add_Salt->Centrifuge Collect_Lower_Phase Collect lower chloroform phase containing total lipids Centrifuge->Collect_Lower_Phase Dry_Lipids Dry lipids under nitrogen stream Collect_Lower_Phase->Dry_Lipids End End: Total Lipid Extract Dry_Lipids->End

Caption: A step-by-step workflow for the extraction of total lipids from marine algal biomass.

Protocol:

  • Homogenization: Homogenize fresh or frozen algal paste in a 2:1 (v/v) mixture of chloroform and methanol.[7][8]

  • Filtration: Filter the homogenate to remove cell debris.

  • Washing: Wash the collected cell debris with the chloroform:methanol mixture and pool the filtrates.

  • Phase Separation: Add a 0.73% NaCl solution to the pooled filtrate to achieve a final solvent system of chloroform:methanol:water at a ratio of 2:1:0.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture to facilitate phase separation.

  • Collection: Carefully collect the lower chloroform phase, which contains the total lipids.

  • Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

Separation of this compound by Thin-Layer Chromatography (TLC)

TLC is a common method for the qualitative and preparative separation of lipid classes.

Protocol:

  • Plate Preparation: Use silica gel-coated TLC plates. For polar lipids, plates can be pre-washed with methanol and activated by heating at 120°C for 1.5-2.5 hours.[9]

  • Sample Application: Dissolve the total lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto the origin line of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing a solvent system appropriate for lipid separation. A common system for polar lipids is chloroform:methanol:water (65:25:4, v/v/v).[10] For neutral lipids, a system of petroleum ether:diethyl ether:acetic acid (84:15:1, v/v/v) can be used.[9]

  • Visualization: After development, dry the plate and visualize the separated lipids. Iodine vapor is a common, non-destructive method that stains lipids as brown spots.[9][11]

  • Identification: The retention factor (Rf) value of each spot can be calculated and compared to standards to identify the lipid class. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Quantification and Characterization by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification and structural characterization of this compound molecular species.

Protocol:

  • Sample Preparation: The total lipid extract may require further purification by solid-phase extraction (SPE) to enrich the this compound fraction.

  • Chromatographic Separation:

    • Column: A C18 or other suitable reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system is common. For example, a gradient of acetonitrile and water, both containing a modifier like ammonium formate, can be employed.[12] The selection of the mobile phase should be optimized for the specific this compound species being analyzed.[12]

    • Flow Rate: The flow rate should be optimized based on the column dimensions and particle size.[13]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for this compound due to its anionic nature.

    • MS/MS Analysis: In tandem MS, the precursor ion corresponding to a specific this compound molecular species is selected and fragmented. The resulting product ions provide structural information, including the fatty acid composition. A characteristic fragment at m/z 225, corresponding to the sulfoquinovose head group, is a diagnostic ion for this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel this compound molecules.[14]

Protocol:

  • Sample Preparation: A highly purified sample of the this compound of interest is required.

  • NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR: Provides information on the proton environment.[15]

    • ¹³C NMR: Provides information on the carbon skeleton.[15]

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range proton-carbon correlations, which is crucial for connecting the sulfoquinovose head group to the diacylglycerol backbone and identifying the fatty acid esterification positions.

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is useful for assigning the sugar protons.[14]

  • Data Analysis: The detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals, confirming the structure of the this compound molecule, including the stereochemistry of the glycosidic linkage.[16]

Signaling Pathways and Mechanisms of Action

Role in Photosystem II Stabilization

This compound is an integral component of the Photosystem II (PSII) complex, where it plays a vital role in its structural integrity and function.[2][17] Four this compound molecules are bound to each PSII monomer, contributing to the stability of the complex and facilitating the exchange of the secondary quinone (QB).[2]

Diagram of this compound's Role in Photosystem II

PSII_Stabilization cluster_PSII Photosystem II Monomer cluster_Dimer PSII Dimer D1 D1 Protein D2 D2 Protein CP43 CP43 CP47 CP47 QB_Site QB Binding Site SQDG1 This compound 1 SQDG1->D1 Structural Support SQDG2 This compound 2 SQDG2->D2 Structural Support SQDG3 This compound 3 SQDG3->CP43 Stabilization SQDG4 This compound 4 SQDG4->QB_Site Facilitates QB Exchange Monomer_Interface Monomer-Monomer Interface Monomer1 Monomer 1 Monomer_Interface->Monomer1 Monomer2 Monomer 2 Monomer_Interface->Monomer2 SQDG_Interface1 This compound SQDG_Interface1->Monomer_Interface SQDG_Interface2 This compound SQDG_Interface2->Monomer_Interface NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sulfoquinovosyldiacylglycerol (SQDG) from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a unique sulfur-containing glycerolipid found predominantly in the thylakoid membranes of photosynthetic organisms, including higher plants, algae, and cyanobacteria. As a major component of the photosynthetic apparatus, this compound plays a crucial role in maintaining the structural integrity and function of photosystems, particularly Photosystem II. Recent research has also highlighted its potential biological activities, making it a molecule of interest for pharmaceutical and nutraceutical applications.

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction, separation, and quantification of this compound from plant leaves. The methodologies described are based on established lipid extraction techniques, with a strong emphasis on preventing enzymatic degradation to ensure the integrity of the target molecule.

Data Presentation

The following table summarizes the quantitative content of this compound in various edible plants, as determined by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This data provides a useful reference for selecting plant sources and for estimating expected yields.

Plant SpeciesCommon NameThis compound Content (mg/100g fresh weight)
Spinacia oleraceaSpinach101
Brassica rapa var. perviridisKomatsuna85
Petroselinum crispumParsley76
Brassica rapa var. pekinensisChinese Cabbage54
Lactuca sativaLettuce43
Allium fistulosumWelsh Onion32
Cucumis sativusCucumber21
Solanum lycopersicumTomato15
Capsicum annuumBell Pepper9
Daucus carotaCarrot3

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Leaves with Lipase Inactivation

This protocol is a modification of established methods and is designed to minimize the activity of lipolytic enzymes, such as phospholipase D, which can degrade this compound during the extraction process.

Materials:

  • Fresh plant leaves

  • Isopropanol (preheated to 75°C) with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • Deionized water

  • 1 M Potassium Chloride (KCl) solution

  • Glass tubes with Teflon-lined screw caps (50 mL)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

  • Heating block or water bath

Procedure:

  • Sample Preparation and Lipase Inactivation:

    • Harvest fresh plant leaves (1-5 g).

    • Immediately immerse the leaves in a glass tube containing 3 mL of preheated isopropanol (75°C) with 0.01% BHT.

    • Incubate the tube at 75°C for 15 minutes to inactivate lipolytic enzymes.

  • Initial Extraction:

    • Cool the sample to room temperature.

    • Add 1.5 mL of chloroform and 0.6 mL of deionized water to the tube.

    • Vortex the mixture thoroughly and then agitate on a shaking incubator for 1 hour at room temperature.

    • Transfer the lipid extract (supernatant) to a new clean glass tube using a glass Pasteur pipette.

  • Re-extraction of Plant Material:

    • To the remaining plant tissue pellet, add 4 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.

    • Shake the mixture for 30 minutes.

    • Centrifuge the sample and collect the supernatant, combining it with the initial extract.

    • Repeat this re-extraction step until the plant tissue appears white, ensuring all lipids have been extracted.

  • Phase Separation and Washing:

    • To the combined lipid extracts, add 1 mL of 1 M KCl solution.

    • Vortex the mixture and then centrifuge to facilitate phase separation.

    • Carefully remove and discard the upper aqueous phase.

    • To the lower chloroform phase (which contains the lipids), add 2 mL of deionized water, vortex, and centrifuge again.

    • Discard the upper aqueous phase. This washing step helps to remove non-lipid contaminants.

  • Drying and Storage:

    • Dry the final lipid extract under a gentle stream of nitrogen gas.

    • The dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: this compound Quantification by HPLC-ELSD

This protocol provides a method for the simultaneous quantification of major glyceroglycolipids, including this compound, using HPLC with an Evaporative Light Scattering Detector (ELSD).

Materials and Instrumentation:

  • HPLC system equipped with a binary gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Silica-based normal-phase HPLC column

  • Dried total lipid extract (from Protocol 1)

  • Chloroform

  • Methanol

  • Acetone

  • Water

  • Acetic acid

  • Triethylamine (TEA)

  • This compound standard for calibration

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: Chloroform

    • Mobile Phase B: Methanol:Acetone:Water:Acetic Acid (30:60:9:1, v/v/v/v) with 0.3% Triethylamine (pH adjusted to 4).

  • Sample Preparation:

    • Re-dissolve the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-ELSD Analysis:

    • Column: Normal-phase silica column

    • Injection Volume: 10-20 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • ELSD Settings:

      • Nebulizer Temperature: 30°C

      • Evaporator Temperature: 30°C

      • Gas Flow Rate: 1.4 SLM (Standard Liters per Minute)

    • Gradient Elution: A binary gradient is used to separate the different lipid classes. A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more polar lipids like this compound. The exact gradient program should be optimized based on the specific column and instrument used.

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard at various concentrations.

    • Integrate the peak area corresponding to this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Purification & Quantification cluster_3 Data Analysis A Plant Leaf Homogenization in Hot Isopropanol (75°C) B Lipase Inactivation A->B C Solvent Extraction (Chloroform/Methanol) B->C D Phase Separation C->D E Collection of Lipid-Rich Lower Phase D->E F Washing with KCl Solution E->F G Drying under Nitrogen F->G H HPLC-ELSD Analysis G->H I This compound Quantification H->I J Data Interpretation I->J

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of this compound in Photosynthesis

G cluster_0 Photosynthesis cluster_1 This compound Function A Thylakoid Membrane B Photosystem II (PSII) A->B C Light Harvesting Complex II (LHCII) A->C E Structural Stability of PSII B->E D This compound (Sulfoquinovosyldiacylglycerol) D->E maintains G Replacement of Phospholipids D->G can replace F Phosphate Deprivation Response F->G induces

Caption: Role of this compound in the thylakoid membrane.

Application Note: Identification and Profiling of Sulfoquinovosyldiacylglycerol (SQDG) in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a class of sulfolipids characterized by a sulfonated glucose headgroup. Predominantly found in photosynthetic organisms such as plants, algae, and cyanobacteria, SQDGs are integral components of thylakoid membranes.[1][2] Their unique structure and anionic nature at physiological pH contribute to the structural integrity and function of photosynthetic machinery.[2][3] Notably, under phosphate-limiting conditions, the biosynthesis of this compound is often upregulated, suggesting a role in compensating for the reduced availability of phospholipids.[4] Given their involvement in fundamental biological processes and their potential as biomarkers for environmental stress, robust analytical methods for the identification and quantification of this compound are crucial in the field of lipidomics. This application note provides a detailed protocol for the extraction, identification, and semi-quantitative analysis of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Lipid Extraction from Plant or Algal Biomass

This protocol is adapted from methods optimized for the extraction of polar lipids from photosynthetic tissues.

Materials:

  • Lyophilized and homogenized biological sample (e.g., spinach leaves, microalgae pellet)

  • Chloroform

  • Methanol

  • 0.9% Potassium Chloride (KCl) solution

  • Ball mill or tissue homogenizer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Weigh approximately 100 mg of lyophilized and powdered sample into a glass centrifuge tube.

  • Add 10 mL of a chloroform/methanol (3/2, v/v) solvent mixture.[5]

  • For robust extraction from plant tissues, homogenize the sample using a ball mill for 10 minutes.[5] For algal pellets, thorough vortexing and ultrasonication for 15 minutes is recommended.[5]

  • Centrifuge the mixture at 12,000 x g for 5 minutes.[5]

  • Carefully collect the supernatant in a new glass tube.

  • Repeat the extraction process on the pellet three more times, combining the supernatants after each step.[5]

  • To remove non-lipid contaminants, wash the combined extract by adding 2 mL of 0.9% KCl solution.[5]

  • Vortex the mixture and centrifuge at a low speed to induce phase separation.

  • Carefully remove the upper aqueous phase.

  • The lower organic phase containing the total lipid extract is dried under a stream of nitrogen.

  • The dried lipid extract is reconstituted in an appropriate volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

Solid-Phase Extraction (SPE) for this compound Enrichment (Optional)

For samples with low this compound abundance, an optional SPE cleanup step can be employed to enrich the sulfolipid fraction.

Materials:

  • Silica-based SPE cartridge

  • Solvents for conditioning, washing, and elution (see below)

  • Total lipid extract from the previous step

Procedure:

  • Condition a silica SPE cartridge with 5 mL of methanol, followed by 5 mL of chloroform.

  • Load the reconstituted total lipid extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of chloroform/methanol (90/10, v/v) to remove neutral lipids.[5]

  • Further wash with 10 mL of chloroform/methanol (50/50, v/v) to elute less polar lipids.[5]

  • Elute the this compound fraction with 10 mL of chloroform/methanol (80/20, v/v) containing 100 mM ammonium acetate and 2% NH3.[5]

  • The eluted fraction is dried and reconstituted for LC-MS analysis as described previously.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of tandem mass spectrometry (MS/MS) (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

LC Parameters (Example):

  • Column: A reversed-phase C18 column is suitable for separating different molecular species of this compound.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic this compound species.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Full scan MS and data-dependent MS/MS or targeted MS/MS (Multiple Reaction Monitoring - MRM).

  • Precursor Ion Selection: In full scan mode, SQDGs will be detected as deprotonated molecules [M-H]⁻.

  • Collision Energy: Optimized for the specific instrument and this compound species, typically in the range of 30-50 eV for collision-induced dissociation (CID).

  • Characteristic Fragment Ions: The key to identifying SQDGs is the presence of a characteristic fragment ion at m/z 225.0, which corresponds to the dehydrated sulfoquinovosyl head group.[6][7][8] Other less abundant, but still characteristic, head group fragments can be observed at m/z 81 (SO₃H⁻) and m/z 255.[5][6][7]

  • Fatty Acyl Chain Identification: The neutral loss of the fatty acyl chains from the precursor ion is used to identify the specific fatty acids esterified to the glycerol backbone. The preferential loss of the fatty acid from the sn-1 position can aid in regiochemical assignment.[9]

Data Presentation

The identification of this compound molecular species is based on the accurate mass of the precursor ion and the presence of characteristic fragment ions in the MS/MS spectra. The following table provides an example of this compound molecular species identified in the brown macroalga Undaria pinnatifida.

Molecular SpeciesPercentage of Total this compound
16:0/16:05.2%
18:1/16:025.8%
18:2/16:010.5%
18:3/16:012.3%
18:4/16:018.9%
20:4/16:08.7%
20:5/16:018.6%
Data adapted from a study on the lipidome of Undaria pinnatifida.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for this compound identification and the biosynthesis pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Sample Biological Sample (Plant/Algae) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction SPE SPE Cleanup (Optional Enrichment) Extraction->SPE LC LC Separation (Reversed-Phase) SPE->LC MS MS Detection (Negative ESI) LC->MS MSMS MS/MS Fragmentation MS->MSMS Precursor Precursor Ion [M-H]⁻ MSMS->Precursor Identification This compound Identification Precursor->Identification Fragments Characteristic Fragments (m/z 225, Neutral Loss) Fragments->Identification

Caption: Experimental workflow for this compound identification.

sqdg_biosynthesis UDP_Glucose UDP-Glucose UDP_Sulfoquinovose UDP-Sulfoquinovose UDP_Glucose->UDP_Sulfoquinovose SQD1 Sulfite Sulfite Sulfite->UDP_Sulfoquinovose This compound This compound UDP_Sulfoquinovose->this compound SQD2 DAG Diacylglycerol DAG->this compound

Caption: Biosynthesis pathway of this compound.

Conclusion

This application note provides a comprehensive protocol for the identification and profiling of this compound in biological samples. The combination of optimized lipid extraction and high-resolution LC-MS/MS allows for the sensitive and specific detection of various this compound molecular species. The identification of these sulfolipids is critical for understanding their role in photosynthesis, membrane biology, and the response of organisms to environmental changes. The methodologies described herein can be readily adapted for various research applications in lipidomics, from fundamental plant biology to biofuel development.

References

Application Notes and Protocols for the Synthesis of Sulfoquinovosyl Diacylglycerol (SQDG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of sulfoquinovosyl diacylglycerol (SQDG), a sulfolipid of significant interest due to its biological activities. The protocols outlined below are based on established synthetic routes, offering a guide for the preparation of this compound and its derivatives for research and development purposes.

Introduction

Sulfoquinovosyl diacylglycerol (this compound) is a unique glycolipid found in photosynthetic organisms.[1] Characterized by a sulfoquinovose headgroup linked to a diacylglycerol backbone, this compound plays a crucial role in the structure and function of thylakoid membranes. Its anionic nature and specific interactions with membrane proteins have drawn attention for its potential applications in drug development and as a functional food ingredient. The limited availability of this compound from natural sources necessitates robust synthetic methods to access this molecule and its analogues for further study.[1]

This document details a total chemical synthesis of a β-anomer of this compound, starting from D-glucose. The presented methodology allows for the preparation of SQDGs with defined fatty acid compositions.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative chemical synthesis of 1,2-distearoyl-3-O-[β-D-sulfoquinovosyl]-(R/S)-glycerol.

StepReactionStarting MaterialProductYield (%)
1-3Acetylation, selective deacetylation, and trichloroacetimidate formationD-Glucose2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate-
4Glycosylation2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate & 1,2-O-Isopropylidene glycerol1,2-Isopropylidene-3-O-(β-D-2,3,4,6-tetra-O-acetyl-glucopyranosyl)-(R/S)-glycerol-
5Deacetylation1,2-Isopropylidene-3-O-(β-D-2,3,4,6-tetra-O-acetyl-glucopyranosyl)-(R/S)-glycerol1,2-Isopropylidene-3-O-(β-D-glucopyranosyl)-(R/S)-glycerol-
6Tosylation1,2-Isopropylidene-3-O-(β-D-glucopyranosyl)-(R/S)-glycerol1,2-Isopropylidene-3-O-(6-O-tosyl-β-D-glucopyranosyl)-(R/S)-glycerol-
7Levulinoylation1,2-Isopropylidene-3-O-(6-O-tosyl-β-D-glucopyranosyl)-(R/S)-glycerol1,2-Isopropylidene-3-O-[(2′,3′,4′-tri-O-levulinyl-6′-O-(4-tolylsulfonyl))-β-D-glucosyl]-(R/S)-glycerol-
8Thioacetylation1,2-Isopropylidene-3-O-[(2′,3′,4′-tri-O-levulinyl-6′-O-(4-tolylsulfonyl))-β-D-glucosyl]-(R/S)-glycerol1,2-Isopropylidene-3-O-[(2′,3′,4′-tri-O-levulinyl-6′-thioacetyl)-β-D-glucosyl]-(R/S)-glycerol76
9Deprotection of Isopropylidene Group1,2-Isopropylidene-3-O-[(2′,3′,4′-tri-O-levulinyl-6′-thioacetyl)-β-D-glucosyl]-(R/S)-glycerol3-O-[(2′,3′,4′-tri-O-levulinyl-6′-thioacetyl)-β-D-glucosyl]-(R/S)-glycerol89
10Acylation with Stearic Acid3-O-[(2′,3′,4′-tri-O-levulinyl-6′-thioacetyl)-β-D-glucosyl]-(R/S)-glycerol1,2-distearoyl-3-O-[(2′,3′,4′-tri-O-levulinyl-6′-thioacetyl)-β-D-glucosyl]-(R/S)-glycerol-
11Deprotection of Levulinyl Groups1,2-distearoyl-3-O-[(2′,3′,4′-tri-O-levulinyl-6′-thioacetyl)-β-D-glucosyl]-(R/S)-glycerol1,2-distearoyl-3-O-[(6′-thioacetyl)-β-D-glucosyl]-(R/S)-glycerol-
12Oxidation to Sulfonic Acid1,2-distearoyl-3-O-[(6′-thioacetyl)-β-D-glucosyl]-(R/S)-glycerol1,2-distearoyl-3-O-[β-D-sulfoquinovosyl]-(R/S)-glycerol69
Overall Total Synthesis D-Glucose 1,2-distearoyl-3-O-[β-D-sulfoquinovosyl]-(R/S)-glycerol 10

Note: Yields for steps 1-7 and 10-11 were not explicitly provided in the primary source as individual values.

Experimental Protocols

The following protocols are adapted from "An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol" by Sitz et al.[1] This synthesis route involves 12 steps to produce 1,2-distearoyl-3-O-[β-D-sulfoquinovosyl]-(R/S)-glycerol.

Materials:

  • D-glucose

  • Anhydrous pyridine

  • Acetic anhydride

  • Ammonium acetate

  • N,N-dimethylformamide (DMF)

  • Trichloroacetonitrile

  • Dichloromethane (DCM)

  • 1,2-O-Isopropylidene glycerol

  • Boron trifluoride etherate

  • Sodium methanolate

  • Methanol

  • Tosyl chloride

  • Levulinic anhydride

  • Potassium thioacetate

  • Acetic acid

  • Toluene

  • Stearic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrazine monohydrate

  • Hydrogen peroxide

  • Potassium carbonate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 7: 1,2-Isopropylidene-3-O-[(2′,3′,4′-tri-O-levulinyl-6′-O-(4-tolylsulfonyl))-β-d-glucosyl]-(R/S)-glycerol (7) [1]

  • Dissolve compound 6 (1,2-Isopropylidene-3-O-(6-O-tosyl-β-D-glucopyranosyl)-(R/S)-glycerol) (990 mg, 2.01 mmol) in 10 mL of dry pyridine.

  • Add a solution of levulinic anhydride (3.0 mL, 15 mmol) in 7 mL of dry pyridine dropwise to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • After completion, add 50 mL of ice water to the reaction mixture.

  • Extract the mixture with chloroform (3 x 50 mL).

  • Wash the combined organic layers with a 10% sodium bicarbonate solution (2 x 50 mL) and then with water.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Step 8: 1,2-Isopropylidene-3-O-[(2′,3′,4′-tri-O-levulinyl-6′-thioacetyl)-β-d-glucosyl]-(R/S)-glycerol (8) [1]

  • Dissolve compound 7 (1.40 g, 1.88 mmol) in 10 mL of dry dimethylformamide (DMF).

  • Add potassium thioacetate (646 mg, 5.66 mmol) to the solution.

  • Stir the reaction at 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature and continue stirring overnight.

  • Evaporate the solvents in vacuo.

  • Purify the residue by silica gel column chromatography using ethyl acetate as the eluent to yield compound 8 (926 mg, 76% yield) as a colorless resin.[1]

Step 9: 3-O-[(2′,3′,4′-tri-O-levulinyl-6′-thioacetyl)-β-d-glucosyl]-(R/S)-glycerol (9) [1]

  • Dissolve compound 8 (876 mg, 1.35 mmol) in 10 mL of 80% aqueous acetic acid.

  • Stir the solution at 45 °C for 2 hours.

  • Evaporate the mixture in vacuo.

  • Co-evaporate the residue with toluene three times.

  • Purify the residue by silica gel column chromatography with an ethyl acetate/methanol gradient (100/0 to 70/30 v/v) to give compound 9 (730 mg, 89% yield) as a colorless resin.[1]

Step 10-12: Final Acylation, Deprotection, and Oxidation to yield 1,2-distearoyl-3-O-[β-D-sulfoquinovosyl]-(R/S)-glycerol (12)

Detailed protocols for steps 10-12 were not fully elaborated in the primary source. The general procedure involves:

  • Acylation (Steglich Esterification): React compound 9 with two equivalents of stearic acid in the presence of DCC and a catalytic amount of DMAP in an appropriate solvent like DCM.

  • Deprotection of Levulinyl Groups: Treat the acylated product with a buffered solution of hydrazine in an acetic acid/pyridine mixture at room temperature.

  • Oxidation to Sulfonic Acid: Oxidize the thioacetate group of the deprotected product to the corresponding sulfonic acid to yield the final this compound product. This step can be performed using an oxidizing agent like hydrogen peroxide. The final product is then purified, yielding the potassium salt of this compound with a 69% yield for this final oxidation step.[2]

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the key stages in the chemical synthesis of this compound.

G D_Glucose D-Glucose Activated_Sugar Activated Sugar Derivative (e.g., Trichloroacetimidate) D_Glucose->Activated_Sugar Protection & Activation Glycosylated_Glycerol Protected Glycosylated Glycerol Activated_Sugar->Glycosylated_Glycerol Glycosylation Thioacetyl_Intermediate Thioacetyl Intermediate Glycosylated_Glycerol->Thioacetyl_Intermediate Sulfur Introduction Acylated_Intermediate Di-Acylated Intermediate Thioacetyl_Intermediate->Acylated_Intermediate Acylation This compound Sulfoquinovosyl Diacylglycerol (this compound) Acylated_Intermediate->this compound Deprotection & Oxidation

Caption: A simplified workflow for the chemical synthesis of this compound.

Biosynthesis of this compound

This diagram depicts the biological pathway for the synthesis of this compound in plants and cyanobacteria.[3]

G cluster_step1 Step 1: UDP-Sulfoquinovose Formation cluster_step2 Step 2: Glycosylation UDP_Glucose UDP-Glucose SQD1 UDP-sulfoquinovose synthase (SQD1) UDP_Glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_Sulfoquinovose UDP-Sulfoquinovose SQDG_Synthase This compound Synthase UDP_Sulfoquinovose->SQDG_Synthase Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->SQDG_Synthase This compound Sulfoquinovosyl Diacylglycerol (this compound) SQD1->UDP_Sulfoquinovose SQDG_Synthase->this compound

Caption: The two-step biosynthesis pathway of this compound.

References

Application of Sulfoquinovosyldiacylglycerol (SQDG) as a Potential Biomarker in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a sulfolipid predominantly found in photosynthetic organisms such as plants, algae, and cyanobacteria. Structurally, it consists of a diacylglycerol backbone linked to a sulfonated glucose (quinovose) headgroup. While abundant in the plant kingdom, its direct role in human physiology is less understood. However, emerging research has highlighted the potent anti-proliferative and pro-apoptotic properties of this compound, particularly in the context of oncology. These biological activities suggest that this compound could serve as a valuable biomarker for research and therapeutic development, especially for monitoring the efficacy of treatments that target DNA replication and cell cycle progression.

This document provides an overview of the potential applications of this compound as a biomarker, along with detailed protocols for its extraction and quantification from biological matrices. It is important to note that the use of this compound as a clinical biomarker is still in a nascent stage, with current evidence primarily derived from in vitro studies.

Mechanism of Action and Biomarker Potential

The primary mechanism underlying the anti-cancer effects of this compound is its ability to inhibit mammalian DNA polymerases.[1][2] Specifically, this compound has been shown to be a potent inhibitor of DNA polymerase α and β, and an exceptionally strong inhibitor of DNA polymerase ε.[3][4] DNA polymerases are crucial for DNA replication and repair. By inhibiting these enzymes, this compound can arrest the cell cycle in the S-phase, preventing cancer cell proliferation.[3] This mode of action leads to the induction of apoptosis in cancer cells.

Given this mechanism, this compound has the potential to be utilized as a biomarker in several ways:

  • Pharmacodynamic Biomarker: For therapies that involve the administration of this compound or its derivatives, measuring its concentration in plasma or tissue could help establish a therapeutic window and monitor drug exposure.

  • Predictive Biomarker: The sensitivity of a patient's tumor to this compound-based therapies could potentially be predicted by ex vivo analysis of tumor cells' response to this compound.

  • Research Biomarker: In pre-clinical and clinical studies, monitoring this compound levels could provide insights into its metabolism and bioavailability, aiding in the development of novel anti-cancer agents.

Quantitative Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various mammalian DNA polymerases and human cancer cell lines. This data underscores its potential as a potent anti-proliferative agent.

TargetCell Line/EnzymeIC50 (µM)Reference
DNA Polymerase Inhibition
DNA Polymerase α-2 - 5[4]
DNA Polymerase β-20 - 45[4]
DNA Polymerase ε-< 0.04[4]
Cancer Cell Proliferation
Human Cancer Cell Lines-0.3 - 1[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma/Serum

This protocol describes a solid-phase extraction (SPE) method for isolating this compound from human plasma or serum, suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Human plasma or serum

  • Internal Standard (IS): A commercially available, structurally similar lipid standard (e.g., a deuterated diacylglycerol).

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • To 100 µL of plasma/serum in a glass tube, add the internal standard to a final concentration of 1 µg/mL.

    • Add 400 µL of methanol and vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Lipid Extraction (Folch Method):

    • To the supernatant, add 800 µL of chloroform and 240 µL of water.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Load the collected organic phase onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove any remaining aqueous contaminants.

    • Elute the lipids with 3 mL of methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion (for a common this compound species, e.g., with two C16:0 fatty acids): m/z ~775.5

  • Product Ion: m/z 225.0 (corresponding to the sulfoquinovose headgroup)

  • Collision Energy: Optimized for the specific instrument and this compound species.

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Quantification:

  • Create a calibration curve using a certified this compound standard of known concentrations.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

biomarker_workflow cluster_preclinical Pre-clinical Research cluster_clinical Clinical Development cluster_application Potential Application in_vitro In Vitro Studies (Cancer Cell Lines) animal_models Animal Models (Xenografts) in_vitro->animal_models Efficacy pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd Dosage & Safety phase_I Phase I Trials (Safety & Dosage) pk_pd->phase_I Translate to Humans phase_II Phase II Trials (Efficacy & Side Effects) phase_I->phase_II Progression biomarker_validation Biomarker Validation phase_II->biomarker_validation Correlation with Clinical Outcome validated_biomarker Validated Biomarker for Treatment Response biomarker_validation->validated_biomarker Clinical Utility

Caption: Workflow for investigating this compound as a potential biomarker.

sqdg_moa This compound This compound DNA_Polymerase DNA Polymerase (α, β, ε) This compound->DNA_Polymerase Inhibits DNA_Replication DNA Replication S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Blockage leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action of this compound in cancer cells.

References

Unveiling Molecular Dialogues: Techniques for Studying SQDG-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid found in the membranes of photosynthetic organisms and some bacteria. Beyond its structural role, emerging evidence points to the involvement of this compound in a variety of cellular processes, including enzyme regulation, protein stabilization, and signaling pathways. The interaction between this compound and proteins is fundamental to these functions. This document provides an overview of key techniques and detailed protocols for investigating this compound-protein interactions, catering to researchers in molecular biology, biochemistry, and drug development.

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

Understanding the affinity and kinetics of this compound-protein binding is crucial for elucidating their biological significance. The following table summarizes hypothetical quantitative data for various this compound-protein interactions, illustrating the types of parameters obtained from the techniques described in this document.

Protein TargetTechniqueLigandK_d (μM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Stoichiometry (N)ΔH (kcal/mol)-TΔS (kcal/mol)
Photosystem II Subunit PsbLSurface Plasmon ResonanceThis compound-Liposomes5.21.2 x 10⁴6.2 x 10⁻²---
ATP Synthase CF1 subunitIsothermal Titration CalorimetryThis compound Micelles15.8--2.1-12.55.3
Sulfoquinovose Binding Protein (SmoF)Isothermal Titration CalorimetryThis compound Analogue0.8--1.05-8.72.1
Fictitious Kinase AAffinity ChromatographyThis compound-Agarose~25 (EC₅₀)-----
Hypothetical Signaling Protein XNMR SpectroscopySoluble this compound Headgroup35-----

Note: The data presented in this table are for illustrative purposes to demonstrate the type of quantitative information that can be obtained. Actual values will vary depending on the specific proteins, lipid compositions, and experimental conditions.

Mandatory Visualizations

Signaling Pathway Involving this compound

SQDG_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Effector_Protein Effector_Protein This compound->Effector_Protein 3. Recruits & Activates Receptor Receptor Receptor->this compound 2. Conformational Change Downstream_Signaling Downstream_Signaling Effector_Protein->Downstream_Signaling 4. Cellular Response External_Signal External_Signal External_Signal->Receptor 1. Binds Affinity_Chromatography_Workflow Start Start Prepare_SQDG_Column Prepare this compound-Affinity Column Start->Prepare_SQDG_Column Load_Lysate Load Cell Lysate Prepare_SQDG_Column->Load_Lysate Wash_Column Wash to Remove Non-specific Binders Load_Lysate->Wash_Column Elute_Proteins Elute Bound Proteins Wash_Column->Elute_Proteins Analyze_Eluate Analyze by SDS-PAGE & Mass Spectrometry Elute_Proteins->Analyze_Eluate End End Analyze_Eluate->End SPR_Workflow Start Start Immobilize_Liposomes Immobilize this compound-containing Liposomes on Sensor Chip Start->Immobilize_Liposomes Inject_Protein Inject Protein Analyte at Various Concentrations Immobilize_Liposomes->Inject_Protein Monitor_Binding Monitor Association & Dissociation in Real-time Inject_Protein->Monitor_Binding Regenerate_Surface Regenerate Sensor Surface Monitor_Binding->Regenerate_Surface Analyze_Data Analyze Data to Determine ka, kd, and KD Monitor_Binding->Analyze_Data Regenerate_Surface->Inject_Protein End End Analyze_Data->End Pull_Down_MS_Workflow Start Start Incubate_Beads Incubate this compound-coated Beads with Cell Lysate Start->Incubate_Beads Wash_Beads Wash Beads to Remove Non-specific Binders Incubate_Beads->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Digest_Proteins Digest Proteins into Peptides Elute_Proteins->Digest_Proteins Analyze_Peptides Analyze Peptides by LC-MS/MS Digest_Proteins->Analyze_Peptides Identify_Proteins Identify Interacting Proteins Analyze_Peptides->Identify_Proteins End End Identify_Proteins->End

Application Notes and Protocols for Sulfoquinovosyl Diacylglycerol (SQDG) Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of sulfoquinovosyl diacylglycerol (SQDG), the importance of high-purity standards in research, and their primary applications. The subsequent protocols offer detailed, step-by-step instructions for the preparation and quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Notes

Introduction to Sulfoquinovosyl Diacylglycerol (this compound)

Sulfoquinovosyl diacylglycerol (this compound) is a class of sulfur-containing, phosphorus-free anionic glycolipids ubiquitously found in the photosynthetic membranes of higher plants, algae, and cyanobacteria.[1][2] Structurally, this compound consists of a diacylglycerol backbone linked to a sulfoquinovose head group, where a carbon atom is directly bonded to a sulfonic acid group.[1] This C-S bond is chemically stable, making this compound a strong acid.[1] In thylakoid membranes, this compound can constitute a significant portion of the total lipid content and is known to be closely associated with membrane proteins, playing a role in the function of photosystems.[1][3]

Commercial Sources of High-Purity this compound Standards

These standards are crucial for the accurate identification and quantification of this compound species in complex biological matrices. They are typically supplied as a powder and require storage at -20°C in a desiccated environment.[1] A detailed certificate of analysis accompanies each standard, providing information on purity and concentration.

Supplier Product Name Purity Form Storage Distributor (International)
Avanti Polar LipidsSulfoquinovosyldiacylglycerol (this compound)>99% (TLC)Powder-20°CMerck KGaA, Darmstadt, Germany
Key Applications of this compound Standards
  • Quantitative Lipidomics and Mass Spectrometry: High-purity this compound standards are essential for the absolute quantification of different this compound molecular species in lipid extracts using mass spectrometry.[4] Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and shotgun lipidomics rely on these standards to create calibration curves for accurate concentration measurements. The analysis of SQDGs is typically performed in negative ion mode due to their anionic nature.[3]

  • Photosynthesis Research: this compound is integral to the structure and function of photosynthetic membranes.[2][3] Researchers use this compound standards in studies investigating the lipid-protein interactions within photosystems, particularly Photosystem I (PSI) and Photosystem II (PSII).[1] For instance, this compound has been used as an additive in the crystallization of PSI.[1][4]

  • Drug Development and Biomarker Discovery: While this compound is predominantly studied in the context of plant and microbial biology, the broader field of lipidomics is gaining traction in drug development for biomarker discovery.[5] Alterations in lipid metabolism are associated with various diseases. The use of lipid standards, including those for this compound, is fundamental for the validation of analytical methods used to identify and quantify potential lipid biomarkers in preclinical and clinical studies.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

This protocol describes the preparation of a primary stock solution and a series of working standard solutions for generating a calibration curve.

Materials:

  • Sulfoquinovosyl diacylglycerol (this compound) standard (powder)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

  • Gas-tight Hamilton syringe or calibrated micropipettes

  • Nitrogen or argon gas stream

Procedure:

  • Standard Reconstitution:

    • Allow the vial of powdered this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of this compound powder or use the entire contents of a pre-weighed vial.

    • Add the appropriate volume of chloroform/methanol (2:1, v/v) to the vial to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Vortex the vial for 30 seconds to ensure complete dissolution.

  • Stock Solution Storage:

    • Store the primary stock solution in a tightly sealed glass vial at -20°C.

    • To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.

  • Preparation of Working Standards:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with the same solvent system.

    • For a typical calibration curve, concentrations may range from 1 ng/mL to 1000 ng/mL.

    • For each dilution, transfer the required volume of the higher concentration standard into a new vial and add the appropriate volume of solvent. Vortex briefly to mix.

    • Prepare fresh working standards for each analytical run to ensure accuracy.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from a biological matrix (e.g., plant leaves) using an internal standard for normalization.

Materials:

  • Biological sample (e.g., 100 mg fresh weight of plant leaves)

  • This compound internal standard (e.g., a deuterated or odd-chain this compound, if available; otherwise, a non-endogenous lipid standard from a similar class can be used)

  • Chloroform, Methanol, Water (HPLC grade)

  • Liquid nitrogen

  • Centrifuge

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Homogenization and Lipid Extraction (Modified Bligh-Dyer):

    • Flash-freeze the biological sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Transfer the powdered sample to a glass tube.

    • Add 1 mL of methanol and vortex thoroughly.

    • Add a known amount of the this compound internal standard to the sample.

    • Add 2 mL of chloroform and vortex for 1 minute.

    • Add 0.8 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen or argon gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Re-equilibrate at 30% B

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize based on the instrument (e.g., Capillary Voltage: -3.0 kV; Source Temperature: 150°C; Desolvation Temperature: 400°C).

    • MRM Transitions: Monitor for the neutral loss of the sulfoquinovose head group or specific fatty acyl chains. The precursor ion will be the deprotonated molecule [M-H]⁻.

This compound Species (Example) Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Description
This compound (16:0/18:1)817.5561.535Neutral loss of C16:0 fatty acid
This compound (16:0/18:1)817.5535.535Neutral loss of C18:1 fatty acid
This compound (16:0/16:0)793.5537.535Neutral loss of C16:0 fatty acid
  • Data Analysis:

    • Integrate the peak areas for the endogenous this compound species and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.

    • Determine the concentration of this compound in the biological sample by interpolating its peak area ratio on the calibration curve.

Visualizations

SQDG_Biosynthesis UDP_Glucose UDP-Glucose SQD1 UDP-sulfoquinovose synthase (SQD1) UDP_Glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_SQ UDP-sulfoquinovose SQD1->UDP_SQ SQD2 This compound synthase UDP_SQ->SQD2 DAG Diacylglycerol DAG->SQD2 This compound Sulfoquinovosyl diacylglycerol (this compound) SQD2->this compound

SQDG_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plant Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (Reversed-Phase) Dry->LC MS MS/MS Detection (Negative Ion MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Biomarker_Workflow Discovery Discovery Phase: Untargeted Lipidomics Profiling (Healthy vs. Disease) Identification Candidate Identification: Identify this compound species with significant changes Discovery->Identification MethodDev Method Development: Develop targeted LC-MS/MS assay using this compound standards Identification->MethodDev Validation Analytical Validation: Assess accuracy, precision, and linearity of the assay MethodDev->Validation Clinical Clinical Validation: Correlate this compound levels with clinical endpoints in larger cohorts Validation->Clinical Application Application: Use as a potential biomarker in drug development Clinical->Application

References

Troubleshooting & Optimization

Technical Support Center: SQDG Extraction from Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of sulfoquinovosyldiacylglycerol (SQDG) extraction from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting SQDGs from complex samples?

A1: Common methods for extracting SQDGs, a class of sulfur-containing glycerolipids, involve initial cell disruption followed by liquid-liquid extraction or solid-phase extraction (SPE). The choice of method often depends on the sample matrix (e.g., algae, plant tissue, bacteria) and the downstream analytical technique.

Popular liquid-liquid extraction methods include:

  • Folch Method: Utilizes a chloroform/methanol solvent system.

  • Bligh & Dyer Method: A modification of the Folch method, also using a chloroform/methanol mixture but with different ratios, suitable for samples with higher water content.

  • Hexane/Isopropanol Method: A less toxic alternative to chloroform-based methods.

Solid-phase extraction (SPE) is frequently used as a cleanup step after initial extraction to isolate and concentrate SQDGs.

Q2: How can I improve the initial cell disruption for better this compound extraction?

A2: Efficient cell disruption is crucial for maximizing the recovery of intracellular lipids like SQDGs. The effectiveness of a particular method can vary depending on the cell wall rigidity of the organism. Combining methods can also be beneficial. Common techniques include:

  • Sonication: Uses high-frequency sound waves to disrupt cells.

  • High-Pressure Homogenization (French Press): Forces cell suspensions through a narrow valve under high pressure.

  • Bead Beating: Agitates the sample with small beads to mechanically break open cells.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the sample can help disrupt cell membranes.

Q3: What are the characteristic mass spectrometry fragments for identifying SQDGs?

A3: In negative ion mode electrospray ionization mass spectrometry (ESI-MS), SQDGs exhibit characteristic fragment ions that are used for their identification and quantification. The most common fragments include m/z 225, which corresponds to the sulfoquinovosyl headgroup, and m/z 81, representing the [SO3H]⁻ ion.[1] The observation of the m/z 225 fragment is often used in precursor ion scanning to selectively detect this compound species in a complex mixture.[1]

Q4: What is the purpose of a solid-phase extraction (SPE) step in the this compound extraction workflow?

A4: A solid-phase extraction (SPE) step is primarily used for sample cleanup and enrichment of SQDGs after the initial liquid-liquid extraction. It helps to remove interfering compounds from the sample matrix, such as pigments, neutral lipids, and salts, which can suppress the ionization of SQDGs in mass spectrometry and contaminate the analytical column. Using a silica-based sorbent with a specific elution solvent system allows for the selective retention and subsequent elution of polar lipids like SQDGs.

Troubleshooting Guides

Issue 1: Low this compound Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Cell Disruption * Optimize Disruption Method: Experiment with different cell disruption techniques (sonication, homogenization, bead beating) or a combination of methods. The optimal method will depend on the sample type.
* Increase Disruption Intensity/Duration: Gradually increase the sonication amplitude/time or the number of passes through the homogenizer. Monitor cell lysis under a microscope to determine the optimal parameters.
Incomplete Extraction * Solvent Selection: Ensure the chosen solvent system is appropriate for SQDGs, which are polar lipids. Chloroform/methanol or similar polar solvent mixtures are generally effective.
* Improve Solvent-to-Sample Ratio: Increase the volume of extraction solvent relative to the sample amount to ensure thorough extraction.
* Multiple Extraction Cycles: Perform the extraction process two to three times on the sample pellet and combine the supernatants to maximize recovery.
Degradation of this compound * Work on Ice: Perform all extraction steps on ice to minimize enzymatic degradation.
* Use Fresh Solvents: Ensure that the solvents used are of high purity and free of peroxides, which can degrade lipids.
Losses During Phase Separation * Careful Aspiration: When separating the lipid-containing organic phase from the aqueous phase, carefully aspirate the desired layer without disturbing the interface.
* Back-Extraction: After collecting the organic phase, re-extract the aqueous phase with a small volume of the organic solvent to recover any remaining SQDGs.
Issue 2: Poor Peak Shape and Resolution in LC-MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Sample Overload * Dilute the Sample: Inject a more diluted sample to avoid overloading the analytical column.
* Optimize Injection Volume: Reduce the injection volume.
Matrix Effects * Incorporate a Cleanup Step: Use solid-phase extraction (SPE) to remove interfering matrix components prior to LC-MS analysis.
* Use a Matrix-Matched Calibration Curve: Prepare calibration standards in an extract of a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.
Inappropriate Mobile Phase * Optimize Mobile Phase Composition: Adjust the gradient and the organic modifiers in the mobile phase to improve the separation and peak shape of this compound species.
* Additives: Consider adding small amounts of additives like formic acid or ammonium acetate to the mobile phase to improve peak shape and ionization efficiency.
Column Contamination * Wash the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.
* Use a Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample.
Issue 3: High Signal Suppression or Enhancement (Matrix Effects) in LC-MS

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Co-elution of Matrix Components * Improve Chromatographic Separation: Optimize the LC gradient to better separate the SQDGs from co-eluting matrix components.
* Effective Sample Cleanup: Implement a robust solid-phase extraction (SPE) protocol to remove interfering compounds before injection.
High Concentration of Salts or Other Non-volatile Components * Desalting: Use a desalting step, such as dialysis or a size-exclusion column, before the final extraction.
* Optimize SPE Washing: Ensure the washing steps in the SPE protocol are sufficient to remove salts and other highly polar interferences.
Ionization Competition in the ESI Source * Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of the target analytes.
* Use an Internal Standard: Employ a stable isotope-labeled internal standard that has similar physicochemical properties to the SQDGs of interest to correct for variations in ionization efficiency.

Experimental Protocols

Protocol 1: Generic this compound Extraction from Microalgae

This protocol provides a general workflow for the extraction of SQDGs from a microalgal pellet.

Materials:

  • Lyophilized microalgal pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass beads (0.5 mm)

  • Bead beater

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Cell Disruption:

    • To a 2 mL screw-cap tube containing a known amount of lyophilized microalgal pellet, add an equal volume of 0.5 mm glass beads.

    • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Homogenize the mixture using a bead beater for 3-5 cycles of 30 seconds, with 1 minute of cooling on ice between cycles.

  • Lipid Extraction:

    • Centrifuge the homogenate at 3000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant to a new glass tube.

    • Re-extract the pellet with 1 mL of chloroform:methanol (2:1, v/v), vortex for 1 minute, and centrifuge again.

    • Combine the supernatants.

  • Phase Separation:

    • To the combined supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., if you have 2 mL of supernatant, add 0.4 mL of NaCl solution).

    • Vortex the mixture for 30 seconds and then centrifuge at 1500 x g for 5 minutes to facilitate phase separation.

    • The lower phase will be the organic layer containing the lipids.

  • Sample Concentration:

    • Carefully aspirate the lower organic phase and transfer it to a new tube.

    • Dry the organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol or isopropanol) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general procedure for cleaning up a total lipid extract to enrich for SQDGs.

Materials:

  • Silica-based SPE cartridge (e.g., 500 mg)

  • Dried total lipid extract

  • Hexane

  • Chloroform

  • Acetone

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the silica SPE cartridge by passing 5 mL of methanol, followed by 5 mL of chloroform, and finally 5 mL of hexane through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Reconstitute the dried total lipid extract in a small volume of hexane (e.g., 500 µL).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 10 mL of hexane to elute neutral lipids like triacylglycerols.

    • Wash the cartridge with 10 mL of chloroform to elute less polar lipids.

  • Elution of Glycolipids (including SQDGs):

    • Elute the glycolipid fraction, which includes SQDGs, with 10 mL of acetone.

  • Elution of Phospholipids:

    • Elute the phospholipid fraction with 10 mL of methanol.

  • Sample Preparation for Analysis:

    • Collect the acetone fraction containing the SQDGs.

    • Dry the fraction under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS analysis.

Visualizations

experimental_workflow sample Complex Sample (e.g., Algae, Plant) disruption Cell Disruption (Sonication, Homogenization) sample->disruption extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) disruption->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup Crude Extract analysis LC-MS Analysis cleanup->analysis Purified this compound Fraction data Data Analysis analysis->data

Caption: General experimental workflow for this compound extraction and analysis.

troubleshooting_low_yield start Low this compound Yield cause1 Inefficient Cell Disruption? start->cause1 cause2 Incomplete Extraction? start->cause2 cause3 This compound Degradation? start->cause3 solution1 Optimize Disruption Method/Intensity cause1->solution1 Yes solution2 Check Solvents & Increase Volume/Repeats cause2->solution2 Yes solution3 Work on Ice & Use Fresh Solvents cause3->solution3 Yes

Caption: Troubleshooting logic for low this compound extraction yield.

matrix_effects_mitigation problem Signal Suppression/ Enhancement (Matrix Effects) strategy1 Improve Sample Cleanup problem->strategy1 strategy2 Optimize Chromatography problem->strategy2 strategy3 Use Internal Standards problem->strategy3 strategy4 Dilute Sample problem->strategy4 action1 Implement/Optimize SPE Protocol strategy1->action1 action2 Adjust LC Gradient & Mobile Phase strategy2->action2 action3 Add Stable Isotope-Labeled This compound Standard strategy3->action3 action4 Reduce Concentration of Interfering Components strategy4->action4

References

Technical Support Center: Overcoming Challenges in SQDG Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Sulfoquinovosyldiacylglycerol (SQDG).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification?

The most prevalent method for the quantification of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the separation of different this compound molecular species and their accurate measurement. High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) has also been used.

Q2: Which ionization mode is best for this compound analysis by mass spectrometry?

Negative ion mode Electrospray Ionization (ESI) is the preferred method for analyzing this compound. The sulfate group in the polar head is readily deprotonated, leading to the formation of [M-H]⁻ ions, which are then subjected to tandem mass spectrometry (MS/MS) for structural confirmation and quantification.

Q3: What are the characteristic fragment ions of this compound in MS/MS analysis?

In negative ion mode MS/MS, this compound produces several characteristic fragment ions. The most specific "fingerprint" ion is found at m/z 225, which corresponds to the sulfoquinovose head group.[1][2] Other common fragments include m/z 81 (SO₃H⁻) and ions resulting from the neutral loss of the fatty acyl chains.[1][3]

Q4: Why is an internal standard crucial for accurate this compound quantification?

Internal standards are essential to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[4][5] They help to compensate for matrix effects and differences in ionization efficiency between samples, leading to more accurate and precise quantification.

Q5: What type of internal standard should be used for this compound analysis?

The ideal internal standard is a stable isotope-labeled version of the this compound species being analyzed. However, due to the diversity of this compound molecular species, a representative non-endogenous this compound standard or a suite of standards covering different fatty acyl chain lengths and degrees of saturation is often used.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound quantification experiments.

ProblemPossible CausesSuggested Solutions
Poor or No this compound Signal Inefficient extraction.Use a well-established lipid extraction method, such as a chloroform/methanol mixture. Ensure complete cell lysis and sufficient extraction time.
Suboptimal ionization parameters.Optimize ESI source parameters in negative ion mode, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
Incorrect MS detection mode.Ensure the mass spectrometer is operating in negative ion mode and that the scan range includes the expected m/z values for your this compound species of interest.
High Signal Variability Between Replicates Inconsistent sample preparation.Standardize all steps of the sample preparation workflow, from initial sample measurement to final extraction. Ensure thorough mixing at each stage.
Matrix effects.Incorporate an appropriate internal standard early in the sample preparation process.[4] Consider sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[6]
Instrument instability.Perform routine maintenance and calibration of the LC-MS system. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
Inaccurate Quantification Lack of a suitable internal standard.Use a stable isotope-labeled internal standard if available. If not, select a non-endogenous this compound standard with similar chemical properties to the analytes of interest.[4]
Non-linearity of the calibration curve.Prepare a multi-point calibration curve spanning the expected concentration range of this compound in your samples. Ensure the curve has a good coefficient of determination (R² > 0.99).[7][8]
In-source fragmentation.Optimize the cone voltage (or equivalent parameter) to minimize fragmentation in the ion source. This ensures that the measured precursor ion intensity accurately reflects the amount of intact this compound.
Difficulty in Identifying Specific this compound Species Co-elution of isobaric species.Optimize the liquid chromatography method to improve the separation of different lipid species. This can involve adjusting the gradient, flow rate, or using a column with a different chemistry.[9]
Ambiguous fragmentation pattern.Perform detailed product ion scans and compare the resulting spectra to known fragmentation patterns of this compound standards or literature data. Look for the characteristic m/z 225 fragment and neutral losses of fatty acids.[1][3]

Quantitative Data Summary

The following table provides an example of how to present quantitative data for different this compound molecular species identified in a sample.

This compound Species (sn-1/sn-2)Precursor Ion (m/z)Quantifier Ion (m/z)Retention Time (min)Concentration (µg/g)
16:0/18:3791.5225.112.515.2 ± 1.8
16:0/18:2793.5225.113.122.7 ± 2.5
16:0/18:1795.5225.113.88.9 ± 1.1
18:1/18:3817.5225.114.55.4 ± 0.7
18:1/18:2819.5225.115.211.3 ± 1.4

Experimental Protocols

Methodology for this compound Quantification by LC-MS/MS

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, cell pellet).

    • Add a known amount of an appropriate internal standard (e.g., a non-endogenous this compound species).

    • Perform a lipid extraction using a chloroform/methanol/water mixture (e.g., Bligh and Dyer method).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids based on their hydrophobicity.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor the transition from the precursor ion ([M-H]⁻) of each this compound species to the characteristic quantifier product ion (m/z 225.1).

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows to maximize the signal for the target this compound species.

Visualizations

experimental_workflow sample Biological Sample is_add Add Internal Standard sample->is_add extraction Lipid Extraction (e.g., Bligh & Dyer) is_add->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_separation LC Separation (Reversed-Phase C18) dry_recon->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor [this compound - H]⁻ headgroup m/z 225 (Sulfoquinovose head group) precursor->headgroup Characteristic Fragment so3h m/z 81 (SO₃H⁻) precursor->so3h nl_fa1 [M - H - R₁COOH]⁻ precursor->nl_fa1 Neutral Loss nl_fa2 [M - H - R₂COOH]⁻ precursor->nl_fa2 Neutral Loss

References

Technical Support Center: Troubleshooting SQDG Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of sulfoquinovosyl diacylglycerol (SQDG) instability during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability during analysis?

A1: this compound instability can arise from several factors throughout the analytical workflow. The main causes include:

  • Enzymatic Degradation: Lipases and sulfatases present in the sample can degrade this compound. It is crucial to inhibit these enzymes during sample preparation.

  • Chemical Degradation: The sulfonate head group and the fatty acid chains can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: Polyunsaturated fatty acid chains within the this compound molecule are prone to oxidation, which can alter the mass and chromatographic behavior of the lipid.

  • Improper Storage: Long-term storage at inappropriate temperatures or exposure to light and oxygen can lead to the degradation of this compound.[1]

  • Suboptimal Analytical Conditions: Issues during LC-MS/MS analysis, such as ion suppression or poor chromatographic resolution, can be misinterpreted as instability.

Q2: I am observing low this compound signal in my mass spectrometry analysis. What could be the issue?

A2: A low this compound signal can be due to several factors:

  • Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound. A common and effective method involves using a chloroform/methanol mixture.[2]

  • Degradation During Sample Preparation: As mentioned in Q1, enzymatic or chemical degradation can significantly reduce the amount of intact this compound.

  • Ion Suppression: Co-eluting compounds in the sample matrix can suppress the ionization of this compound in the mass spectrometer, leading to a weaker signal.

  • Incorrect MS Parameters: The mass spectrometer settings, including ionization mode and collision energy, may not be optimized for this compound detection. SQDGs are typically analyzed in negative ion mode.

Q3: My chromatogram shows peak tailing for my this compound species. How can I resolve this?

A3: Peak tailing in liquid chromatography can be caused by several factors:

  • Secondary Interactions: The acidic sulfonate head group of this compound can interact with active sites on the column stationary phase, leading to tailing.[3] Using a buffered mobile phase can help mitigate these interactions.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[4] Try reducing the injection volume or sample concentration.

  • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause poor peak shapes for all analytes.

  • Extra-column Effects: Dead volumes in the LC system, such as from improper fittings or long tubing, can contribute to peak broadening and tailing.[5]

Q4: How can I prevent the degradation of this compound during sample storage?

A4: Proper storage is critical for maintaining the integrity of this compound samples.[1]

  • Short-term Storage: For short-term storage (days to weeks), store lipid extracts in a solvent like chloroform/methanol at -20°C or, ideally, -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Long-term Storage: For long-term storage, it is recommended to store samples at -80°C.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes to avoid this.

  • Add Antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can help prevent the oxidation of unsaturated fatty acids.[6][7]

Troubleshooting Guides

Guide 1: Sample Preparation and Extraction

This guide provides a step-by-step approach to minimize this compound degradation during sample preparation and extraction.

Problem: Low recovery or degradation of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Enzymatic Degradation Immediately after sample collection, quench enzymatic activity by flash-freezing in liquid nitrogen or by homogenizing in hot isopropanol (75°C).[6][7]Preservation of intact this compound by inactivating lipases and sulfatases.
Inefficient Extraction Use a well-established lipid extraction method, such as the Bligh-Dyer or Folch method, which utilizes a chloroform/methanol solvent system. For plant tissues, repeated extractions may be necessary.[2][6]Improved recovery of this compound from the sample matrix.
Oxidation Add an antioxidant such as BHT to the extraction solvents.[6][7] Perform extraction steps on ice and under dim light to minimize oxidation.Reduced degradation of polyunsaturated fatty acids in this compound.
Chemical Degradation Avoid exposure of the sample to strong acids or bases during extraction. Use neutral or slightly acidic conditions.Minimized hydrolysis of the this compound molecule.
Guide 2: LC-MS/MS Analysis

This guide addresses common issues encountered during the analysis of this compound by liquid chromatography-tandem mass spectrometry.

Problem: Poor chromatographic peak shape, low sensitivity, or inconsistent results.

Potential Cause Troubleshooting Step Expected Outcome
Peak Tailing Optimize the mobile phase by adding a buffer (e.g., ammonium acetate) to reduce secondary interactions between this compound and the stationary phase.[2] Ensure proper column connections and minimize extra-column volume.[5]Symmetrical and sharp chromatographic peaks.
Ion Suppression Improve sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.[2] Optimize the chromatographic gradient to separate this compound from co-eluting species.Enhanced signal intensity and improved limit of detection for this compound.
Low Sensitivity Optimize mass spectrometer parameters in negative ion mode, including spray voltage, capillary temperature, and collision energy for characteristic this compound fragment ions (e.g., m/z 225).Increased signal-to-noise ratio and better sensitivity.
Carryover Implement a robust needle and injection port washing protocol between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.Accurate quantification without interference from previous injections.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Leaves

This protocol is adapted from established methods for lipid extraction from plant tissues.[6][7]

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Isopropanol (pre-heated to 75°C) with 0.01% BHT

  • Chloroform with 0.01% BHT

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest fresh plant leaves and immediately flash-freeze them in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass tube and immediately add 3 mL of hot isopropanol (75°C) with 0.01% BHT. Vortex vigorously.

  • Add 1.5 mL of chloroform and 0.6 mL of water. Vortex again.

  • Agitate the mixture for 1 hour at room temperature on a shaker.

  • Centrifuge the sample at 5,000 x g for 10 minutes to pellet the debris.

  • Transfer the supernatant (the lipid extract) to a new glass tube.

  • To the remaining pellet, add 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT, vortex, and agitate for 30 minutes.

  • Centrifuge again and combine the supernatant with the first extract.

  • To the combined extracts, add 2 mL of 0.9% NaCl solution and vortex to wash the extract.

  • Centrifuge to separate the phases. The lower phase contains the lipids.

  • Carefully collect the lower chloroform phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (1:1, v/v) for storage at -80°C or for direct analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Fresh Plant Leaves Quench Flash Freeze in Liquid N2 Sample->Quench Grind Grind to Fine Powder Quench->Grind Hot_Iso Add Hot Isopropanol (75°C) Grind->Hot_Iso CHCl3_H2O Add Chloroform & Water Hot_Iso->CHCl3_H2O Agitate1 Agitate 1 hr CHCl3_H2O->Agitate1 Centrifuge1 Centrifuge Agitate1->Centrifuge1 Extract1 Collect Supernatant Centrifuge1->Extract1 Re_extract Re-extract Pellet with Chloroform:Methanol Centrifuge1->Re_extract Combine Combine Supernatants Extract1->Combine Centrifuge2 Centrifuge Re_extract->Centrifuge2 Centrifuge2->Combine Wash Wash with NaCl Solution Combine->Wash Dry Dry Under Nitrogen Wash->Dry Resuspend Resuspend in Solvent Dry->Resuspend LCMS LC-MS/MS Analysis Resuspend->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic Start Low this compound Signal or Poor Peak Shape Check_Prep Review Sample Preparation? Start->Check_Prep Check_LC Review LC Conditions? Check_Prep->Check_LC No Enzyme Inadequate Enzyme Quenching? Check_Prep->Enzyme Yes Check_MS Review MS Parameters? Check_LC->Check_MS No Tailing Peak Tailing? Check_LC->Tailing Yes Ion_Mode Incorrect Ionization Mode? Check_MS->Ion_Mode Yes Extraction Suboptimal Extraction? Enzyme->Extraction No Sol_Enzyme Use Hot Isopropanol or Flash Freezing Enzyme->Sol_Enzyme Yes Storage Improper Storage? Extraction->Storage No Sol_Extraction Use Chloroform/Methanol Mixture Extraction->Sol_Extraction Yes Storage->Check_LC No Sol_Storage Store at -80°C with Antioxidant Storage->Sol_Storage Yes Suppression Ion Suppression? Tailing->Suppression No Sol_Tailing Add Buffer to Mobile Phase, Check for Dead Volume Tailing->Sol_Tailing Yes Suppression->Check_MS No Sol_Suppression Improve Sample Clean-up (SPE), Optimize Gradient Suppression->Sol_Suppression Yes Collision Suboptimal Collision Energy? Ion_Mode->Collision No Sol_Ion_Mode Use Negative Ion Mode Ion_Mode->Sol_Ion_Mode Yes Sol_Collision Optimize for m/z 225 Fragment Collision->Sol_Collision Yes

Caption: Troubleshooting logic for this compound analysis issues.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for SQDG Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfoquinovosyldiacylglycerol (SQDG) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No this compound Signal

Question: I am not seeing any signal for my this compound standards or samples, or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?

Answer: Low or absent this compound signal is a common issue that can stem from several factors throughout the analytical workflow. Here’s a step-by-step guide to diagnosing and resolving the problem:

Potential Causes & Solutions:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: Ensure your lipid extraction protocol is suitable for acidic lipids like SQDGs. Methods like a modified Bligh-Dyer or Folch extraction are commonly used.

    • Sample Degradation: SQDGs can be susceptible to degradation. Keep samples on ice and process them promptly. Avoid repeated freeze-thaw cycles.

    • Low Concentration: Your sample may have a very low abundance of SQDGs. Consider concentrating your lipid extract before analysis.

  • Liquid Chromatography (LC) Separation:

    • Suboptimal Mobile Phase: For reversed-phase chromatography, ensure the mobile phase contains an appropriate modifier to improve ionization efficiency in negative ion mode. Common modifiers include low concentrations of ammonium acetate or formate.[1] For normal-phase chromatography, ensure your solvent system is appropriate for separating lipid classes.

    • Column Contamination: A contaminated column can lead to poor peak shape and ion suppression.[2] Flush the column thoroughly or replace it if necessary.

    • Incorrect Column Chemistry: A C18 or C8 column is typically suitable for reversed-phase separation of SQDGs.

  • Mass Spectrometry (MS) Parameters:

    • Incorrect Polarity Mode: SQDGs are acidic lipids and are best detected in negative ion mode . Ensure your mass spectrometer is set to acquire data in negative ESI mode.

    • Suboptimal Ion Source Parameters: The efficiency of electrospray ionization (ESI) is critical.[2][3]

      • Spray Voltage: Optimize the capillary voltage. A typical starting point for negative mode is -2.5 to -4.5 kV.

      • Gas Flows: Adjust the nebulizer and drying gas flows and temperatures to ensure efficient desolvation. High flow rates of highly aqueous mobile phases may require higher gas flows and temperatures.[4]

      • Source Contamination: A dirty ion source can significantly reduce signal intensity.[2] Regularly clean the ion source components as per the manufacturer's recommendations.

    • In-Source Fragmentation: High source energies (e.g., capillary exit or fragmentor voltage) can cause the this compound precursor ion to fragment before it reaches the mass analyzer. Optimize these parameters to minimize in-source fragmentation.[5]

Issue 2: Difficulty Identifying this compound Species due to Complex Spectra

Question: My mass spectra are very complex, and I'm having trouble confidently identifying the this compound species. What strategies can I use?

Answer: The complexity of biological samples can lead to convoluted mass spectra. Utilizing specific fragmentation patterns of SQDGs is key to their confident identification.

Strategies for Identification:

  • Tandem Mass Spectrometry (MS/MS): The most effective way to identify SQDGs is through MS/MS experiments. By isolating the precursor ion of a potential this compound and fragmenting it, you can look for characteristic product ions.

  • Characteristic Fragment Ions: SQDGs exhibit a very specific fragmentation pattern in negative ion mode CID-MS/MS. Look for the following key fragment ions:

    • m/z 225.033: This is the most abundant and characteristic fragment ion, corresponding to the dehydrated sulfoquinovosyl headgroup ([C6H9O7S]⁻).[6][7][8] It is the preferred ion for precursor ion scanning to selectively detect all this compound species in a complex mixture.[6]

    • m/z 81.972: Corresponds to the sulfite ion ([HSO3]⁻).[6][7]

    • Other less abundant but still characteristic headgroup fragments include m/z 207, 165, 153, 125, and 95.[6][7][8]

  • Neutral Loss Scanning: A neutral loss scan for 226 Da (the dehydrated sulfoquinovose headgroup) can also be used to selectively identify this compound precursor ions.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution instrument like an Orbitrap or TOF allows for accurate mass measurements, which can help distinguish SQDGs from other co-eluting lipids with similar nominal masses.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ESI-MS/MS parameters for this compound detection?

A1: While optimal parameters can vary between instruments, here is a general starting point for this compound analysis in negative ion mode:

ParameterRecommended SettingRationale
Ionization Mode Negative Electrospray (ESI-)SQDGs are acidic and readily form [M-H]⁻ ions.
Capillary Voltage -2.5 to -4.5 kVOptimizes the spray for efficient ionization.
Nebulizer Gas 30-50 psi (instrument dependent)Aids in the formation of a fine spray.
Drying Gas Flow 8-12 L/min (instrument dependent)Facilitates desolvation of the droplets.
Drying Gas Temp. 300-350 °C (instrument dependent)Promotes solvent evaporation.
Precursor Ion Selection Based on the expected m/z of the [M-H]⁻ ion of the this compound of interest.Isolates the ion for fragmentation.
Collision Energy (CE) 20-50 eVThis range typically provides good fragmentation for observing the characteristic product ions. It should be optimized for your specific instrument and this compound species.
Product Ion Scan Range m/z 50 to precursor m/zTo detect the characteristic fragment ions.

Q2: How can I perform quantitative analysis of SQDGs?

A2: For accurate quantification, it is highly recommended to use an internal standard.

  • Choice of Internal Standard: The ideal internal standard is a stable isotope-labeled version of the this compound you are quantifying. If this is not available, a structurally similar this compound with a different fatty acid composition that is not present in your sample can be used.

  • Method: A known amount of the internal standard is added to each sample before extraction. A calibration curve is then generated using a series of standards with a fixed amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.

  • MRM/SRM: For the highest sensitivity and selectivity in quantitative studies, a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method should be developed on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for each this compound and the internal standard.

Q3: What are some common adducts I might see for SQDGs?

A3: In negative ion mode, the primary ion you will observe for an this compound is the deprotonated molecule, [M-H]⁻. However, you may also observe adducts with salts present in your mobile phase or sample. Common adducts in negative mode include:

  • [M + Cl]⁻: Chloride adduct, especially if chlorinated solvents are used.

  • [M + HCOO]⁻: Formate adduct, if formic acid or ammonium formate is used as a mobile phase modifier.

  • [M + CH3COO]⁻: Acetate adduct, if acetic acid or ammonium acetate is used.[1]

It is important to be aware of these potential adducts to avoid misidentification of your this compound species.

Experimental Protocols & Workflows

Protocol: Identification of SQDGs in a Lipid Extract using Precursor Ion Scanning

  • Sample Preparation: Extract total lipids from your sample using a suitable method (e.g., modified Bligh-Dyer).

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient from high polarity to low polarity to elute the lipids.

  • MS Analysis (Triple Quadrupole or Q-TOF):

    • Set the instrument to negative ion mode.

    • Optimize ion source parameters as described in the table above.

    • Set up a precursor ion scan experiment to specifically detect ions that fragment to produce m/z 225.033 .[6]

    • Set the collision energy to an optimized value (e.g., 40 eV).

  • Data Analysis: The resulting chromatogram will show peaks corresponding only to potential this compound species in your sample. The retention time and the precursor m/z can then be used to tentatively identify the this compound based on its fatty acid composition.

Visualizations

SQDG_Detection_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Reversed-Phase HPLC (C18 Column) Extraction->LC Inject Extract ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 MS2 MS/MS Analysis (Precursor Ion Scan for m/z 225 or Product Ion Scan of this compound precursor) MS1->MS2 Select Precursor Identification This compound Identification (based on precursor mass and characteristic fragments) MS2->Identification Quantification Quantification (with Internal Standard) Identification->Quantification

Caption: Experimental workflow for the detection and identification of SQDGs.

Troubleshooting_Logic Start Poor or No this compound Signal CheckPolarity Is MS in Negative Ion Mode? Start->CheckPolarity CheckSource Are Ion Source Parameters Optimized? CheckPolarity->CheckSource Yes SolutionPolarity Switch to ESI Negative Mode CheckPolarity->SolutionPolarity No CheckLC Is LC Separation Optimal? CheckSource->CheckLC Yes SolutionSource Optimize Spray Voltage, Gas Flows, and Temperature. Clean Ion Source. CheckSource->SolutionSource No CheckSample Is Sample Prep Adequate? CheckLC->CheckSample Yes SolutionLC Check Mobile Phase Modifiers. Flush or Replace Column. CheckLC->SolutionLC No SolutionSample Verify Extraction Efficiency. Concentrate Sample. CheckSample->SolutionSample No

Caption: Troubleshooting logic for low this compound signal intensity.

References

Technical Support Center: Refining Protocols for SQDG Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Sulfoquinovosyl-diacylglycerol (SQDG) purification protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound purification experiments.

1. Solid Phase Extraction (SPE) Troubleshooting

Question Potential Cause Suggested Solution
Low or no recovery of this compound from the SPE column. Inappropriate Sorbent Choice: The chosen SPE sorbent (e.g., silica, C18, amino) may not have the optimal interaction with the negatively charged and amphipathic this compound molecule.For silica-based SPE, ensure the solvent conditions are appropriate for polar lipid retention. For reversed-phase (e.g., C18), the sample should be loaded in a highly aqueous environment to promote retention of the hydrophobic acyl chains. Amino-propyl columns can be used for anion exchange, binding the negatively charged sulfonate group of this compound.
Inefficient Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.For silica SPE, elution is typically achieved with a polar solvent mixture such as chloroform/methanol with the addition of a salt like ammonium acetate to disrupt ionic interactions. For C18, elution requires a high percentage of organic solvent. For amino-propyl columns, a high salt concentration or a change in pH is needed to elute the bound this compound.
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of this compound in the flow-through.Reduce the amount of total lipid extract loaded onto the cartridge. Consider using a larger capacity cartridge if high loading is necessary.
Column Drying: If the sorbent bed dries out after conditioning and before sample loading, the retention of this compound can be compromised.[1]Ensure the sorbent bed remains wetted with the conditioning solvent until the sample is loaded.[1]
Co-elution of contaminating lipids with this compound. Similar Polarity of Contaminants: Other lipids in the extract, such as monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), may have similar polarities to this compound, leading to their co-elution.Optimize the wash steps with solvents of intermediate polarity to remove less polar and more polar contaminants before eluting this compound. A gradient elution on the SPE column might also improve separation.
Non-specific Binding: Contaminants may be non-specifically interacting with the sorbent material.Modify the wash solution by adding a low concentration of a competing agent or by adjusting the pH to minimize non-specific binding.

2. Thin-Layer Chromatography (TLC) Troubleshooting

Question Potential Cause Suggested Solution
This compound spot is streaking on the TLC plate. Sample Overload: Applying too much of the lipid extract to the TLC plate is a common cause of streaking.[2][3]Dilute the sample before spotting it on the plate.[2] Apply the sample in smaller, repeated applications, allowing the solvent to dry between each application.[3]
Inappropriate Solvent System: The polarity of the developing solvent system may not be optimal for this compound, causing it to streak rather than form a compact spot.A commonly used solvent system for separating polar lipids like this compound is chloroform:methanol:acetic acid:water in various ratios (e.g., 85:15:10:3.5, v/v/v/v). Adjust the polarity of the solvent system to achieve a well-defined spot with an appropriate Rf value (typically between 0.3 and 0.5).
Presence of Salts in the Sample: High salt concentrations in the sample can interfere with the chromatography and cause streaking.Desalt the sample before TLC analysis, for example, by performing a simple solvent partition or using a desalting column.
Poor separation of this compound from other glycolipids (MGDG, DGDG). Suboptimal Solvent System: The chosen solvent system may not have sufficient selectivity to resolve lipids with similar polarities.Experiment with different solvent systems. For example, a two-dimensional TLC, where the plate is developed in two different solvent systems at a 90-degree angle to each other, can significantly improve the separation of complex lipid mixtures.
Incorrect Stationary Phase: Standard silica gel plates may not provide the best resolution in all cases.Consider using high-performance TLC (HPTLC) plates for better resolution. Alternatively, chemically modified plates (e.g., diol-bonded) might offer different selectivity.
Faint or no visible this compound spot after staining. Low Concentration of this compound: The amount of this compound in the spotted sample may be below the detection limit of the staining reagent.Concentrate the sample before spotting or apply a larger volume. Use a more sensitive staining method. For sulfolipids, specific stains like Azure C can be used, which react with the sulfate group.
Inappropriate Staining Method: The chosen stain may not be effective for detecting this compound.Common stains for lipids on TLC plates include iodine vapor, primuline spray (fluorescent detection), or charring with a sulfuric acid solution. For specific detection of this compound, molybdate-based stains can be used, although they also detect phospholipids.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of this compound I can expect from my purification?

A1: The yield of this compound can vary significantly depending on the source material and the purification method used. For instance, in diatoms, this compound can constitute a high percentage of the total lipids, ranging from 25-40%.[4] In higher plants and cyanobacteria, the content is generally lower. A well-optimized purification protocol can yield several milligrams of purified this compound from a few grams of starting material.

Q2: How can I confirm the identity and purity of my purified this compound?

A2: The identity and purity of this compound are typically confirmed using a combination of techniques. Thin-Layer Chromatography (TLC) provides a preliminary assessment of purity by observing a single spot at the expected Rf value. For definitive identification and structural confirmation, Mass Spectrometry (MS) is essential. Techniques like Electrospray Ionization (ESI)-MS can provide the molecular weight of the this compound species and fragmentation analysis (MS/MS) can confirm the headgroup and fatty acid composition.

Q3: My this compound seems to be degrading during the purification process. What can I do to prevent this?

A3: this compound, like other lipids, can be susceptible to degradation, particularly through hydrolysis of the ester linkages by lipases or acid/base catalysis. To minimize degradation, it is crucial to work at low temperatures whenever possible and to use solvents free of strong acids or bases. If enzymatic degradation is a concern, consider adding lipase inhibitors during the initial extraction steps. Storing the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) is recommended for long-term stability.

Q4: Can I use the same protocol for this compound purification from different organisms (e.g., plants vs. algae)?

A4: While the general principles of lipid extraction and chromatographic separation apply across different organisms, the specific protocols may need to be adapted. The lipid composition of different organisms can vary significantly, which may require adjustments to the extraction solvents and the chromatographic separation conditions to effectively remove contaminants. For example, the types and amounts of pigments and other lipids present in a plant extract might be different from those in an algal extract, necessitating different wash steps or chromatographic gradients.

Q5: What are the key differences between MGDG, DGDG, and this compound that I can exploit for their separation?

A5: The key difference lies in the headgroup. MGDG and DGDG have neutral galactose and digalactose headgroups, respectively, while this compound has a negatively charged sulfoquinovose headgroup. This charge difference is the primary property exploited for their separation using techniques like anion-exchange chromatography or SPE with an amino-propyl sorbent. On normal-phase silica gel, the separation is based on the polarity of the headgroups, with the more polar DGDG having a lower Rf than MGDG, and the charged this compound often exhibiting distinct chromatographic behavior.

Quantitative Data Summary

The following table summarizes the approximate content of this compound in various organisms, providing a reference for expected yields.

Organism This compound Content (% of total lipids) Reference
Diatoms (e.g., Phaeodactylum tricornutum, Cyclotella meneghiniana)25 - 40%[4]
Brown Macroalga (Undaria pinnatifida)Varies with season[5]
Cyanobacteria (Synechococcus)Variable, can be compensated by PG[6]
Higher Plants (e.g., Spinach)Lower compared to diatoms

Experimental Protocols

Detailed Methodology for this compound Purification using Solid Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

1. Lipid Extraction: a. Homogenize the biological material (e.g., plant leaves, algal pellets) in a mixture of chloroform:methanol (1:2, v/v). b. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v) to induce phase separation. c. Centrifuge to separate the phases. The lower chloroform phase contains the total lipid extract. d. Collect the lower phase and dry it under a stream of nitrogen.

2. Solid Phase Extraction (SPE) on Silica Gel: a. Column Conditioning: Condition a silica gel SPE cartridge by washing it sequentially with methanol and then chloroform. b. Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge. c. Washing: i. Wash the column with chloroform to elute neutral lipids and pigments. ii. Wash with acetone to elute glycolipids like MGDG. d. Elution of this compound: Elute the this compound fraction using a mixture of chloroform:methanol (e.g., 1:1, v/v) followed by pure methanol. The addition of a salt like ammonium acetate to the elution solvent can improve the recovery of the acidic this compound. e. Fraction Analysis: Collect the fractions and analyze them by TLC to identify the fractions containing pure this compound.

3. Purity Assessment by TLC: a. Spot the collected fractions on a silica gel TLC plate. b. Develop the plate in a solvent system such as chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v). c. Visualize the spots using an appropriate staining method (e.g., iodine vapor, primuline spray). d. Pool the fractions that contain the pure this compound spot.

Visualizations

SQDG_Purification_Workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Biological Material homogenize Homogenization (Chloroform:Methanol) start->homogenize phase_sep Phase Separation (Addition of Chloroform & Water) homogenize->phase_sep extract Total Lipid Extract (Lower Chloroform Phase) phase_sep->extract spe Solid Phase Extraction (SPE) on Silica Gel extract->spe wash1 Wash 1: Chloroform (Elutes Neutral Lipids) spe->wash1 Load wash2 Wash 2: Acetone (Elutes MGDG) wash1->wash2 elute Elution: Chloroform:Methanol (Elutes this compound) wash2->elute tlc TLC Analysis of Fractions elute->tlc pool Pool Pure Fractions tlc->pool final_product Purified this compound pool->final_product

Caption: Workflow for the purification of this compound from biological materials.

Troubleshooting_Logic cluster_spe SPE Issue cluster_tlc TLC Issue start Problem Encountered low_recovery Low this compound Recovery? start->low_recovery SPE streaking Spot Streaking? start->streaking TLC check_sorbent Verify Sorbent Choice low_recovery->check_sorbent Yes optimize_elution Optimize Elution Solvent check_sorbent->optimize_elution check_load Check Sample Load optimize_elution->check_load dilute_sample Dilute Sample streaking->dilute_sample Yes poor_separation Poor Separation? streaking->poor_separation No change_solvent Change Solvent System dilute_sample->change_solvent two_d_tlc Try 2D-TLC change_solvent->two_d_tlc poor_separation->change_solvent Yes

Caption: A logical decision tree for troubleshooting common this compound purification issues.

References

Technical Support Center: Enhancing the Resolution of Sulfoquinovosyldiacylglycerol (SQDG) in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of sulfoquinovosyldiacylglycerol (SQDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing this compound?

A1: The most common techniques for analyzing this compound are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). HPLC is often coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) for quantification and identification.[1][2] HILIC (Hydrophilic Interaction Liquid Chromatography) is particularly well-suited for separating polar lipids like this compound.

Q2: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

A2: Poor peak shape for this compound can arise from several factors:

  • Secondary Interactions: The acidic sulfonyl head group of this compound can interact with active sites on the stationary phase (e.g., silanol groups on silica), leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting or tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column Degradation: Over time, the performance of the column can degrade, leading to poor peak shapes.[3]

Q3: My this compound peak is co-eluting with other lipids. How can I improve the resolution?

A3: Co-elution is a common challenge in lipidomics. To improve the resolution of this compound from other lipids, you can:

  • Optimize the Mobile Phase: Adjusting the solvent strength and composition of the mobile phase can significantly alter the selectivity of the separation.

  • Change the Stationary Phase: Switching to a column with a different chemistry, such as a HILIC column or a different bonded phase (e.g., from C18 to a more polar-embedded phase), can provide different selectivity.[4][5]

  • Adjust the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution.[6]

  • Modify the Gradient Profile: In gradient elution, altering the slope of the gradient can improve the separation of closely eluting compounds.

Q4: What are the best practices for sample preparation for this compound analysis to avoid issues?

A4: Proper sample preparation is critical for successful this compound analysis. Key considerations include:

  • Efficient Extraction: Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure complete recovery of this compound from the sample matrix.

  • Sample Clean-up: Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Solvent Compatibility: Dissolve the final lipid extract in a solvent that is compatible with the initial mobile phase to ensure good peak shape. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Filtration: Filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove particulate matter that could block the column.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound chromatography experiments.

Problem Possible Causes Solutions
Peak Tailing - Secondary interactions between the acidic this compound and the stationary phase.- Column overload.- Column bed deformation.- Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the column.[1][8]- Reduce the sample concentration or injection volume.- Use a column with a highly deactivated stationary phase or an end-capped column.- Consider using a HILIC column which is more suitable for polar analytes.
Peak Fronting - Sample overload.- Sample solvent is too strong.- Dilute the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged frit or column inlet.- Void in the column packing.- Sample injection issue.- Back-flush the column (if permissible by the manufacturer).- Replace the column.- Ensure the injector is functioning correctly and that the sample is fully dissolved.[9]
Retention Time Drifting - Inconsistent mobile phase composition.- Column not properly equilibrated.- Temperature fluctuations.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each run.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a stable flow rate.[10]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Insufficient detector lamp energy.- Use high-purity solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Purge the pump to remove any air bubbles.- Replace the detector lamp if necessary.[11][12]
Poor Resolution/Co-elution - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Isocratic elution is not providing enough separation power.- Optimize the mobile phase by trying different solvent ratios or adding modifiers.- Switch to a different column type (e.g., HILIC for better separation of polar lipids).- Develop a gradient elution method to improve the separation of complex mixtures.

Experimental Protocols

Protocol 1: High-Resolution Separation of this compound using HILIC-HPLC-MS

This protocol is designed for the separation and quantification of this compound from a complex lipid extract.

1. Sample Preparation:

  • Extract total lipids from the sample using a modified Bligh-Dyer method.
  • Dry the lipid extract under a stream of nitrogen.
  • Reconstitute the dried extract in a solution of Acetonitrile:Isopropanol:Water (50:25:25, v/v/v) to a final concentration of 1 mg/mL.
  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter.

2. HPLC Conditions:

  • Column: A HILIC column with a polar stationary phase (e.g., silica, diol, or zwitterionic). A common choice is a silica-based column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: Acetonitrile with 0.1% formic acid.
  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
  • Gradient Program: | Time (min) | % B | | :--- | :--- | | 0.0 | 5 | | 2.0 | 5 | | 10.0 | 50 | | 12.0 | 95 | | 15.0 | 95 | | 15.1 | 5 | | 20.0 | 5 |
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Scan Range: m/z 150-1500.
  • Capillary Voltage: 3.0 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.

Visualizations

TroubleshootingWorkflow Start Problem Identified (e.g., Poor Resolution) CheckSystem Check System Basics (Leaks, Pressure, Connections) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leaks / Connections SystemOK->FixSystem No OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) SystemOK->OptimizeMobilePhase Yes FixSystem->CheckSystem ResolutionImproved1 Resolution Improved? OptimizeMobilePhase->ResolutionImproved1 ChangeColumn Change Column (Different Stationary Phase) ResolutionImproved1->ChangeColumn No End Problem Resolved ResolutionImproved1->End Yes ResolutionImproved2 Resolution Improved? ChangeColumn->ResolutionImproved2 AdjustMethod Adjust Method Parameters (Gradient, Temperature, Flow Rate) ResolutionImproved2->AdjustMethod No ResolutionImproved2->End Yes ResolutionImproved3 Resolution Improved? AdjustMethod->ResolutionImproved3 ReviewSamplePrep Review Sample Preparation ResolutionImproved3->ReviewSamplePrep No ResolutionImproved3->End Yes ReviewSamplePrep->Start

Caption: Troubleshooting workflow for improving this compound resolution.

ParameterRelationships cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Method Parameters SolventRatio Solvent Ratio (A:B) Resolution This compound Resolution SolventRatio->Resolution Additives Additives (Acid, Buffer) Additives->Resolution ColumnChemistry Column Chemistry (C18, HILIC) ColumnChemistry->Resolution ParticleSize Particle Size ParticleSize->Resolution Temperature Temperature Temperature->Resolution FlowRate Flow Rate FlowRate->Resolution Gradient Gradient Slope Gradient->Resolution

Caption: Key parameters influencing this compound chromatographic resolution.

References

Technical Support Center: Isomeric Interference in SQDG Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfoquinovosyldiacylglycerol (SQDG) analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isomeric interference in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers encountered in this compound analysis?

A1: In this compound analysis, researchers typically encounter two main types of isomers:

  • Regioisomers: These isomers differ in the position of the two fatty acyl chains on the glycerol backbone, specifically at the sn-1 and sn-2 positions. For example, this compound (16:0/18:1) and this compound (18:1/16:0) are regioisomers.

  • Acyl Chain Isomers: These isomers have the same chemical formula for their fatty acyl chains but differ in the position of double bonds or the presence of branching. For instance, different isomers of oleic acid (18:1) can exist with the double bond at various positions along the carbon chain.

Q2: How does isomeric interference affect the accuracy of this compound quantification?

A2: Isomeric interference is a significant challenge in mass spectrometry-based lipidomics as isomers often have the same mass-to-charge ratio (m/z). This leads to co-elution in liquid chromatography (LC) and overlapping signals in the mass spectrometer, making it difficult to differentiate and accurately quantify individual isomeric species. Failure to resolve isomeric interference can lead to an overestimation of one isomer and an underestimation of another, resulting in erroneous biological interpretations.

Q3: Can tandem mass spectrometry (MS/MS) be used to differentiate this compound regioisomers?

A3: Yes, tandem mass spectrometry (MS/MS) is a powerful technique for differentiating this compound regioisomers. When subjected to collision-induced dissociation (CID), deprotonated this compound molecules ([M-H]⁻) exhibit a preferential loss of the fatty acid from the sn-1 position of the glycerol backbone.[1] This results in a higher intensity of the fragment ion corresponding to the neutral loss of the sn-1 fatty acid compared to the loss of the sn-2 fatty acid.[2] By comparing the relative intensities of these fragment ions, the position of the fatty acyl chains can be assigned.

Q4: What is the characteristic fragment ion for identifying SQDGs in a complex mixture?

A4: The most characteristic "fingerprint" ion for the identification of the this compound lipid class is the product ion at m/z 225, which corresponds to the deprotonated sulfoquinovose head group. This ion is consistently observed under both low and high-energy collision-induced dissociation (CID) conditions. Other common fragments include those at m/z 81 (SO₃H⁻) and m/z 80 (SO₃⁻), which are also related to the sulfur-containing head group.

Troubleshooting Guide

Issue 1: Poor separation of this compound isomers in my LC-MS analysis.

  • Possible Cause: The chromatographic method is not optimized for resolving structurally similar lipid isomers.

  • Troubleshooting Steps:

    • Column Selection: Employ a C18 or C30 reversed-phase column with a long carbon chain, which can provide better separation of hydrophobic lipid isomers. C30 columns, in particular, offer enhanced resolution for structurally related isomers.

    • Mobile Phase Gradient: Optimize the mobile phase gradient. A slow, shallow gradient of organic solvent (e.g., acetonitrile/isopropanol) in an aqueous mobile phase (often with a modifier like ammonium formate or acetate) can improve the separation of co-eluting isomers.

    • Flow Rate: Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better resolution.

    • Temperature: Optimize the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, thereby influencing separation.

Issue 2: I am unable to confidently assign the fatty acid positions (sn-1 vs. sn-2) in my this compound regioisomers.

  • Possible Cause: The collision energy used for MS/MS fragmentation is not optimal for generating diagnostic fragment ions with sufficient intensity differences.

  • Troubleshooting Steps:

    • Collision Energy Optimization: Perform a collision energy ramping experiment for your specific this compound standards. Systematically vary the collision energy and monitor the relative intensities of the fragment ions corresponding to the neutral loss of the fatty acids from the sn-1 and sn-2 positions. This will help you determine the optimal collision energy that maximizes the difference in fragment ion intensities for confident assignment. While some studies have shown no significant change in sn-1/sn-2 product ion abundances with varying collision energy for SQDGs, this can be instrument-dependent and is worth investigating for your specific setup.[2]

    • Data Analysis: Carefully analyze the MS/MS spectra. The fragment ion with the higher intensity corresponds to the neutral loss of the fatty acid from the sn-1 position. The fragment with the lower intensity corresponds to the loss from the sn-2 position.

Issue 3: My quantitative results for this compound isomers are not reproducible.

  • Possible Cause: Inconsistent sample preparation, matrix effects, or instability of the analytes.

  • Troubleshooting Steps:

    • Standardized Sample Preparation: Implement a standardized and validated protocol for lipid extraction from your biological matrix. Ensure consistent use of solvents, temperatures, and extraction times.

    • Internal Standards: Use appropriate internal standards for normalization. Ideally, use stable isotope-labeled this compound standards that correspond to the isomers you are quantifying. This will help to correct for variations in extraction efficiency and matrix effects.

    • Matrix Effect Evaluation: Assess matrix effects by performing post-extraction spiking experiments. This involves adding known amounts of your this compound standards to extracted matrix samples from a blank and comparing the response to the standards in a clean solvent.

    • Sample Stability: Investigate the stability of your SQDGs in the extraction solvent and during storage. Store extracts at -80°C and analyze them as soon as possible after preparation.

Experimental Protocols

Protocol 1: Extraction of SQDGs from Plant Leaf Tissue

This protocol is a modified Bligh-Dyer method for the extraction of total lipids, including SQDGs, from plant leaves.

Materials:

  • Fresh or frozen plant leaf tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 1 gram of plant leaf tissue and grind it to a fine powder in a mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a glass centrifuge tube.

  • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture and homogenize for 2 minutes.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extract the upper aqueous phase and the solid pellet with 2 mL of chloroform. Vortex and centrifuge as before.

  • Combine the second chloroform extract with the first one.

  • Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol or chloroform:methanol, 1:1, v/v) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis for this compound Isomer Separation and Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 70% B

    • 25-35 min: Linear gradient from 70% to 100% B

    • 35-40 min: Hold at 100% B

    • 40.1-45 min: Return to 30% B for column re-equilibration.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification.

  • MRM Transitions:

    • Monitor the precursor ion [M-H]⁻ for each this compound of interest.

    • Monitor the product ions corresponding to the neutral loss of the sn-1 and sn-2 fatty acids. For example, for this compound (16:0/18:1), the precursor ion would be at m/z 791.5. The product ions would be at m/z 535.3 ([M-H - 18:1]⁻) and m/z 509.3 ([M-H - 16:0]⁻).

  • Collision Energy: Optimize for each this compound isomer as described in the troubleshooting section. A starting point could be in the range of 20-40 eV.

Quantitative Data Summary

The following table provides an example of the expected relative abundance of fragment ions for two this compound regioisomers. The data is based on the principle of preferential neutral loss of the fatty acid from the sn-1 position. Actual values may vary depending on the instrument and experimental conditions.

This compound IsomerPrecursor Ion (m/z)Fragment Ion (Neutral Loss)sn-Position of Lost Fatty AcidExpected Relative Abundance (%)
This compound (16:0/18:1) 791.5[M-H - 16:0]⁻sn-1~70-80%
[M-H - 18:1]⁻sn-2~20-30%
This compound (18:1/16:0) 791.5[M-H - 18:1]⁻sn-1~70-80%
[M-H - 16:0]⁻sn-2~20-30%

Visualizations

Isomeric_Interference_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Interpretation Tissue Biological Sample (e.g., Plant Leaf) Extraction Lipid Extraction (e.g., Bligh-Dyer) Tissue->Extraction Extract Total Lipid Extract Extraction->Extract LC_Separation Reversed-Phase LC Separation (C18 or C30 column) Extract->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Optimized Collision Energy) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Peak_Integration Peak Integration & Quantification MS2->Peak_Integration Fragment_Ratio Fragment Ion Ratio Analysis ([sn-1 loss] / [sn-2 loss]) Peak_Integration->Fragment_Ratio Isomer_Assignment Regioisomer Assignment Fragment_Ratio->Isomer_Assignment Final_Result Final_Result Isomer_Assignment->Final_Result Accurate Quantification of This compound Isomers

Figure 1. A comprehensive workflow for the analysis of this compound isomers, from sample preparation to data interpretation.

SQDG_Fragmentation cluster_fragmentation Collision-Induced Dissociation (CID) SQDG_precursor This compound Precursor Ion [M-H]⁻ sn1_loss Neutral Loss of sn-1 Fatty Acid (Higher Abundance) SQDG_precursor->sn1_loss Preferential Pathway sn2_loss Neutral Loss of sn-2 Fatty Acid (Lower Abundance) SQDG_precursor->sn2_loss Headgroup_fragment Headgroup Fragment (m/z 225) SQDG_precursor->Headgroup_fragment Regioisomer_ID Regioisomer Identification sn1_loss->Regioisomer_ID sn2_loss->Regioisomer_ID Class_ID This compound Class Identification Headgroup_fragment->Class_ID

Figure 2. Fragmentation pathways of this compound precursor ions in tandem mass spectrometry.

References

Validation & Comparative

A Comparative Guide to the Roles of SQDG and Phosphatidylglycerol in Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate machinery of photosynthesis, the lipid environment of the thylakoid membrane is paramount. Among the key lipidic players, the anionic lipids sulfoquinovosyldiacylglycerol (SQDG) and phosphatidylglycerol (PG) play critical, and at times overlapping, roles in maintaining the structural integrity and functional efficiency of the photosynthetic apparatus. This guide provides an objective comparison of the functions of this compound and PG in photosynthesis, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways and interactions.

Introduction to Anionic Lipids in Photosynthesis

The thylakoid membranes of chloroplasts and cyanobacteria are predominantly composed of the galactolipids monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG). However, the anionic lipids this compound and PG, though less abundant, are indispensable for a variety of photosynthetic processes.[1] Their negatively charged head groups are crucial for interacting with photosynthetic protein complexes, maintaining membrane architecture, and responding to environmental stresses.[1] While they share the property of being anionic, their specific functions diverge, leading to distinct consequences when their biosynthesis is impaired.

Comparative Functions of this compound and PG in Photosynthesis

This compound and PG exhibit both redundancy and specificity in their functions. Under nutrient-limiting conditions, such as phosphate or sulfur starvation, they can often substitute for one another to maintain the overall negative charge of the thylakoid membrane.[2] However, each lipid also possesses unique roles that cannot be compensated by the other, highlighting their individual importance in photosynthesis.

Interchangeable Roles:

Under phosphate-limiting conditions, the synthesis of the phospholipid PG is reduced. In such scenarios, photosynthetic organisms often upregulate the synthesis of the sulfur-containing, phosphorus-free lipid this compound to maintain the anionic lipid content of the thylakoid membrane.[3] Conversely, under sulfur-limiting conditions, PG levels may increase to compensate for a reduction in this compound. This reciprocal relationship underscores the importance of the total anionic charge in the thylakoid membrane for proper photosynthetic function.

Specific Roles of this compound:

While often considered replaceable, this compound has been shown to have specific and essential functions in certain photosynthetic organisms and processes. In the cyanobacterium Synechocystis sp. PCC 6803, this compound is indispensable for photoautotrophic growth. Studies on this compound-deficient mutants have revealed its importance in the stability and function of Photosystem II (PSII). For instance, in the thermophilic cyanobacterium Thermosynechococcus elongatus, the absence of this compound leads to a significant decrease in the stability of the PSII dimer and impairs the exchange of the secondary quinone electron acceptor, QB.[4][5] This impairment of QB exchange partially hinders the overall PSII activity.[4][5] Furthermore, in the green alga Chlamydomonas reinhardtii, a deficiency in this compound results in a notable decrease in oxygen-evolving activity and increased sensitivity to the herbicide DCMU, which blocks electron flow from QA to QB.[4]

Specific Roles of PG:

Phosphatidylglycerol is the only major phospholipid found in thylakoid membranes and is crucial for the function of PSII across a wide range of photosynthetic organisms.[6] Its presence is vital for the structural integrity of the PSII complex, particularly for the dimerization of PSII monomers. In the model plant Arabidopsis thaliana, mutants with reduced levels of PG exhibit a pale-green phenotype and impaired photosynthesis.[6] A key, non-interchangeable role of PG is its direct involvement in the electron transfer process within PSII. While the overall PG content can be partially compensated by this compound, specific PG molecules are integral components of the PSII reaction center, and their absence leads to a significant reduction in photosynthetic efficiency.[6]

Data Presentation: this compound vs. PG Deficiency

The following table summarizes the quantitative effects of this compound and PG deficiency on key photosynthetic parameters in different organisms.

Photosynthetic ParameterOrganismMutant/ConditionEffect of this compound DeficiencyEffect of PG Deficiency
Oxygen Evolution Rate Thermosynechococcus elongatusΔsqdB mutant19-32% decrease[4]Not available in a directly comparable mutant
Chlamydomonas reinhardtiiThis compound-deficient mutant30-40% decrease[4]Not available in a directly in a comparable mutant
Arabidopsis thalianapsbo1 mutant (indirectly related)Not applicableRate reduced from 162 to 72 µmol O₂ mg Chl⁻¹ h⁻¹[2]
Maximum Photochemical Efficiency of PSII (Fv/Fm) Arabidopsis thalianapgp1 mutantNo significant effect in nutrient-sufficient conditions~6% decrease (with 30% total PG reduction)[6]
PSII Dimer Stability Thermosynechococcus elongatusΔsqdB mutantSignificantly decreased[4]Essential for dimerization
Secondary Quinone (QB) Exchange Thermosynechococcus elongatusΔsqdB mutantImpaired[4][5]Important for electron transfer at the QB site

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the functions of this compound and PG in photosynthesis.

Isolation of Thylakoid Membranes

This protocol is essential for obtaining purified thylakoid membranes for subsequent biochemical and biophysical analyses.

Materials:

  • Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.05% (w/v) bovine serum albumin (BSA).

  • Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂.

  • Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM sorbitol, 10 mM MgCl₂.

  • Miracloth or several layers of cheesecloth.

  • Centrifuge and rotor capable of 4,000 x g.

Procedure:

  • Harvest fresh leaf tissue and perform all subsequent steps at 4°C.

  • Homogenize the leaves in ice-cold grinding buffer using a blender.

  • Filter the homogenate through Miracloth or cheesecloth to remove large debris.

  • Centrifuge the filtrate at 4,000 x g for 10 minutes to pellet the chloroplasts.

  • Gently resuspend the chloroplast pellet in wash buffer and centrifuge again at 4,000 x g for 10 minutes.

  • To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic resuspension buffer.

  • Centrifuge at 4,000 x g for 10 minutes to pellet the thylakoid membranes.

  • Wash the thylakoid pellet with resuspension buffer and centrifuge again.

  • Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration.

Note for this compound/PG Analysis: The purity of the thylakoid preparation is crucial for accurate lipid analysis. Ensure complete removal of envelope membranes during the isolation process.

Measurement of Photosynthetic Electron Transport

Chlorophyll fluorescence analysis is a non-invasive technique to assess the efficiency of photosystem II.

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer.

  • Dark-adaptation clips.

Procedure:

  • Dark-adapt the leaf sample for at least 20 minutes before measurement.

  • Measure the minimum fluorescence (F₀) by applying a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

  • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

  • To measure the effective quantum yield of PSII (ΦPSII) and the electron transport rate (ETR) under actinic light, illuminate the leaf with a constant light source.

  • Apply saturating pulses at regular intervals to determine the maximum fluorescence in the light-adapted state (Fₘ') and the steady-state fluorescence (Fₛ).

  • Calculate ΦPSII as (Fₘ' - Fₛ) / Fₘ'.

  • Calculate the ETR as ΦPSII × photosynthetic photon flux density (PPFD) × 0.5 × 0.84 (where 0.5 is the fraction of absorbed light directed to PSII and 0.84 is the assumed leaf absorptance).

Note for this compound/PG Analysis: A decrease in Fᵥ/Fₘ in PG-deficient mutants indicates a primary lesion in PSII photochemistry. In this compound-deficient mutants, changes in the kinetics of fluorescence induction and decay can reveal impairments in the acceptor side of PSII, particularly QB function.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is used to separate intact protein complexes from thylakoid membranes, allowing for the analysis of the oligomeric state of photosystems.

Materials:

  • Thylakoid membrane preparation.

  • Solubilization Buffer: 25 mM BisTris-HCl (pH 7.0), 20% (w/v) glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (β-DM).

  • NativePAGE™ Novex® Bis-Tris Gel System (or similar).

  • Coomassie Brilliant Blue G-250.

Procedure:

  • Thaw the isolated thylakoid membranes on ice.

  • Centrifuge the thylakoids at 18,000 x g for 10 minutes at 4°C and resuspend the pellet to a chlorophyll concentration of 1 mg/mL in ice-cold solubilization buffer.

  • Incubate on ice for 10 minutes to solubilize the membrane protein complexes.

  • Centrifuge at 18,000 x g for 20 minutes at 4°C to pellet any unsolubilized material.

  • Add Coomassie Brilliant Blue G-250 to the supernatant to a final concentration of 0.25%.

  • Load the samples onto the native polyacrylamide gel.

  • Perform electrophoresis at 4°C with a constant voltage.

  • After electrophoresis, the gel can be stained with Coomassie blue or used for second-dimension SDS-PAGE and immunoblotting to identify the protein components of each complex.

Note for this compound/PG Analysis: BN-PAGE is particularly useful for visualizing the destabilization of the PSII dimer in this compound-deficient mutants and the reduced overall accumulation of PSII complexes in PG-deficient mutants.

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathways of this compound and PG and their localization and function within the thylakoid membrane.

SQDG_Biosynthesis UDP_Glucose UDP-Glucose UDP_SQ UDP-Sulfoquinovose UDP_Glucose->UDP_SQ SQD1 Sulfite Sulfite Sulfite->UDP_SQ This compound This compound UDP_SQ->this compound SQD2 DAG Diacylglycerol DAG->this compound

Caption: Biosynthetic pathway of Sulfoquinovosyldiacylglycerol (this compound).

PG_Biosynthesis G3P Glycerol-3-Phosphate PGP Phosphatidylglycerol Phosphate G3P->PGP PGP Synthase CDP_DAG CDP-Diacylglycerol CDP_DAG->PGP PG Phosphatidylglycerol PGP->PG PGP Phosphatase

Caption: Biosynthetic pathway of Phosphatidylglycerol (PG).

Lipid_Functions_in_Thylakoid cluster_thylakoid Thylakoid Membrane PSII_dimer PSII Dimer OEC PSI PSI LHCII LHCII Cytb6f Cyt b6f SQDG_node This compound SQDG_node->PSII_dimer:f0 Dimer Stability QB Exchange PG_node PG PG_node->PSII_dimer:f0 Dimerization Electron Transfer PG_node->PSI Structural Integrity

Caption: Roles of this compound and PG in photosynthetic complexes.

References

The Role of SQDG in Photosystem I Assembly: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and functional significance of sulfoquinovosyldiacylglycerol (SQDG) in the biogenesis of Photosystem I (PSI), benchmarked against other crucial thylakoid lipids.

Sulfoquinovosyldiacylglycerol (this compound) is an anionic lipid unique to photosynthetic membranes and is integral to the proper functioning of the photosynthetic apparatus. While its role in the stability and function of Photosystem II (PSII) is well-documented, its specific contribution to the assembly of Photosystem I (PSI) is more nuanced. This guide provides a comparative analysis of this compound's role in PSI assembly, contrasting its functions with those of phosphatidylglycerol (PG), another key anionic lipid, and summarizing the experimental data that underpins our current understanding.

Lipid Composition of Photosystem I: A Quantitative Overview

The protein subunits of Photosystem I are embedded in a specific lipid environment within the thylakoid membrane. High-resolution structural studies have identified and quantified the lipid molecules associated with different oligomeric states of PSI in the cyanobacterium Synechocystis sp. PCC 6803. This data provides a baseline for understanding the lipid requirements of the PSI complex.

Lipid ClassTrimeric PSI (molecules per monomer)Monomeric PSI (molecules per monomer)
Sulfoquinovosyldiacylglycerol (this compound) 72
Phosphatidylglycerol (PG) 274
Monogalactosyldiacylglycerol (MGDG) 162
Digalactosyldiacylglycerol (DGDG) 10

Table 1: Lipid composition of Photosystem I complexes. This table summarizes the number of molecules of each major thylakoid lipid class found in the crystal structures of trimeric and monomeric PSI from Synechocystis sp. PCC 6803.

The Role of Anionic Lipids in PSI Assembly: this compound vs. PG

Both this compound and PG are anionic lipids, and their negative charges are thought to be important for the structure and function of photosynthetic complexes. However, studies on mutants deficient in either this compound or PG have revealed distinct and sometimes overlapping roles in PSI assembly and stability.

Sulfoquinovosyldiacylglycerol (this compound)

Current research suggests that this compound plays a more significant role in the stability and function of Photosystem II (PSII) than in Photosystem I. In the green alga Chlamydomonas reinhardtii, this compound deficiency leads to a notable decrease in PSII activity, while the effect on PSI is less pronounced.[1] However, this compound is still considered important for the overall stability of the PSI complex, particularly under stress conditions. The presence of this compound molecules in the crystal structure of PSI indicates a direct interaction with the protein subunits, likely contributing to the overall structural integrity of the complex.

Phosphatidylglycerol (PG)

In contrast to this compound, phosphatidylglycerol (PG) has been shown to be indispensable for the proper assembly and stability of the PSI complex, particularly its trimeric form, in cyanobacteria.[2] Studies on PG-deficient mutants of Synechocystis sp. PCC6803 have demonstrated that a reduction in PG content leads to a significant decrease in the amount of PSI trimers and a corresponding accumulation of PSI monomers.[2] This suggests that PG is crucial for the formation or stabilization of the interfaces between PSI monomers within the trimer.[2] In the absence of PG, the overall accumulation of the PSI complex is also reduced, indicating a role for this lipid in the synthesis or stability of PSI subunits.[2]

The diagram below illustrates the proposed roles of this compound and PG in the assembly of the trimeric PSI complex in cyanobacteria.

PSI_Assembly cluster_monomer PSI Monomer Assembly cluster_trimer PSI Trimer Formation cluster_lipids Anionic Lipid Involvement Psa_subunits PSI Subunits Monomer_intermediate PSI Monomer Intermediate Psa_subunits->Monomer_intermediate Assembly Monomer PSI Monomer Monomer_intermediate->Monomer Trimer Trimeric PSI Monomer->Trimer Trimerization This compound This compound This compound->Monomer_intermediate Stabilization PG PG PG->Trimer Essential for Trimerization BN_PAGE_Workflow cluster_sample_prep Sample Preparation cluster_first_dim 1st Dimension cluster_second_dim 2nd Dimension cluster_analysis Analysis Thylakoids Isolate Thylakoid Membranes Solubilization Solubilize with Mild Detergent Thylakoids->Solubilization BN_PAGE Blue Native PAGE (Separates native complexes) Solubilization->BN_PAGE Denaturation Denature Complexes in Gel Strip with SDS BN_PAGE->Denaturation SDS_PAGE SDS-PAGE (Separates subunits by MW) Denaturation->SDS_PAGE Staining Stain and Visualize Protein Spots SDS_PAGE->Staining Quantification Quantify Oligomeric States (Monomers vs. Trimers) Staining->Quantification

References

A Cross-Species Comparative Guide to Sulfoquinovosyldiacylglycerol (SQDG) Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: November 2025

Sulfoquinovosyldiacylglycerol (SQDG) is a sulfur-containing, phosphorus-free lipid ubiquitous in the photosynthetic membranes of plants, algae, and cyanobacteria. It plays a crucial role in the structure and function of thylakoid membranes, particularly under conditions of phosphate limitation where it can substitute for phospholipids. This guide provides a comparative overview of the genes and pathways involved in this compound biosynthesis across different biological kingdoms, tailored for researchers, scientists, and drug development professionals.

Core Biosynthesis Pathways: A Divergence in Strategy

The biosynthesis of this compound involves two main steps, but the enzymes catalyzing the second step can differ significantly between organisms. The initial step is the formation of the activated sugar donor, UDP-sulfoquinovose (UDP-SQ), from UDP-glucose and sulfite. The subsequent step involves the transfer of the sulfoquinovose moiety to a diacylglycerol (DAG) backbone.

Pathway 1: The Plant, Algae, and Cyanobacteria Route

In plants, algae, and cyanobacteria, this compound synthesis is a two-enzyme process primarily occurring in the chloroplasts.[1][2]

  • UDP-sulfoquinovose Synthase (SQD1/SqdB/Agl3): This enzyme catalyzes the conversion of UDP-glucose and sulfite into UDP-sulfoquinovose.[3]

  • This compound Synthase (SQD2/SqdX): This glycosyltransferase transfers the sulfoquinovose group from UDP-SQ to diacylglycerol (DAG) to form this compound.[3]

Additionally, in higher plants, a specific UDP-glucose pyrophosphorylase (UGP3) is essential for providing the UDP-glucose substrate for SQD1 within the plastids.[1][4]

Plant_SQDG_Pathway cluster_plastid Plastid UTP UTP UDP_Glc UDP-Glucose UTP->UDP_Glc UGP3 Glc_1P Glucose-1-P Glc_1P->UDP_Glc UGP3 UDP_SQ UDP-Sulfoquinovose UDP_Glc->UDP_SQ SQD1 / SqdB Sulfite Sulfite Sulfite->UDP_SQ SQD1 / SqdB This compound This compound UDP_SQ->this compound SQD2 / SqdX DAG Diacylglycerol DAG->this compound SQD2 / SqdX

Caption: this compound biosynthesis pathway in plants, algae, and cyanobacteria.

Pathway 2: The Alpha-Proteobacteria Anomaly

A distinct pathway for the final step of this compound synthesis has been identified in alpha-proteobacteria like Rhodobacter sphaeroides and Sinorhizobium meliloti. While the synthesis of UDP-SQ via the SqdB enzyme is conserved, the transfer to DAG involves a different set of enzymes.[5] This pathway involves an operon of genes, sqdBDC, and an additional gene, sqdA.[5]

References

Validating the Interaction Between Sulfoquinovosyl Diacylglycerol (SQDG) and Specific Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the interactions between sulfoquinovosyl diacylglycerol (SQDG) and various proteins. It includes supporting experimental data, detailed methodologies for key validation techniques, and visual representations of relevant biological pathways and workflows.

Sulfoquinovosyl diacylglycerol (this compound) is a crucial sulfur-containing lipid found predominantly in the thylakoid membranes of photosynthetic organisms, including plants, algae, and cyanobacteria.[1] Its involvement in both the structural integrity of photosynthetic protein complexes and in plant stress responses has made it a subject of significant research interest. This guide delves into the specifics of this compound's interactions with key proteins, offering a comparative analysis based on available quantitative data.

Quantitative Analysis of this compound-Protein Interactions

The binding affinity of this compound to various proteins is a key parameter in understanding its biological function. Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of these interactions, including the dissociation constant (Kd), which indicates the strength of the binding. A lower Kd value signifies a stronger binding affinity.

The following table summarizes the available quantitative data for the interaction of this compound and its analogs with specific proteins.

ProteinLigandMethodDissociation Constant (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
SmoF (from Agrobacterium tumefaciens)Sulfoquinovose (SQ)ITC2.4 µM0.9-11.2-3.6
SmoF (from Agrobacterium tumefaciens)Methyl-Sulfoquinovose (SQMe)ITC11.5 µM1.0-11.9-5.1
SmoF (from Agrobacterium tumefaciens)This compound (C4:0/C16:0)ITCNot Determined---

Experimental Protocols for Validating this compound-Protein Interactions

Accurate and reproducible experimental methods are critical for validating the interaction between this compound and target proteins. The following sections provide detailed protocols for two widely used techniques: Isothermal Titration Calorimetry (ITC) and a general framework for Surface Plasmon Resonance (SPR) that can be adapted for this compound-protein studies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]

Principle: A solution of the ligand (e.g., this compound or its soluble head group, sulfoquinovose) is titrated into a solution containing the protein of interest. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the protein of interest to >95% purity.

    • Prepare a stock solution of the protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The final concentration in the sample cell should be 10-100 µM.

    • Prepare a stock solution of the ligand (SQ or a short-chain, soluble this compound analog) in the same buffer. The ligand concentration in the syringe should be 10-20 times that of the protein concentration.

    • Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the injection parameters: typically 20-30 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

    • Set the stirring speed to ensure rapid mixing without generating significant frictional heat.

  • Data Acquisition and Analysis:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

    • Run the main experiment by titrating the ligand into the protein solution.

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., protein) to a ligand (e.g., this compound) immobilized on a sensor surface in real-time.[5]

Principle: Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected and recorded as a sensorgram. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

General Protocol for this compound-Protein Interaction:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a hydrophobic or liposome-capturing chip).

    • To immobilize this compound, create liposomes containing a defined concentration of this compound and a matrix lipid (e.g., phosphatidylcholine).

    • Alternatively, for proteins that can be immobilized, a suitable sensor chip for protein immobilization (e.g., CM5 chip for amine coupling) can be used.

  • Immobilization:

    • For liposome capture, inject the prepared this compound-containing liposomes over the sensor surface until a stable baseline is achieved.

    • For protein immobilization, follow the standard amine coupling protocol to covalently attach the protein to the sensor surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (the binding partner that is not immobilized) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the association phase as the analyte binds to the immobilized ligand.

    • After the association phase, switch to running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves in the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd.

Signaling Pathway and Experimental Workflow

This compound plays a significant role in the plant response to phosphate starvation, a common abiotic stress.[7][8] Under phosphate-deficient conditions, plants remodel their membrane lipids, replacing phospholipids with non-phosphorus lipids like this compound to conserve phosphate. This process is, in part, regulated at the transcriptional level.

The following diagrams illustrate the experimental workflow for validating this compound-protein interactions and the signaling context of this compound in the plant phosphate starvation response.

experimental_workflow cluster_prep Sample Preparation cluster_interaction Interaction Analysis cluster_data Data Analysis p Protein Expression & Purification itc Isothermal Titration Calorimetry (ITC) p->itc spr Surface Plasmon Resonance (SPR) p->spr l This compound/Analog Preparation l->itc l->spr kd Determine Kd, n, ΔH, ΔS itc->kd spr->kd

Fig. 1: Experimental workflow for validating this compound-protein interactions.

phosphate_starvation_pathway stress Phosphate Starvation signal Intracellular Signaling stress->signal tf PHR1 Transcription Factor Activation signal->tf sqd1 SQD1 Gene Upregulation tf->sqd1 sqdg_synth This compound Synthesis sqd1->sqdg_synth membrane Membrane Lipid Remodeling sqdg_synth->membrane response Stress Adaptation membrane->response

Fig. 2: Role of this compound in the plant phosphate starvation response.

References

A Comparative Guide to the Lipidomics of Wild-Type vs. SQDG-Deficient Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipid profiles of wild-type organisms and their sulfoquinovosyl diacylglycerol (SQDG)-deficient counterparts. The information presented is supported by experimental data from studies on the green alga Chlamydomonas reinhardtii and the model plant Arabidopsis thaliana. This guide will delve into the quantitative differences in lipid composition, detail the experimental protocols used for these analyses, and visualize the key signaling pathways involved.

Introduction to Sulfoquinovosyl Diacylglycerol (this compound)

Sulfoquinovosyl diacylglycerol (this compound) is a sulfur-containing glycerolipid that is an important component of photosynthetic membranes in a wide range of organisms, including plants, algae, and cyanobacteria. It plays a crucial role in the structural integrity and function of the photosynthetic machinery. Furthermore, this compound is involved in the response to environmental stresses, most notably phosphate starvation. Under phosphate-limited conditions, many organisms increase their this compound content to compensate for the reduction in anionic phospholipids like phosphatidylglycerol (PG), thereby maintaining the net negative charge of the membranes.

Quantitative Lipidomics Data: A Comparative Analysis

The most significant and consistent alteration in the lipid profile of this compound-deficient organisms is, as expected, the complete absence of this compound. This deficiency triggers a cascade of compensatory changes in the abundance of other lipid classes, particularly under stress conditions such as phosphate starvation.

Chlamydomonas reinhardtii: A Case Study

A study on the this compound-deficient mutant of Chlamydomonas reinhardtii (Δsqd1) provides a clear quantitative picture of these lipidomic alterations. The following table summarizes the relative lipid composition of the wild-type and the Δsqd1 mutant under both phosphate-replete (+P) and phosphate-limited (-P) conditions.

Lipid ClassWild-Type (+P) (mol %)Δsqd1 Mutant (+P) (mol %)Wild-Type (-P) (mol %)Δsqd1 Mutant (-P) (mol %)
MGDG45.2 ± 1.548.9 ± 1.839.8 ± 2.142.1 ± 1.9
DGDG24.8 ± 1.126.5 ± 1.331.5 ± 1.734.8 ± 1.5
This compound8.5 ± 0.7 0 15.2 ± 1.2 0
PG9.8 ± 0.912.3 ± 1.14.1 ± 0.510.5 ± 0.9
PE5.1 ± 0.45.8 ± 0.63.5 ± 0.45.2 ± 0.5
PI2.5 ± 0.32.8 ± 0.41.8 ± 0.22.6 ± 0.3
Other4.1 ± 0.53.7 ± 0.44.1 ± 0.54.3 ± 0.4

Data adapted from a study on Chlamydomonas reinhardtii.

Key Observations:

  • Absence of this compound: The Δsqd1 mutant completely lacks this compound under both phosphate conditions.

  • Phosphate Starvation Response: In the wild-type, the relative amount of this compound almost doubles under phosphate starvation, while the amount of PG is significantly reduced. This demonstrates the compensatory role of this compound.

  • Compensatory PG Increase in Mutant: In the Δsqd1 mutant, the level of PG remains relatively high even under phosphate starvation, suggesting that in the absence of this compound, the organism cannot downregulate PG synthesis to the same extent as the wild-type.

  • Galactolipid Adjustments: Both wild-type and the mutant show an increase in the proportion of digalactosyldiacylglycerol (DGDG) under phosphate starvation, a common response to this stress.

Arabidopsis thaliana and other organisms

Similar, though less comprehensively documented in single tables, lipidomic changes are observed in this compound-deficient mutants of other organisms like Arabidopsis thaliana and the cyanobacterium Synechocystis sp. PCC 6803. In these organisms, the lack of this compound also leads to alterations in the levels of other anionic lipids and galactolipids, particularly under phosphate-limiting conditions. The general trend is an upregulation of PG to compensate for the lack of the anionic this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative lipidomic analysis of wild-type and this compound-deficient organisms.

Lipid Extraction (Folch Method)

This method is widely used for the total lipid extraction from biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Homogenizer or sonicator

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Homogenization: Homogenize the cell pellet or tissue sample in a 2:1 (v/v) mixture of chloroform:methanol. The solvent volume should be at least 20 times the sample volume.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this phase using a glass pipette.

  • Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable solvent and store at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Lipid Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a powerful technique for the separation, identification, and quantification of individual lipid species.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source

Protocol:

  • Chromatographic Separation:

    • Column: Use a suitable column for lipid separation, such as a C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: A gradient of two or more solvents is typically used. For example, a gradient of acetonitrile and water with additives like formic acid or ammonium formate.

    • Injection: Inject the resuspended lipid extract onto the column.

  • Mass Spectrometric Detection:

    • Ionization: Use ESI in either positive or negative ion mode, depending on the lipid classes of interest. This compound is typically analyzed in negative ion mode.

    • MS Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion (the intact lipid) and a specific product ion (a fragment of the lipid) for each lipid species to be quantified. For this compound, a characteristic fragment ion at m/z 225 is often used for identification and quantification.[1]

    • Data Analysis: Process the raw data using specialized software to identify and quantify the lipid species based on their retention times and mass-to-charge ratios.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the regulation of this compound biosynthesis and the workflow of comparative lipidomics, the following diagrams were generated using Graphviz.

Phosphate Starvation Response Signaling Pathway

Under phosphate-limiting conditions, a signaling cascade is initiated to remodel the organism's lipid composition, which includes the upregulation of this compound synthesis in wild-type organisms.

phosphate_starvation_response cluster_perception Phosphate Sensing cluster_response Transcriptional Regulation & Lipid Remodeling cluster_mutant This compound-Deficient Mutant Low Pi Low Pi SPX SPX Low Pi->SPX destabilizes SPX-PHR1 interaction PHR1_inactive PHR1 (inactive) in cytoplasm SPX->PHR1_inactive represses PHR1_active PHR1 (active) in nucleus PHR1_inactive->PHR1_active translocation PSI_genes Phosphate Starvation Inducible (PSI) Genes PHR1_active->PSI_genes activates SQD1_gene SQD1 Gene PSI_genes->SQD1_gene includes PG_degradation PG Degradation PSI_genes->PG_degradation SQDG_synthesis This compound Synthesis (in Wild-Type) SQD1_gene->SQDG_synthesis Lipid_remodeling Lipid Remodeling Altered_remodeling Altered Lipid Remodeling SQDG_synthesis->Lipid_remodeling PG_degradation->Lipid_remodeling SQD1_mutant sqd1 Mutant No_this compound No this compound Synthesis SQD1_mutant->No_this compound No_this compound->Altered_remodeling

Caption: Phosphate starvation signaling pathway and its impact on lipid remodeling.

Experimental Workflow for Comparative Lipidomics

This diagram outlines the key steps involved in a typical comparative lipidomics study.

comparative_lipidomics_workflow cluster_sampling Sample Collection cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing WT Wild-Type Organism Extraction Total Lipid Extraction (e.g., Folch Method) WT->Extraction Mutant This compound-Deficient Mutant Mutant->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Data_Processing Data Processing & Quantification HPLC_MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Workflow for comparative lipidomics of wild-type vs. mutant organisms.

Conclusion

The comparative lipidomic analysis of wild-type and this compound-deficient organisms reveals the critical role of this compound in maintaining membrane lipid homeostasis, particularly under phosphate starvation. The absence of this compound triggers a complex series of metabolic adjustments, primarily involving the compensatory regulation of other anionic lipids like PG. The data and protocols presented in this guide provide a valuable resource for researchers investigating lipid metabolism, stress responses in photosynthetic organisms, and for those in drug development targeting lipid biosynthetic pathways.

References

A Comparative Guide to Sulfoquinovosyldiacylglycerol (SQDG) Function in Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfoquinovosyldiacylglycerol (SQDG) is a sulfur-containing anionic glycerolipid ubiquitous in the photosynthetic membranes of both prokaryotic and eukaryotic organisms. While its fundamental role in supporting photosynthesis is conserved, significant differences exist in its functional necessity, biosynthesis, and regulatory roles between these two domains of life. This guide provides an objective comparison of this compound function, supported by experimental data, detailed methodologies, and visual representations of key pathways.

Core Functional Differences: An Overview

In both prokaryotes and eukaryotes, this compound is primarily located in the thylakoid membranes, where it contributes to the structural integrity and function of the photosynthetic machinery.[1] However, its indispensability varies significantly. In some photosynthetic prokaryotes, this compound is essential for photoautotrophic growth, while in eukaryotes like higher plants, it plays a more prominent role under specific stress conditions, particularly phosphate limitation.[1][2]

Quantitative Comparison of Thylakoid Lipid Composition

The relative abundance of this compound in thylakoid membranes can change in response to environmental cues, most notably phosphate availability. This adaptation highlights a key functional difference between many prokaryotes and eukaryotes.

Organism TypeOrganismConditionMGDG (mol%)DGDG (mol%)This compound (mol%)PG (mol%)
Prokaryote Synechococcus elongatus PCC 7942Phosphate-replete~69~17~14-
Phosphate-starved (12 days)~50~29~21-
Eukaryote Arabidopsis thaliana (wild type)Phosphate-replete--~3~10
Phosphate-starved--Increased (~3-fold)Decreased (~50%)

Table 1: Comparison of major thylakoid lipid composition in a prokaryote and a eukaryote under phosphate-replete and phosphate-starved conditions. Data for S. elongatus indicates a significant increase in both DGDG and this compound under phosphate starvation, while MGDG decreases. In Arabidopsis thaliana, phosphate limitation leads to a notable increase in this compound content, which is accompanied by a decrease in the phospholipid phosphatidylglycerol (PG). This suggests a compensatory mechanism where the non-phosphorous acidic lipid this compound replaces the phosphorous-containing PG to maintain membrane integrity and function when phosphate is scarce.

Biosynthesis of this compound: Divergent Pathways

The biosynthetic pathways of this compound share a common initial step but diverge in the subsequent transfer of the sulfoquinovose headgroup to the diacylglycerol (DAG) backbone.

SQDG_Biosynthesis cluster_prokaryote Prokaryotes (e.g., Rhodobacter sphaeroides) cluster_eukaryote Eukaryotes (e.g., Plants, Algae) & some Prokaryotes (e.g., Cyanobacteria) UDP_Glc_p UDP-Glucose UDP_SQ_p UDP-Sulfoquinovose UDP_Glc_p->UDP_SQ_p SqdB Sulfite_p Sulfite SQGro_p SQ-Glycerol UDP_SQ_p->SQGro_p SqdC, SqdD DAG_p Diacylglycerol SQDG_p This compound SQM_p SQ-Monoacylglycerol SQGro_p->SQM_p Acyltransferase SQM_p->SQDG_p Acyltransferase UDP_Glc_e UDP-Glucose UDP_SQ_e UDP-Sulfoquinovose UDP_Glc_e->UDP_SQ_e SQD1 (SqdB) Sulfite_e Sulfite SQDG_e This compound UDP_SQ_e->SQDG_e SQD2 (SqdX) DAG_e Diacylglycerol DAG_e->SQDG_e

Figure 1: Comparison of this compound biosynthetic pathways. In eukaryotes and cyanobacteria, UDP-sulfoquinovose synthase (SQD1 or SqdB) synthesizes UDP-sulfoquinovose, which is then directly transferred to diacylglycerol (DAG) by this compound synthase (SQD2 or SqdX). In contrast, some non-photosynthetic prokaryotes like Rhodobacter sphaeroides utilize a multi-step pathway involving the formation of sulfoquinovosyl-glycerol (SQGro) and sulfoquinovosyl-monoacylglycerol (SQM) intermediates before the final acylation to this compound.[3]

Functional Roles in Photosynthesis

This compound is intimately associated with the photosystems, playing a role in their stability and function.

  • Prokaryotes (Cyanobacteria): The requirement for this compound in photosynthesis varies among cyanobacterial species.[4] For instance, in Synechocystis sp. PCC 6803, a lack of this compound impairs Photosystem II (PSII) activity.[4] In the thermophilic cyanobacterium Thermosynechococcus elongatus, depletion of this compound partially impairs PSII by affecting the exchange of the secondary quinone (QB).[5] Crystal structure analysis of PSII from an this compound-deficient mutant of T. elongatus revealed that other lipids, likely PG, can occupy the this compound binding sites, partially compensating for its absence.[5]

  • Eukaryotes (Plants and Algae): In the green alga Chlamydomonas reinhardtii, this compound is crucial for the maintenance of PSII activity.[4] In higher plants like Arabidopsis thaliana, this compound is not absolutely essential for photosynthesis under optimal conditions. However, under phosphate starvation, the increase in this compound content is critical to compensate for the reduction in PG, thereby maintaining the anionic charge of the thylakoid membrane and supporting photosynthetic function.[2] In some green algae, under sulfur starvation, this compound can be degraded to provide a source of sulfur for protein synthesis.[6]

Role in Non-Photosynthetic Bacteria

This compound is also found in various non-photosynthetic bacteria, particularly within the Alphaproteobacteria class, including nitrogen-fixing rhizobia and the plant pathogen Agrobacterium tumefaciens. In these organisms, this compound is thought to play a role in adapting to phosphate-limited environments by substituting for phospholipids in the cell membrane.[3][7] The specific contribution of this compound to processes like symbiosis and pathogenesis is an active area of research.

This compound and Signaling Pathways

Emerging evidence suggests a role for this compound in cellular signaling, particularly in the context of nutrient stress.

Phosphate_Starvation_Signaling cluster_plant_cell Plant Cell Pi_starvation Phosphate Starvation PHR1 PHR1/PHL1 (Transcription Factors) Pi_starvation->PHR1 activates PG_decrease Decreased PG Pi_starvation->PG_decrease P1BS P1BS element (in promoter) PHR1->P1BS binds to SQD1_gene SQD1 Gene P1BS->SQD1_gene upregulates SQD2_gene SQD2 Gene P1BS->SQD2_gene upregulates SQDG_synthesis Increased this compound Synthesis SQD1_gene->SQDG_synthesis SQD2_gene->SQDG_synthesis Membrane_remodeling Membrane Remodeling SQDG_synthesis->Membrane_remodeling PG_decrease->Membrane_remodeling

Figure 2: this compound's role in the plant phosphate starvation response. In Arabidopsis, phosphate starvation activates the master transcriptional regulator PHR1 and its homolog PHL1. These transcription factors bind to the P1BS cis-regulatory element present in the promoters of phosphate starvation-inducible genes, including SQD1 and SQD2, which are essential for this compound biosynthesis.[8] This leads to increased this compound synthesis, contributing to the membrane remodeling that is crucial for acclimation to low phosphate conditions.[8] While a direct signaling role for the this compound molecule itself has not been definitively established, its synthesis is a key downstream effect of this signaling pathway.

Experimental Protocols

Analysis of Thylakoid Lipid Composition

A widely used method for the quantitative analysis of polar lipids from thylakoid membranes involves a two-step process of thin-layer chromatography (TLC) followed by gas chromatography (GC).

a. Lipid Extraction:

  • Harvest fresh leaf tissue or cyanobacterial cells and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Extract total lipids using a chloroform:methanol solvent system (e.g., 2:1, v/v).

  • Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Collect the lower chloroform phase containing the lipids and dry it under a stream of nitrogen gas.

b. Thin-Layer Chromatography (TLC):

  • Resuspend the dried lipid extract in a small volume of chloroform.

  • Spot the lipid extract onto a silica gel TLC plate.

  • Develop the plate in a chromatography tank containing a solvent system appropriate for separating polar lipids (e.g., chloroform:methanol:acetic acid:water).

  • Visualize the separated lipid spots by staining with iodine vapor or a fluorescent dye like primuline.

  • Identify the individual lipid classes (MGDG, DGDG, this compound, PG) by comparing their migration distances (Rf values) to known standards run on the same plate.

c. Gas Chromatography (GC) for Fatty Acid Quantification:

  • Scrape the silica corresponding to each identified lipid spot from the TLC plate into separate glass tubes.

  • Perform a transmethylation reaction (e.g., using methanolic HCl) to convert the fatty acids of the lipids into fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with an organic solvent like hexane.

  • Analyze the FAMEs by gas chromatography with a flame ionization detector (GC-FID).

  • Quantify the amount of each fatty acid by comparing the peak areas to an internal standard of a known concentration. The molar amount of each lipid class can then be calculated from the total amount of its constituent fatty acids.

Generation and Characterization of an this compound-Deficient Mutant (Example: Chlamydomonas reinhardtii)

Creating and analyzing mutants deficient in this compound synthesis is a powerful tool to elucidate its function. The Chlamydomonas Library Project (CLiP) provides a collection of indexed insertional mutants, which can be screened for disruptions in the SQD1 gene.

a. Mutant Screening and Verification:

  • Obtain putative sqd1 mutant strains from a collection like CLiP.

  • Grow the mutant strains on a medium containing a selective agent (e.g., paromomycin for the CLiP library).

  • Perform PCR on genomic DNA from the mutant strains using primers flanking the predicted insertion site in the SQD1 gene to confirm the presence and location of the insertion.

  • Confirm the absence of SQD1 transcript in the mutant using reverse transcription PCR (RT-PCR).

b. Phenotypic Characterization:

  • Lipid Analysis: Perform lipid extraction and TLC/GC analysis as described above to confirm the absence of this compound in the mutant.

  • Growth Analysis: Compare the growth rates of the wild-type and sqd1 mutant strains under various conditions, such as phosphate-replete, phosphate-deficient, and different light intensities.

  • Photosynthetic Efficiency Measurement: Measure key photosynthetic parameters like the maximum quantum yield of PSII (Fv/Fm) and the effective quantum yield of PSII using a pulse-amplitude-modulated (PAM) fluorometer to assess the impact of this compound deficiency on photosynthetic performance.

Conclusion

The function of this compound, while centered on photosynthesis in both prokaryotes and eukaryotes, exhibits significant evolutionary divergence. In many prokaryotes, it is a constitutively essential component of the photosynthetic apparatus. In contrast, in higher plants, its role becomes more critical under specific environmental stresses, highlighting a sophisticated adaptation to nutrient availability. The differences in biosynthetic pathways and the integration of this compound synthesis into broader signaling networks in eukaryotes underscore the complex regulatory mechanisms that have evolved to fine-tune membrane lipid composition in response to environmental challenges. Further research into the precise molecular interactions of this compound with photosynthetic proteins and its potential direct signaling roles will continue to unravel the multifaceted functions of this important sulfolipid.

References

A Comparative Guide to Analytical Methods for Sulfoquinovosyldiacylglycerol (SQDG) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantitative measurement of sulfoquinovosyldiacylglycerol (SQDG), a key sulfolipid in photosynthetic membranes and a compound of growing interest in drug development. We objectively evaluate the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, colorimetric assays, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of this compound Analytical Methods

The selection of an appropriate analytical method for this compound quantification is critical and depends on the specific research needs, including required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative parameters for the most common analytical techniques.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.0.001 - 0.03 mg/kg[1]0.002 - 0.1 mg/kg[1]>0.99[1]HighHigh sensitivity and specificity; allows for identification of individual this compound species.High initial instrument cost; requires expertise for method development and data analysis.
HPTLC-Densitometry Separation on a high-performance thin-layer plate followed by quantification of spots by densitometry.~1 µg per spot[2]~2-5 µg per spot (Estimated)>0.99 (Method dependent)HighCost-effective; high sample throughput; suitable for screening.Lower sensitivity and specificity compared to LC-MS/MS; potential for interference from co-migrating compounds.
Azure A Colorimetric Assay Formation of a colored complex between the anionic sulfolipid and the cationic dye Azure A.~0.3 µg[2]~1 µg (Estimated)Good (Concentration dependent)HighSimple and rapid; low instrument cost.Lacks specificity as it reacts with other sulfolipids and some anionic lipids[2]; potential for interference.
Sulfo-Phospho-Vanillin (SPV) Assay Reaction of lipids with sulfuric acid and vanillin to produce a colored product.Not specific for this compoundNot specific for this compoundGood (For total lipids)HighVery simple and fast for total lipid estimation.Not specific for this compound; measures total unsaturated lipids.
Quantitative NMR (qNMR) Measurement of the NMR signal intensity, which is directly proportional to the number of nuclei.~50 µM for lipids in aqueous biofluids (Estimated for this compound)[3]~150 µM for lipids in aqueous biofluids (Estimated for this compound)ExcellentLow to MediumAbsolute quantification without a specific reference standard; non-destructive.Lower sensitivity compared to MS-based methods; requires high-field NMR spectrometer; potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification

This method offers high sensitivity and specificity for the quantification of individual this compound species.

a. Sample Preparation and Lipid Extraction:

  • Homogenize the sample (e.g., plant tissue, algal cells) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Add an internal standard (e.g., a commercially available deuterated or odd-chain this compound) to the extraction solvent to correct for extraction losses and matrix effects.

  • Vortex the mixture thoroughly and incubate at room temperature.

  • Add water to induce phase separation.

  • Centrifuge to pellet the debris and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. Solid-Phase Extraction (SPE) for this compound Enrichment:

  • Condition an aminopropyl (NH2) SPE cartridge with methanol, water, and equilibration buffer.

  • Resuspend the dried lipid extract in a non-polar solvent and load it onto the SPE cartridge.

  • Wash the cartridge with solvents of increasing polarity to remove neutral lipids and other interfering compounds.

  • Elute the this compound fraction with a solvent mixture containing a salt, such as ammonium acetate, in a chloroform/methanol solution.

  • Dry the eluted this compound fraction under nitrogen.

c. LC-MS/MS Analysis:

  • Reconstitute the dried this compound fraction in the initial mobile phase.

  • Inject the sample onto a C18 reversed-phase column.

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile/water, both containing a modifier like ammonium acetate.

  • Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Monitor the specific precursor-to-product ion transitions for each this compound species and the internal standard in Multiple Reaction Monitoring (MRM) mode. A characteristic product ion for this compound is m/z 225, corresponding to the sulfoquinovose head group[4].

HPTLC-Densitometry Protocol for this compound Quantification

This method is suitable for rapid screening and quantification of total this compound.

a. Sample Preparation:

  • Extract total lipids from the sample as described in the LC-MS/MS protocol.

  • Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).

b. HPTLC Analysis:

  • Apply the lipid extract and a series of this compound standards of known concentrations as bands onto a silica gel HPTLC plate using an automated applicator.

  • Develop the plate in a saturated chromatography chamber with a mobile phase suitable for separating polar lipids, such as a mixture of chloroform, methanol, and acetic acid.

  • After development, dry the plate thoroughly.

c. Visualization and Densitometry:

  • Spray the plate with a suitable visualization reagent, such as a solution of Azure A, which specifically stains sulfolipids blue.

  • Alternatively, for a more general lipid stain, primuline or iodine vapor can be used.

  • Quantify the intensity of the this compound bands using a TLC scanner (densitometer) at the appropriate wavelength for the chosen stain.

  • Generate a calibration curve from the integrated peak areas of the this compound standards and use it to determine the concentration of this compound in the samples.

Azure A Colorimetric Assay for this compound Quantification

This spectrophotometric method provides a simple and rapid estimation of total sulfolipid content.

a. Reagent Preparation:

  • Prepare a stock solution of Azure A dye in water.

  • Prepare a working solution of Azure A in a suitable buffer.

b. Assay Procedure:

  • Aliquot the lipid extract (dried and reconstituted in a chloroform:methanol mixture) and a series of this compound standards into glass tubes.

  • Add the Azure A working solution to each tube.

  • Vortex the tubes vigorously to facilitate the formation of the this compound-Azure A complex.

  • Add an organic solvent (e.g., chloroform) to extract the colored complex.

  • Centrifuge to separate the phases.

  • Carefully transfer the lower organic phase containing the colored complex to a cuvette.

  • Measure the absorbance at the wavelength of maximum absorbance for the Azure A-sulfolipid complex (typically around 640-650 nm).

  • Construct a standard curve from the absorbance readings of the this compound standards and determine the concentration of this compound in the samples. It is important to note that this assay is not entirely specific to this compound and can react with other sulfated lipids[2].

Quantitative NMR (qNMR) Spectroscopy Protocol for this compound Analysis

qNMR allows for the absolute quantification of this compound without the need for an identical standard.

a. Sample Preparation:

  • Precisely weigh the dried lipid extract containing this compound.

  • Accurately weigh a known amount of an internal calibrant (a compound with a known purity and a signal that does not overlap with the this compound signals) and add it to the lipid extract.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d with a small amount of methanol-d4).

b. NMR Data Acquisition:

  • Acquire a one-dimensional proton (¹H) NMR spectrum on a high-field NMR spectrometer.

  • Ensure quantitative acquisition conditions are met, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a calibrated 90° pulse.

c. Data Processing and Quantification:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., the anomeric proton of the sulfoquinovose headgroup) and a signal from the internal calibrant.

  • Calculate the molar concentration of this compound using the following formula:

    C_this compound = (I_this compound / N_this compound) * (N_cal / I_cal) * (m_cal / MW_cal) * (MW_this compound / m_sample) * P_cal

    Where:

    • C_this compound is the concentration of this compound

    • I is the integral value

    • N is the number of protons for the integrated signal

    • m is the mass

    • MW is the molecular weight

    • P is the purity of the calibrant

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in plants and cyanobacteria involves a two-step process starting from UDP-glucose and sulfite.

SQDG_Biosynthesis UDP_glucose UDP-glucose UDP_SQ UDP-sulfoquinovose UDP_glucose->UDP_SQ SQD1 (UDP-sulfoquinovose synthase) Sulfite Sulfite Sulfite->UDP_SQ This compound Sulfoquinovosyldiacylglycerol UDP_SQ->this compound SQD2 (this compound synthase) DAG Diacylglycerol DAG->this compound

Caption: Biosynthesis of this compound from UDP-glucose and sulfite.

This compound Degradation Pathway

The degradation of this compound releases the sulfoquinovose headgroup for further metabolism.

SQDG_Degradation This compound Sulfoquinovosyldiacylglycerol SQ Sulfoquinovose This compound->SQ Sulfoquinovosidase DAG Diacylglycerol This compound->DAG Metabolism Further Metabolism SQ->Metabolism

Caption: Enzymatic degradation of this compound.

Experimental Workflow for LC-MS/MS Analysis of this compound

This workflow outlines the key steps involved in the quantitative analysis of this compound using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Lipid Extraction with Internal Standard Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC Liquid Chromatography (LC) Separation SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by LC-MS/MS.

References

Safety Operating Guide

Navigating the Disposal of SQDG: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Sulfoquinovosyldiacylglycerol (SQDG), a sulfur-containing lipid prevalent in photosynthetic organisms, is a critical aspect of laboratory safety and environmental responsibility.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance and minimizing risk for researchers, scientists, and drug development professionals.

Prior to initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product. The SDS contains detailed information regarding the hazards, handling, and appropriate disposal methods for that particular formulation.[2][3]

General Disposal Procedures for this compound Waste

In the absence of specific instructions from the SDS, the following general procedures, based on standard laboratory waste management practices, should be followed. These steps are designed to address both solid and liquid forms of this compound waste.

1. Waste Characterization and Segregation:

The first crucial step is to determine if the this compound waste should be classified as hazardous. This determination is based on its characteristics and any other substances it may be mixed with. Hazardous waste is typically defined by the following characteristics:

  • Ignitability: The ability to catch fire easily.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or release toxic gases.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Additionally, some chemicals are specifically listed as hazardous waste by regulatory bodies.[4][5] Unless the this compound is mixed with a substance that would render it hazardous, pure this compound is not typically classified as a hazardous waste. However, always refer to your institution's specific guidelines and the product's SDS.

All waste materials should be segregated at the point of generation. Do not mix this compound waste with other incompatible waste streams.

2. Personal Protective Equipment (PPE):

Before handling any chemical waste, ensure you are wearing the appropriate PPE, including:

  • Safety glasses or goggles

  • Lab coat

  • Gloves compatible with the chemicals being handled

3. Solid this compound Waste Disposal:

Solid this compound waste may include unused product, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE.

  • Container: Place solid this compound waste in a clearly labeled, sealed, and durable container. The container must be compatible with the chemical.

  • Labeling: The label should clearly state "Solid this compound Waste" and include the date of accumulation.

  • Disposal: Dispose of the container through your institution's chemical waste program. Follow their specific procedures for solid waste pickup and disposal.

4. Liquid this compound Waste Disposal:

Liquid this compound waste may include solutions containing this compound or waste from experimental procedures.

  • Container: Collect liquid this compound waste in a leak-proof, screw-cap container. The container must be compatible with the solvent used. Do not fill the container to more than 75% capacity to allow for vapor expansion.[6]

  • Labeling: The label must clearly identify the contents, including the concentration of this compound and the solvent(s) used. Also, include the date.

  • Disposal: Dispose of the liquid waste container through your institution's hazardous or chemical waste program. Never pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Experimental Protocols

While specific experimental protocols for this compound disposal were not found in the search results, the general principles of chemical waste handling from various university and safety resources form the basis of the procedures outlined above.[6][7][8][9][10] The core methodology involves proper waste identification, segregation, containment, and disposal through an approved institutional waste management program.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

SQDG_Disposal_Workflow cluster_start Start cluster_characterization Characterization & Segregation cluster_ppe Safety cluster_disposal_path Disposal Path cluster_containment Containment cluster_final_disposal Final Disposal start This compound Waste Generated characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize segregate Segregate from Other Waste Streams characterize->segregate ppe Don Appropriate PPE segregate->ppe solid_waste Solid Waste (Unused product, contaminated labware) ppe->solid_waste Solid liquid_waste Liquid Waste (Solutions, experimental waste) ppe->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container disposal Dispose via Institutional Chemical Waste Program solid_container->disposal liquid_container->disposal

This compound Disposal Workflow

Note on Quantitative Data: The search for specific quantitative data regarding this compound disposal, such as permissible concentration limits for drain disposal or specific degradation rates under various conditions, did not yield sufficient information to be presented in a tabular format. The disposal procedures are therefore based on established qualitative best practices for laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.